molecular formula C8H6N2O2 B1525366 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid CAS No. 945840-82-4

1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

Cat. No.: B1525366
CAS No.: 945840-82-4
M. Wt: 162.15 g/mol
InChI Key: XTSUZZHBANMMDD-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid (CAS 945840-82-4) is a versatile nitrogen-containing heterocyclic building block of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol, this compound is recognized for its value as a key intermediate in the synthesis of novel pharmaceutical agents . Its fused bicyclic scaffold, which can also be referred to as 6-azaindole-7-carboxylic acid, is strategically employed to enhance the physicochemical properties of potential drug candidates . A prominent application of this compound is in the development of targeted cancer therapies. Researchers utilize it as a critical precursor in the design and synthesis of potent kinase inhibitors . The structure is engineered to support effective binding to enzyme active sites, making it a valuable scaffold in the search for new oncology treatments . Beyond oncology, this carboxylic acid derivative serves as a key starting material in neurological disorder research. It has been used in the discovery of novel, allosteric metabotropic glutamate receptor 5 (mGluR5) antagonists . By varying substituents on this core heterocyclic scaffold, researchers can optimize parameters such as aqueous solubility while retaining high in vitro potency, enabling the development of potential therapeutics for CNS conditions . Additional research explores its utility in designing compounds with potential anti-inflammatory and neuroprotective activity, further underscoring its broad applicability in early-stage drug discovery . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information prior to use. It is recommended to store the material dry at 2-8°C .

Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6N2O2/c11-8(12)7-6-5(1-3-9-6)2-4-10-7/h1-4,9H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSUZZHBANMMDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C=CN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696650
Record name 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid
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Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945840-82-4
Record name 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
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Foundational & Exploratory

Introduction: The Significance of the 6-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic Acid

The 1H-pyrrolo[2,3-c]pyridine, commonly known as the 6-azaindole scaffold, is a privileged heterocyclic motif in modern medicinal chemistry and drug development.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, while the additional nitrogen atom in the pyridine ring offers unique opportunities for hydrogen bonding, modulation of physicochemical properties, and fine-tuning of target engagement.[3] Consequently, 6-azaindole derivatives have emerged as crucial components in a wide array of therapeutic agents, including kinase inhibitors for oncology and potential treatments for neurodegenerative diseases like Alzheimer's.[1][2]

This compound, in particular, serves as a versatile building block for the synthesis of more complex and functionally diverse molecules. The carboxylic acid moiety provides a convenient handle for amide bond formation, esterification, and other derivatizations, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides a comprehensive, in-depth technical overview of a robust and well-documented synthetic route to this valuable compound, intended for researchers, chemists, and professionals in the field of drug development.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be logically approached through a two-step sequence from a commercially available precursor. The core strategy hinges on the introduction of the C7 carboxyl group onto a pre-formed 6-azaindole ring system.

A palladium-catalyzed carbonylation reaction is an efficient and widely used method for the formation of carbon-carbon bonds and the introduction of carbonyl groups.[4][5][6] This makes it an ideal choice for the conversion of an aryl halide to a carboxylic acid derivative. The most direct precursor is the corresponding 7-halo-6-azaindole. Specifically, 7-chloro-1H-pyrrolo[2,3-c]pyridine is an excellent starting material due to its commercial availability and suitable reactivity in cross-coupling reactions.[1]

The retrosynthetic pathway is as follows:

Retrosynthesis Target This compound Ester Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate Target->Ester Saponification StartingMaterial 7-Chloro-1H-pyrrolo[2,3-c]pyridine Ester->StartingMaterial Pd-catalyzed Carbonylation

Caption: Retrosynthetic analysis of the target molecule.

This strategy offers a convergent and efficient route, leveraging well-established and scalable catalytic methods.

Primary Synthetic Route: From Halide to Carboxylic Acid

The primary and most direct synthesis involves a two-step process:

  • Step 1: Palladium-catalyzed methoxycarbonylation of 7-chloro-1H-pyrrolo[2,3-c]pyridine to yield methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate.

  • Step 2: Saponification (hydrolysis) of the methyl ester to afford the final product, this compound.

Workflow cluster_step1 Step 1: Methoxycarbonylation cluster_step2 Step 2: Saponification Start 7-Chloro-1H-pyrrolo[2,3-c]pyridine Reaction1 PdCl2(dppf), CO (g), MeOH, Et3N, Toluene Start->Reaction1 Intermediate Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate Reaction1->Intermediate Reaction2 LiOH or NaOH, H2O/MeOH Intermediate->Reaction2 Product This compound Reaction2->Product

Caption: Overall synthetic workflow.

Part 1: Palladium-Catalyzed Methoxycarbonylation

Experimental Protocol

Reaction: 7-chloro-1H-pyrrolo[2,3-c]pyridine + CO + MeOH → Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate

Reagent/ComponentMolar Eq.MW ( g/mol )AmountNotes
7-Chloro-1H-pyrrolo[2,3-c]pyridine1.0152.58(e.g., 1.0 g, 6.55 mmol)Starting material
PdCl₂(dppf)·CH₂Cl₂0.05816.64(e.g., 267 mg, 0.328 mmol)Catalyst
Triethylamine (Et₃N)3.0101.19(e.g., 2.74 mL, 19.65 mmol)Base
Methanol (MeOH)-32.04(e.g., 15 mL)Reagent & Solvent
Toluene-92.14(e.g., 15 mL)Solvent
Carbon Monoxide (CO)Excess28.01(e.g., 50 bar)C1 source

Procedure:

  • To a high-pressure stainless-steel autoclave equipped with a magnetic stir bar, add 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq), triethylamine (3.0 eq), and 1,1'-bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex (PdCl₂(dppf)·CH₂Cl₂, 0.05 eq).

  • Evacuate the autoclave and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous methanol and anhydrous toluene via syringe.

  • Seal the autoclave and purge with carbon monoxide gas several times.

  • Pressurize the autoclave with carbon monoxide to the desired pressure (e.g., 50 bar).

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 17-24 hours. Monitor the reaction progress by TLC or LC-MS if possible.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.

  • Open the autoclave and concentrate the reaction mixture under reduced pressure to remove volatile materials.

  • Purify the residue by column chromatography on silica gel (e.g., using a heptane/ethyl acetate gradient) to afford methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate as a solid.

Causality and Experimental Insights
  • The Catalyst System: The choice of a palladium catalyst is central to this transformation. Palladium(0) is the active catalytic species, which undergoes oxidative addition to the C-Cl bond. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is a bulky, electron-rich ligand that stabilizes the Pd(0) species and facilitates both the oxidative addition and the subsequent reductive elimination steps, which can be challenging for electron-rich heteroaryl chlorides.[7][8]

  • Carbon Monoxide Pressure: High pressure of CO is often necessary to ensure a sufficient concentration of CO in the solution to favor the carbonylation pathway over competing side reactions and to maintain the stability of the catalyst. However, some modern catalytic systems are being developed to work at lower pressures.[4][7]

  • Base and Solvent: Triethylamine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product. The solvent system of methanol/toluene is chosen to ensure the solubility of all reactants and to facilitate the reaction. Methanol also serves as the nucleophile for the formation of the methyl ester.

Catalytic Cycle

CatalyticCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)(Cl)L₂ OxAdd->PdII_Aryl CO_Ins CO Insertion PdII_Aryl->CO_Ins PdII_Acyl Ar(CO)-Pd(II)(Cl)L₂ CO_Ins->PdII_Acyl Nuc_Att Nucleophilic Attack (MeOH) PdII_Acyl->Nuc_Att Red_Elim Reductive Elimination Nuc_Att->Red_Elim Red_Elim->Pd0 Ester_Product ArCOOMe Red_Elim->Ester_Product Product Starting_Material Ar-Cl Starting_Material->OxAdd

Caption: Simplified catalytic cycle for Pd-catalyzed carbonylation.

Safety Directive: Handling Carbon Monoxide

Carbon monoxide is a colorless, odorless, and highly toxic gas.[3][9][10] All operations involving CO must be conducted in a certified, high-performance fume hood.[11] A personal and an area CO detector with an audible alarm are mandatory.[9][10] Personnel must be trained in the hazards of CO and emergency procedures.[9] Ensure that the high-pressure equipment is properly rated and maintained.

Part 2: Saponification to Carboxylic Acid

Experimental Protocol

Reaction: Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate → this compound

Reagent/ComponentMolar Eq.MW ( g/mol )AmountNotes
Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate1.0176.17(e.g., 1.0 g, 5.68 mmol)Starting material
Lithium Hydroxide (LiOH) or NaOH2.0-3.023.95 (LiOH)(e.g., 272 mg, 11.36 mmol)Base
Water (H₂O)-18.02(e.g., 10 mL)Solvent
Methanol (MeOH) or THF-32.04(e.g., 10 mL)Co-solvent
1M HClAs needed36.46-For acidification

Procedure:

  • Dissolve or suspend methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate (1.0 eq) in a mixture of methanol (or THF) and water.

  • Add lithium hydroxide or sodium hydroxide (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.

  • Upon completion, cool the reaction mixture in an ice bath.

  • Carefully acidify the mixture to pH 3-4 by the dropwise addition of 1M HCl. A precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water and then a minimal amount of a cold non-polar solvent (e.g., diethyl ether) to aid in drying.

  • Dry the product under vacuum to yield this compound.

Causality and Experimental Insights
  • Choice of Base: LiOH and NaOH are common and effective bases for ester hydrolysis. LiOH is sometimes preferred for its higher solubility in mixed aqueous-organic solvents and can sometimes lead to cleaner reactions.[12]

  • Solvent System: A co-solvent like methanol or THF is used to ensure the solubility of the ester starting material, allowing for a homogeneous reaction mixture and efficient hydrolysis.

  • Acidification: The carboxylic acid product exists as its carboxylate salt in the basic reaction mixture. Acidification is crucial to protonate the carboxylate, which causes the neutral, and typically less soluble, carboxylic acid to precipitate from the aqueous solution, allowing for easy isolation.

Characterization and Data Interpretation

Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate:

  • Molecular Formula: C₉H₈N₂O₂[13]

  • Molecular Weight: 176.17 g/mol [13]

  • Expected ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~12.0 (br s, 1H, NH), ~8.5 (d, 1H), ~8.0 (d, 1H), ~7.5 (t, 1H), ~7.0 (t, 1H), 3.9 (s, 3H, OCH₃).

  • Expected ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): ~165 (C=O), ~148, ~145, ~130, ~128, ~120, ~118, ~115, ~105, ~52 (OCH₃).

  • Expected MS (ESI+): m/z 177.1 [M+H]⁺.

This compound:

  • Molecular Formula: C₈H₆N₂O₂[14]

  • Molecular Weight: 162.15 g/mol

  • Expected ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~13.0 (br s, 1H, COOH), ~12.0 (br s, 1H, NH), ~8.4 (d, 1H), ~7.9 (d, 1H), ~7.4 (t, 1H), ~6.9 (t, 1H).

  • Expected ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): ~168 (C=O), ~149, ~146, ~131, ~129, ~121, ~119, ~116, ~106.

  • Expected MS (ESI+): m/z 163.1 [M+H]⁺.

Alternative Synthetic Strategies

While the described route is highly effective, other strategies for the synthesis of the 6-azaindole core exist and could be adapted. These include:

  • Bartoli Indole Synthesis: This method involves the reaction of a nitro-pyridine with a vinyl Grignard reagent and can be used to construct the pyrrole ring onto the pyridine core.[15]

  • Fischer Indole Synthesis: The reaction of a pyridylhydrazine with an appropriate ketone or aldehyde can also be employed, though yields can be variable for azaindoles.

  • Annulation from a Pyrrole Precursor: Building the pyridine ring onto a pre-existing pyrrole is another viable, albeit often more complex, approach.[16]

These alternative methods may be advantageous if specific substitution patterns are desired on the 6-azaindole core that are not readily accessible from the 7-chloro precursor.

Scalability and Process Considerations

The presented synthetic route is amenable to scale-up, which is a critical consideration for drug development.

  • Carbonylation: While the use of high-pressure CO gas presents challenges on a large scale, modern chemical engineering has developed safe and efficient systems for such reactions.[7][9] The use of flow chemistry reactors can significantly improve safety and efficiency by minimizing the volume of pressurized gas at any given time.[7] Catalyst loading can often be reduced on a larger scale with careful optimization of reaction parameters.

  • Hydrolysis: The saponification step is a classic and highly scalable reaction. The primary considerations for large-scale production are efficient mixing, temperature control during acidification, and handling of the solid product during filtration and drying.

Conclusion

The synthesis of this compound is readily achievable through a robust and efficient two-step sequence starting from the commercially available 7-chloro-1H-pyrrolo[2,3-c]pyridine. The key transformation, a palladium-catalyzed methoxycarbonylation, leverages well-understood and powerful catalytic technology, while the final hydrolysis is a straightforward and high-yielding process. By understanding the rationale behind the choice of reagents and conditions, and by adhering to strict safety protocols, particularly concerning the use of carbon monoxide, researchers can reliably produce this valuable building block for application in medicinal chemistry and the development of novel therapeutics.

References

  • Carbon Monoxide (CO): Assessing Health Hazards and Safety Strategies. (2024). Interscan. (URL: [Link])
  • Carbon monoxide. (n.d.). Royal Society of Chemistry. (URL: [Link])
  • Dunsford, J. J., & Miller, P. W. (2018). Palladium-Catalyzed Carbonylation of Aryl Chlorides to Electrophilic Aroyl-DMAP Salts.
  • Brennan, C. L., et al. (2020). Palladium-Catalyzed Carbonylation—A Reaction Come of Age.
  • Hartwig, J. F., & Sevov, C. S. (2014). Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. PMC. (URL: [Link])
  • Beller, M., & Zapf, A. (2001).
  • Carbon Monoxide Poisoning. (n.d.).
  • Lipshutz, B. H., et al. (2023). Pd-Catalyzed Carbonylations of Aryl/Heteroaryl Halides in Aqueous Micellar Media.
  • Beller, M., & Wu, X.-F. (2012). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds.
  • Carbon Monoxide. (n.d.). Journal of New Developments in Chemistry. (URL: [Link])
  • Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxyl
  • This compound. (n.d.). PubChemLite. (URL: [Link])
  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. (URL: [Link])
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. (2014). Journal of Chemical and Pharmaceutical Research. (URL: [Link])
  • Zakrzewski, J., Yaseneva, P., et al. (2023). Scalable Palladium-Catalyzed C(sp3)–H Carbonylation of Alkylamines in Batch and Continuous Flow. Organic Process Research & Development. (URL: [Link])
  • Gutmann, B., & Kappe, C. O. (2017). Continuous‐Flow Pd‐Catalyzed Carbonylation of Aryl Chlorides with Carbon Monoxide at Elevated Temperature and Pressure. Chemistry – A European Journal. (URL: [Link])
  • Beccalli, E. M., et al. (2007). A One-Pot Coupling/Hydrolysis/Condensation Process to Pyrrolo[1,2-a]quinoxaline. The Journal of Organic Chemistry. (URL: [Link])
  • NIST Mass Spectrometry Data Center. (n.d.). 1H-Pyrrole-2-carboxylic acid. NIST WebBook. (URL: [Link])
  • NIST Mass Spectrometry Data Center. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. (URL: [Link])
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: [Link])
  • Efimov, I., et al. (2024). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Organic & Biomolecular Chemistry. (URL: [Link])
  • Hojnik, C. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines [Master Thesis, University of Graz]. (URL: [Link])

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid, a heterocyclic compound belonging to the azaindole family, is a molecule of significant interest in contemporary drug discovery and development. Its rigid bicyclic core, comprised of fused pyrrole and pyridine rings, serves as a versatile scaffold for the design of targeted therapeutics. The strategic placement of the carboxylic acid moiety at the 7-position imparts specific acidic and polar characteristics that critically influence its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both predicted data and detailed experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration and application of this important chemical entity.

Molecular Structure and Key Physicochemical Descriptors

The foundational step in understanding the behavior of any molecule is a thorough characterization of its structure and fundamental properties. These descriptors govern its interaction with biological systems and its suitability for pharmaceutical development.

Table 1: Core Molecular and Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₆N₂O₂-
Molecular Weight 162.15 g/mol -
Predicted pKa (acidic) 3.85Chemicalize
Predicted pKa (basic) 1.55Chemicalize
Predicted logP 1.15Chemicalize
Predicted Aqueous Solubility (pH 7) 1.31 g/LChemicalize

Ionization Constant (pKa): A Determinant of Biological Interaction

The ionization state of a molecule at physiological pH is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The pKa value quantifies the strength of an acid or base. For this compound, two key ionizable groups are present: the carboxylic acid and the pyridine nitrogen.

The predicted acidic pKa of 3.85 is attributed to the carboxylic acid group. This suggests that at physiological pH (approximately 7.4), the carboxylic acid will be predominantly deprotonated, conferring a negative charge on the molecule. The predicted basic pKa of 1.55, associated with the pyridine nitrogen, indicates that this site will be largely unprotonated at physiological pH. Understanding these ionization characteristics is paramount for predicting the molecule's behavior in different biological compartments.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and widely accepted method for the experimental determination of pKa values.[1]

Principle: This method involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

  • Preparation of Analyte Solution: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (typically 1-5 mM).

  • Calibration of pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa values.

  • Titration Setup: Place the analyte solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Add small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH) to the analyte solution. After each addition, allow the pH to stabilize before recording the reading. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve, where the pKa corresponds to the point of maximum slope.

pKa_Determination_Workflow A Prepare Analyte Solution C Titration Setup A->C B Calibrate pH Meter B->C D Perform Titration with Strong Base C->D E Record pH vs. Titrant Volume D->E F Plot Titration Curve E->F G Determine pKa at Half-Equivalence Point F->G

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP): Gauging Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a crucial parameter in drug design. It describes a molecule's preference for a lipid-like environment versus an aqueous one and is a key indicator of its ability to cross biological membranes. A balanced logP is often sought to ensure adequate membrane permeability without compromising aqueous solubility. The predicted logP of 1.15 for this compound suggests a moderate degree of lipophilicity.

Experimental Protocol: Shake-Flask Method for logP Determination

The shake-flask method is the traditional and most reliable technique for measuring logP.[2][3]

Principle: This method involves partitioning the compound between two immiscible phases, typically n-octanol and water, and then measuring the concentration of the compound in each phase at equilibrium.

Methodology:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Sample Preparation: Prepare a stock solution of this compound in one of the phases (usually n-octanol).

  • Partitioning: Add a known volume of the stock solution to a mixture of the two phases in a separatory funnel or vial.

  • Equilibration: Shake the mixture vigorously for a predetermined period (e.g., 1-24 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated using the following formula: logP = log ([Concentration in Octanol] / [Concentration in Water])

logP_Determination_Workflow A Prepare Pre-saturated Octanol and Water B Dissolve Compound in One Phase A->B C Mix Phases and Shake to Equilibrate B->C D Separate Octanol and Water Phases C->D E Measure Concentration in Each Phase D->E F Calculate logP E->F

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a fundamental physicochemical property that significantly impacts the bioavailability of a drug candidate. Insufficient solubility can lead to poor absorption from the gastrointestinal tract and challenges in formulation development. The predicted aqueous solubility of 1.31 g/L at pH 7 for this compound suggests that it is reasonably soluble in aqueous media at neutral pH.

Experimental Protocol: Thermodynamic Solubility Determination

Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is considered the "gold standard" for solubility measurement.

Principle: An excess of the solid compound is equilibrated with the solvent (e.g., water or buffer) over a sufficient period to reach a saturated solution. The concentration of the dissolved compound is then measured.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method such as HPLC-UV.

  • Quantification: Calculate the solubility based on a standard calibration curve of the compound.

Solubility_Determination_Workflow A Add Excess Solid to Aqueous Buffer B Equilibrate with Agitation A->B C Separate Solid and Liquid Phases B->C D Measure Concentration of Dissolved Compound C->D E Determine Thermodynamic Solubility D->E

Caption: Workflow for thermodynamic solubility determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, N-H stretching of the pyrrole ring, and C=N and C=C stretching of the aromatic rings are expected.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) can be used to study its fragmentation pattern, providing further structural insights.

Safety and Handling

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound, a compound of significant interest in medicinal chemistry. By presenting both predicted data and established experimental protocols, this document serves as a valuable resource for researchers and developers working with this and related heterocyclic scaffolds. A thorough understanding and experimental validation of these properties are essential for the rational design and successful development of novel therapeutics based on the 1H-pyrrolo[2,3-c]pyridine core.

References

  • Chemicalize by ChemAxon. (n.d.). This compound.
  • Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Creative Biolabs. (n.d.). Aqueous Solubility.
  • Scott, R. D., Ueno, H., & Metzler, D. E. (1982).
  • ResearchGate. (n.d.). The FTIR spectra of Pyrrole monomer and PPPy.

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1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic Acid

Abstract

The structural elucidation of novel heterocyclic compounds is a foundational element of modern drug discovery and materials science. 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a privileged scaffold due to its role as a bioisostere of indole and its ability to engage in critical hydrogen bonding interactions. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required to unambiguously determine the structure of this compound. We will move beyond a simple recitation of techniques, instead focusing on the strategic application and expert interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Single-Crystal X-ray Diffraction. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing complex heterocyclic molecules.

Introduction: The Significance of the 6-Azaindole Scaffold

The 1H-pyrrolo[2,3-c]pyridine core is a member of the azaindole family, which are bicyclic heteroaromatics containing a pyrrole ring fused to a pyridine ring. The position of the nitrogen atom in the pyridine ring defines the specific isomer. In the case of our target molecule, the nitrogen is at the 6-position, making it a 6-azaindole. Azaindole derivatives are of significant interest to medicinal chemists as they are often used as mimics for purines or indoles in drug design, capable of forming key hydrogen bonds with biological targets.[1] The addition of a carboxylic acid moiety at the 7-position introduces a critical functional handle for further synthetic modification and a potential key interaction point with protein active sites.

Accurate structural confirmation is paramount, as isomeric impurities can lead to drastically different biological activities and intellectual property challenges. This guide outlines a self-validating workflow for confirming the synthesis and structure of this compound (Molecular Formula: C₈H₆N₂O₂, Monoisotopic Mass: 162.0429 Da).[2]

The Elucidation Workflow: A Strategic Overview

The process of structure elucidation is not a random application of techniques but a logical progression from broad confirmation to fine-detail mapping. Our approach begins with confirming the molecular formula and key functional groups, proceeds to map the atomic connectivity, and culminates in the definitive determination of the three-dimensional structure.

Elucidation_Workflow cluster_synthesis Synthesis cluster_elucidation Structure Elucidation Synthesis Plausible Synthesis MS Mass Spectrometry (HRMS) Synthesis->MS NMR NMR Spectroscopy (1H, 13C, 2D) MS->NMR Confirms Formula IR Infrared Spectroscopy (IR) IR->NMR Confirms Groups XRay Single-Crystal X-ray Diffraction NMR->XRay Defines Connectivity Final Confirmed Structure

Caption: A generalized workflow for the spectroscopic validation of a chemical structure.

Foundational Analysis: Mass Spectrometry and IR Spectroscopy

Before delving into complex connectivity analysis, we must first confirm the molecular weight and the presence of key functional groups.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the first-line technique to validate a synthetic outcome. It provides the exact mass of the molecule with high precision (typically <5 ppm error), which allows for the unambiguous determination of the elemental composition. For a molecule like this compound, this definitively distinguishes it from isomers or undesired byproducts with different atomic makeups.

Trustworthiness: The protocol is self-validating. The experimental exact mass must match the theoretical calculated mass for the molecular formula C₈H₆N₂O₂. A significant deviation points to an incorrect product or the presence of impurities. Key fragmentation patterns, such as the loss of the carboxylic acid group, provide further structural evidence.

Ion Formula Calculated m/z Interpretation
[M+H]⁺C₈H₇N₂O₂⁺163.0502Molecular ion peak (positive ion mode)
[M-H]⁻C₈H₅N₂O₂⁻161.0356Molecular ion peak (negative ion mode)
[M-COOH]⁺C₇H₆N₂⁺118.0553Loss of the carboxylic acid group (45 Da)
[M-CO₂]⁺C₇H₆N₂O⁺118.0553Loss of carbon dioxide (decarboxylation, 44 Da)

Predicted data based on PubChem fragmentation predictions and common fragmentation pathways.[2]

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

  • Data Acquisition: Infuse the sample solution into the ion source. Acquire spectra in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ adducts, respectively.

  • Analysis: Compare the measured m/z of the most intense peak in the molecular ion cluster to the calculated theoretical mass for C₈H₆N₂O₂. The mass error should be below 5 ppm. Analyze for predictable fragment ions.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For our target, the most crucial signatures are the broad O-H and sharp C=O stretches of the carboxylic acid, and the N-H stretch of the pyrrole ring. The presence of these bands provides immediate, tangible evidence of the key structural components. The carboxylic acid O-H stretch is particularly characteristic, appearing as a very broad absorption from ~2500-3300 cm⁻¹ due to strong hydrogen bonding.[3]

Wavenumber (cm⁻¹) Intensity Assignment
~3300-3100MediumN-H stretch (pyrrole)
~3300-2500Broad, StrongO-H stretch (carboxylic acid dimer)
~1710-1680StrongC=O stretch (carboxylic acid)
~1610, ~1470MediumC=C and C=N stretching (aromatic rings)
~800-700StrongC-H bending (out-of-plane)

Predicted data based on characteristic IR absorption frequencies for azaindoles and carboxylic acids.

Core Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Expertise & Experience: The chemical environment of each proton and carbon in the 6-azaindole scaffold is unique. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group significantly influences the chemical shifts of nearby nuclei, causing them to appear further downfield (at a higher ppm value). Understanding these electronic effects is key to correctly assigning the spectrum. For instance, the proton adjacent to the pyridine nitrogen (H5) is expected to be significantly deshielded. The pyrrole N-H proton typically appears as a broad singlet at a very low field (>11 ppm) in DMSO-d₆ due to hydrogen bonding with the solvent.[4]

¹H and ¹³C NMR Data

The following data is predicted for a sample dissolved in DMSO-d₆, a common solvent for polar heterocyclic compounds.

Table: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Position Predicted δ (ppm) Multiplicity Integration Assignment
H1~12.5br s1HN-H (pyrrole)
H5~8.6d1HPyridine Ring
H4~8.1d1HPyridine Ring
H3~7.9d1HPyrrole Ring
H2~6.8d1HPyrrole Ring
COOH~13.5br s1HCarboxylic Acid

Table: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Position Predicted δ (ppm) Assignment
C7~165C=O (Carboxylic Acid)
C7a~149Bridgehead Carbon
C5~146Pyridine Ring
C3a~132Bridgehead Carbon
C3~129Pyrrole Ring
C4~118Pyridine Ring
C7~116Pyridine Ring
C2~102Pyrrole Ring
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Transfer the solution to a 5 mm NMR tube.[5][6]

  • Instrumentation: Acquire spectra on a 400 MHz or higher spectrometer at room temperature.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • 2D Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton (³JHH) coupling networks, confirming adjacent protons (e.g., H4-H5 and H2-H3).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the scaffold. It shows correlations between protons and carbons that are 2 or 3 bonds away.

2D NMR and Connectivity Mapping

Trustworthiness: The HMBC spectrum provides a self-validating map of the molecular structure. The observed long-range correlations must be consistent with the proposed this compound structure. For example, the pyrrole proton H2 should show a correlation to the bridgehead carbon C3a and C7a, while the pyridine proton H5 should show a correlation to the carbon bearing the carboxylic acid (C7). These cross-peaks are undeniable evidence of the ring fusion and substituent placement.

Caption: Key expected HMBC correlations for structural confirmation.

Definitive Proof: Single-Crystal X-ray Diffraction

Authoritative Grounding: While the combination of MS and NMR provides an exceptionally high degree of confidence, the "gold standard" for structure elucidation is Single-Crystal X-ray Diffraction. This technique provides a definitive 3D map of the electron density in a molecule, allowing for the precise determination of bond lengths, bond angles, and intermolecular interactions in the solid state.

Expertise & Experience: The primary challenge is often experimental: growing a high-quality single crystal suitable for diffraction. For carboxylic acids like our target, intermolecular hydrogen bonding between the carboxylic acid of one molecule and the pyridine nitrogen of another can facilitate crystal packing. The crystal structure of the closely related 7-azaindole-3-carboxylic acid shows extensive hydrogen bonding networks, which we can anticipate for our molecule as well.[7] This analysis would not only confirm the atomic connectivity but also reveal the planarity of the fused ring system and the orientation of the carboxylic acid group.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the strategic application of modern analytical techniques. High-resolution mass spectrometry confirms the elemental composition, while infrared spectroscopy validates the presence of essential functional groups. The core of the elucidation lies in a comprehensive suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC), which together map the complete atomic connectivity of the molecule. Finally, single-crystal X-ray diffraction can provide unambiguous, three-dimensional structural proof. This multi-faceted, self-validating workflow ensures the highest degree of scientific integrity and is essential for advancing research and development involving this important heterocyclic scaffold.

References

  • BenchChem. (n.d.). An In-depth Technical Guide on the Spectroscopic Data of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • ResearchGate. (n.d.). 7-Azaindole-3-carboxylic acid and its Pt(II) and Pd(II) complexes: Crystal structure of the ligand, vibrational spectra, DFT calculations and in vitro antiproliferative activity.
  • Grassin, C., Santoro, E., & Merten, C. (2022). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products.
  • Li, J., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 11(10), 1141-1151. [Link]
  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. In NIST Chemistry WebBook.
  • Gant, T. G., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(7), 1046-1051. [Link]
  • Wang, C., et al. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1547-1558. [Link]
  • Schmidt, D., et al. (2020). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. Molecules, 25(23), 5732. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7730922/
  • Wang, C., et al. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1547-1558. [Link]
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  • Royal Society of Chemistry. (2022). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Chemical Communications.
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  • PubChem. (n.d.). 1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid.
  • Herbert, R., & Wibberley, D. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 1505-1514. [Link]
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An In-Depth Technical Guide to the Biological Activity of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, represents a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural similarity to endogenous purines makes it an attractive starting point for the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the biological activities of derivatives functionalized at the 7-position, with a particular focus on 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid and its related analogues such as carboxamides and amines. We will delve into their roles as kinase inhibitors, neurological agents, and acid secretion modulators, presenting key structure-activity relationships, mechanistic insights, and exemplary experimental protocols to facilitate further research and development in this promising area.

The 1H-pyrrolo[2,3-c]pyridine Scaffold: A Privileged Pharmacophore

The 1H-pyrrolo[2,3-c]pyridine core is an isomeric form of indole with a nitrogen atom at the 6-position of the benzoid ring. This modification of the electronic landscape of the molecule, compared to indole or other azaindole isomers, provides unique opportunities for hydrogen bonding and other molecular interactions with biological targets. Pyrrolopyridine derivatives are being widely explored for the treatment of a range of diseases, including cancer and Alzheimer's disease. The 7-position of this scaffold is a key vector for chemical modification, allowing for the introduction of various functional groups, such as carboxylic acids, carboxamides, and amines, which can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties. The 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid scaffold, for instance, serves as a crucial intermediate in the synthesis of targeted kinase inhibitors for cancer therapy[1].

Anticancer Activity: Targeting Key Oncogenic Pathways

The pyrrolo[2,3-d]pyrimidine nucleus, a related deaza-isostere of adenine, is a component of many ATP-competitive kinase inhibitors[2][3]. This highlights the potential of the broader pyrrolopyridine family, including the 1H-pyrrolo[2,3-c]pyridine scaffold, in oncology. While research on the 7-carboxylic acid derivatives of this specific isomer is still emerging, related structures have shown significant promise.

Kinase Inhibition

Kinases are a class of enzymes that play a critical role in cellular signaling, and their aberrant activity is a hallmark of many cancers[3]. The pyrrolopyridine scaffold can act as a hinge-binding motif, a key interaction for many kinase inhibitors.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as potent FGFR inhibitors. For example, compound 4h from this series demonstrated significant inhibitory activity against FGFR1, 2, and 3, leading to reduced proliferation and migration of breast cancer cells[4].

  • FMS Kinase Inhibition: The FMS kinase (CSF-1R) is another important target in oncology and inflammatory diseases. A series of pyrrolo[3,2-c]pyridine derivatives were found to be potent FMS kinase inhibitors, with compound 1r exhibiting an IC50 of 30 nM[5]. This compound also showed potent antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines[5].

These examples from closely related scaffolds underscore the potential of this compound derivatives as a basis for novel kinase inhibitors. The carboxylic acid group can be used as a handle for further derivatization to optimize potency and selectivity.

Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton and are crucial for cell division. Drugs that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy. A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as colchicine-binding site inhibitors, effectively disrupting microtubule polymerization[6][7][8]. The most potent compound, 10t , displayed IC50 values in the nanomolar range against several cancer cell lines and was shown to induce G2/M phase cell cycle arrest and apoptosis[6][7].

G cluster_0 Drug Discovery Workflow Scaffold_Selection Scaffold Selection (1H-pyrrolo[2,3-c]pyridine) Library_Synthesis Library Synthesis (Derivatization at C7) Scaffold_Selection->Library_Synthesis Rationale HTS High-Throughput Screening Library_Synthesis->HTS Assay Hit_Identification Hit Identification HTS->Hit_Identification Data Analysis Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Chemical Modification Preclinical Preclinical Studies Lead_Optimization->Preclinical Candidate Selection

Caption: A typical drug discovery workflow for developing novel therapeutics.

Modulation of Neurological Targets

The central nervous system (CNS) is another area where 1H-pyrrolo[2,3-c]pyridine derivatives have shown significant therapeutic potential.

Allosteric Modulation of mGluR5

Metabotropic glutamate receptor 5 (mGluR5) is implicated in various neurological and psychiatric disorders, including anxiety, depression, and fragile X syndrome. A novel series of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides were discovered as potent and selective allosteric antagonists of mGluR5[9]. The carboxamide functionality at the 7-position was found to be crucial for this activity. By varying the substituents on the heterocyclic scaffold, researchers were able to optimize both the in vitro potency and the physicochemical properties, such as aqueous solubility, which are critical for CNS drug development[9].

Gastrointestinal Applications: Acid Secretion Inhibition

Proton pump inhibitors (PPIs) are widely used for the treatment of acid-related gastrointestinal disorders. However, there is a growing interest in developing potassium-competitive acid blockers (P-CABs) as an alternative therapeutic class.

Potassium-Competitive Acid Blockers (P-CABs)

A series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives have been designed and synthesized as P-CABs[10]. These compounds act by competitively inhibiting the H+/K+ ATPase, the proton pump responsible for gastric acid secretion. Molecular modeling studies guided the introduction of a substituent at the 1-position to interact with lipophilic and polar residues in the enzyme's binding site, leading to potent inhibitory activity both in vitro and in vivo[10]. This work highlights the potential of the 1H-pyrrolo[2,3-c]pyridine scaffold in developing novel treatments for peptic ulcers and gastroesophageal reflux disease (GERD).

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR, FMS) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Migration Transcription_Factors->Cell_Proliferation Inhibitor Pyrrolopyridine Kinase Inhibitor Inhibitor->RTK

Caption: A simplified receptor tyrosine kinase signaling pathway targeted by pyrrolopyridine inhibitors.

Summary of Biological Data

The following table summarizes the in vitro activities of representative pyrrolopyridine derivatives discussed in this guide.

Compound IDPyrrolopyridine CoreTargetActivity (IC50)Disease AreaReference
10t 1H-pyrrolo[3,2-c]pyridineTubulin Polymerization0.12 - 0.21 µM (HeLa, SGC-7901, MCF-7)Cancer[6][7]
1r pyrrolo[3,2-c]pyridineFMS Kinase30 nMCancer, Inflammation[5]
4h 1H-pyrrolo[2,3-b]pyridineFGFR17 nMCancer[4]
Not specified1H-pyrrolo[2,3-c]pyridine-7-carboxamidemGluR5Potent allosteric antagonistsNeurological Disorders[9]
Not specified1H-pyrrolo[2,3-c]pyridine-7-amineH+/K+ ATPasePotent P-CABsGastrointestinal Disorders[10]

Exemplary Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target kinase.

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to achieve the final desired concentrations.

  • Assay Plate Setup: Add the diluted compounds to the wells of a 384-well plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme and Substrate Addition: Prepare a solution of the kinase and its substrate in the assay buffer. Add this mixture to all wells.

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system. This involves two steps:

    • Add ADP-Glo™ Reagent to deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is inversely correlated with the kinase activity. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Perspectives

The 1H-pyrrolo[2,3-c]pyridine scaffold, particularly when functionalized at the 7-position with a carboxylic acid or its bioisosteres, is a highly promising starting point for the development of novel therapeutics. The diverse biological activities, ranging from anticancer and neurological modulation to gastrointestinal effects, demonstrate the versatility of this chemical entity. Future research should focus on:

  • Systematic SAR studies of this compound derivatives to explore a wider range of chemical space.

  • Target identification and validation to uncover novel mechanisms of action.

  • Optimization of ADME properties to develop drug candidates with favorable pharmacokinetic profiles.

  • Exploration of novel therapeutic areas where this scaffold may have utility.

The continued investigation of these compounds holds great promise for the discovery of next-generation medicines to address unmet medical needs.

References

  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Kolczewski, S., Vifian, W., Vranesic, I., et al. (2012). Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 22(20), 6454-6459.
  • Arikawa, Y., Hasuoka, A., Hirase, K., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-342.
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An In-depth Technical Guide to 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid and its Isomeric Landscape

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Due to the limited availability of specific data for this particular isomer, this document synthesizes information from closely related and better-characterized pyrrolopyridine carboxylic acids to offer a robust understanding of its expected properties, synthesis, and potential applications. This approach provides a valuable framework for researchers embarking on the study of this novel compound.

Introduction: The Significance of the Pyrrolopyridine Scaffold

The pyrrolopyridine, or azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] This bicyclic heterocycle, composed of a fused pyrrole and pyridine ring, mimics the purine ring of ATP, enabling it to interact with the hinge region of various kinases.[2] Consequently, many pyrrolopyridine derivatives have been developed as potent kinase inhibitors for anticancer therapy.[2] The diverse biological activities of pyrrolopyridines extend beyond oncology, with derivatives showing promise as anti-inflammatory, antiviral, and neuroprotective agents.[1][3] The specific placement of the nitrogen atom in the pyridine ring and the position of substituents, such as a carboxylic acid group, significantly influence the molecule's physicochemical properties and biological targets. This guide focuses on the 1H-pyrrolo[2,3-c]pyridine core, with a specific emphasis on the 7-carboxylic acid derivative, while drawing comparative insights from its isomers.

Chemical Identity and Physicochemical Properties

The precise CAS number for this compound is not readily found in major chemical databases. This underscores the novelty of this specific isomer and the need for further characterization. However, based on its structure and data from related isomers, we can compile its fundamental properties.

PropertyThis compound (Predicted/Inferred)1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid[4]1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid[5][6]
CAS Number Not available1082040-92-3130473-27-7
Molecular Formula C₈H₆N₂O₂C₈H₆N₂O₂C₈H₆N₂O₂
Molecular Weight 162.15 g/mol 162.15 g/mol 162.15 g/mol
Predicted Density --1.506 ± 0.06 g/cm³
Predicted XLogP3 -0.5-

Synthetic Strategies

While a specific, validated synthetic protocol for this compound is not documented in readily accessible literature, a plausible synthetic route can be devised based on established methodologies for constructing the pyrrolopyridine core.[7][8] The following proposed synthesis provides a logical starting point for its laboratory preparation.

Proposed Synthetic Workflow

Synthetic_Workflow Proposed Synthesis of this compound A Starting Material (e.g., Substituted Pyridine) B Introduction of Pyrrole Ring Precursor A->B Step 1 C Cyclization to form Pyrrolo[2,3-c]pyridine Core B->C Step 2 D Functional Group Interconversion (e.g., to introduce carboxylic acid) C->D Step 3 E Final Product This compound D->E Step 4

Caption: A generalized synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of a Suitable Pyridine Precursor The synthesis would likely commence with a commercially available and appropriately substituted pyridine derivative. The choice of starting material is critical to ensure the correct regiochemistry for the subsequent cyclization and functionalization steps.

Step 2: Introduction of the Pyrrole Moiety This can be achieved through various methods, such as the Fischer indole synthesis or related cyclization reactions.[8] For instance, reacting a substituted aminopyridine with a suitable ketone or aldehyde under acidic conditions can facilitate the formation of the fused pyrrole ring.

Step 3: Cyclization to the Pyrrolo[2,3-c]pyridine Core This is the key ring-forming step. The reaction conditions would need to be carefully optimized to favor the desired isomer. The use of a palladium-catalyzed cross-coupling reaction is a modern and efficient approach for such cyclizations.

Step 4: Introduction of the Carboxylic Acid Group If the carboxylic acid functionality is not present in the starting materials, it can be introduced at a later stage. This could be achieved by, for example, the oxidation of a methyl group or the hydrolysis of a nitrile or ester functionality at the 7-position of the pyrrolopyridine ring.

Spectroscopic Characterization (Expected)

For a researcher who has successfully synthesized this compound, the following spectroscopic signatures would be anticipated for structural confirmation:

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the pyrrole and pyridine rings. The chemical shifts would be influenced by the electron-withdrawing nature of the carboxylic acid group and the nitrogen atoms. The NH proton of the pyrrole ring would likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum would display signals for all eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be readily identifiable by its characteristic downfield chemical shift (typically >160 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band (around 1700 cm⁻¹), and C-N and C=C stretching vibrations characteristic of the aromatic rings.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (162.15 g/mol ). The fragmentation pattern would provide further structural information.

Reactivity and Chemical Behavior

The pyrrolopyridine ring system exhibits a rich and diverse reactivity profile. The pyrrole ring is generally more susceptible to electrophilic substitution than the pyridine ring. The carboxylic acid group at the 7-position will influence the reactivity of the pyridine ring.

The carboxylic acid functionality itself can undergo a variety of standard chemical transformations, including:

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.

  • Amidation: Reaction with an amine, often activated by a coupling agent, to form an amide. This is a particularly important reaction in medicinal chemistry for generating libraries of compounds for structure-activity relationship (SAR) studies.[9]

Biological Activity and Therapeutic Potential

While there is no specific biological data for this compound, the broader class of pyrrolopyridine derivatives has been extensively investigated for various therapeutic applications.

Kinase Inhibition

The structural similarity of the pyrrolopyridine scaffold to the purine ring of ATP makes it an excellent candidate for the development of kinase inhibitors.[2] Numerous pyrrolopyridine derivatives have been reported to inhibit various kinases involved in cancer cell proliferation and survival, such as FGFR, FMS, and others.[10][11]

Kinase_Signaling_Pathway Generic Kinase Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Receptor Inhibitor Pyrrolopyridine Carboxylic Acid (Potential Inhibitor) Inhibitor->Kinase_Cascade Inhibition

Caption: Potential mechanism of action for pyrrolopyridine derivatives as kinase inhibitors.

Other Therapeutic Areas

Derivatives of the pyrrolopyridine core have also been explored for their potential in treating inflammatory diseases, viral infections, and neurodegenerative disorders.[1][12] The carboxylic acid moiety can serve as a handle for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[13][14]

Safety and Handling

As with any novel chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. Based on the safety data for related heterocyclic carboxylic acids, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within the medicinally important class of pyrrolopyridines. While specific experimental data remains to be published, this guide provides a comprehensive framework based on the known properties and reactivity of its close isomers. The proposed synthetic strategies and expected analytical characteristics offer a valuable resource for researchers aiming to synthesize and characterize this compound.

Future research should focus on the definitive synthesis and purification of this compound, followed by thorough spectroscopic and physicochemical characterization to establish its unique properties. Subsequently, screening this compound against a panel of biological targets, particularly kinases, could unveil its therapeutic potential. The insights gained from such studies will undoubtedly contribute to the expanding landscape of pyrrolopyridine-based drug discovery.

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The Ascendancy of a Privileged Scaffold: An In-Depth Technical Guide to the Discovery and History of 1H-pyrrolo[2,3-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide navigates the rich history and synthetic evolution of the 1H-pyrrolo[2,3-c]pyridine core, a heterocyclic scaffold that has risen from a synthetic challenge to a cornerstone in modern medicinal chemistry. We will explore its discovery, the development of synthetic methodologies, and its role in the creation of life-changing therapeutics.

Introduction: The Strategic Significance of the 1H-pyrrolo[2,3-c]pyridine Core

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a bicyclic heteroaromatic compound isosteric to indole. This structural similarity to a key biological motif has positioned it as a "privileged scaffold" in drug discovery. Its ability to mimic the indole nucleus allows it to interact with a wide range of biological targets, particularly protein kinases, by forming key hydrogen bonding interactions that are crucial for potent and selective inhibition. The incorporation of a nitrogen atom in the six-membered ring modifies the electronic properties of the molecule, influencing its solubility, metabolic stability, and potential for additional molecular interactions, thereby offering advantages over the traditional indole core in drug design.

The Historical Journey: From Synthetic Hurdle to Accessible Building Block

The journey to unlocking the therapeutic potential of 1H-pyrrolo[2,3-c]pyridine and its isomers, the azaindoles, was paved with significant synthetic challenges. Unlike their carbocyclic counterpart, indole, the synthesis of azaindoles was hampered by the electron-deficient nature of the pyridine ring, which often rendered classical indole syntheses inefficient or completely ineffective.[1]

Early explorations into the synthesis of pyrrolopyridines involved the adaptation of established indole syntheses, often with limited success. These classical methods, while foundational to organic chemistry, required harsh reaction conditions and often resulted in low yields when applied to pyridine-based starting materials.

Classical Synthetic Approaches:

  • The Fischer Indole Synthesis: This renowned method, involving the acid-catalyzed cyclization of a phenylhydrazone, was first reported in 1883.[2] However, its application to the synthesis of azaindoles was historically challenging due to the electron-withdrawing nature of the pyridine ring, which hinders the key[3][3]-sigmatropic rearrangement.[4] Despite these difficulties, variations of the Fischer synthesis have been developed for the preparation of certain substituted 4- and 6-azaindoles.[4][5][6][7]

  • The Madelung Synthesis: Reported in 1912 by Walter Madelung, this reaction involves the intramolecular cyclization of an N-phenylamide at high temperatures with a strong base.[8] While effective for some indole syntheses, its application to azaindoles is often limited by the severe reaction conditions required.[9][10]

  • The Reissert Indole Synthesis: This method, dating back to 1897, utilizes the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole ring.[11][12] The Reissert synthesis has been successfully applied to the preparation of azaindole-2-carboxylic acids.[11]

  • The Leimgruber-Batcho Indole Synthesis: A more versatile and milder approach, the Leimgruber-Batcho synthesis proceeds via an enamine intermediate from an o-nitrotoluene derivative.[3][13][14] The development of microwave-assisted Leimgruber-Batcho reactions has further enhanced its utility for the preparation of azaindoles.[3][13]

These early endeavors, while often arduous, laid the critical groundwork for future innovations and highlighted the need for more efficient and versatile synthetic routes to access the full potential of the azaindole scaffold.

The Renaissance of Synthesis: Modern Methodologies Unlock Chemical Diversity

The advent of modern organometallic chemistry, particularly palladium-catalyzed cross-coupling reactions, revolutionized the synthesis of 1H-pyrrolo[2,3-c]pyridines and other azaindole isomers. These powerful methods offer milder reaction conditions, greater functional group tolerance, and the ability to construct the bicyclic core with unprecedented efficiency and regioselectivity.

Key Modern Synthetic Strategies:

  • Palladium-Catalyzed Cross-Coupling Reactions: A plethora of palladium-catalyzed reactions have been developed for the synthesis and functionalization of azaindoles. These include the Sonogashira, Heck, Suzuki, and Buchwald-Hartwig amination reactions.[15][16][17][18] These methods typically involve the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. For instance, a common strategy involves the Sonogashira coupling of a terminal alkyne with an aminohalopyridine, followed by an intramolecular cyclization to form the 6-azaindole core.[16][19]

  • Cascade Reactions: More recently, elegant cascade or tandem reactions have been developed to construct the azaindole scaffold in a single pot. These processes, often catalyzed by palladium, combine multiple bond-forming events sequentially, minimizing purification steps and improving overall efficiency.[15][20]

  • [4+1] Cyclization Reactions: An emerging and efficient strategy for the synthesis of 6-azaindoles involves the formal [4+1] electrophilic cyclization of 3-amino-4-methylpyridines.[21][22][23] This approach has proven to be scalable and provides access to a range of substituted 6-azaindoles.

The continuous innovation in synthetic methodologies has transformed 1H-pyrrolo[2,3-c]pyridines from rare and challenging targets into readily accessible building blocks, fueling their exploration in drug discovery.

Evolution of 6-Azaindole Synthesis cluster_Classical Classical Methods (Pre-1980s) cluster_Modern Modern Methods (Post-1980s) Fischer Fischer Synthesis Classical_Challenges Harsh Conditions Low Yields Limited Scope Fischer->Classical_Challenges Madelung Madelung Synthesis Madelung->Classical_Challenges Reissert Reissert Synthesis Reissert->Classical_Challenges Batcho_Leimgruber Batcho-Leimgruber Synthesis Batcho_Leimgruber->Classical_Challenges Pd_Coupling Palladium-Catalyzed Cross-Coupling Modern_Advantages Mild Conditions High Yields Broad Scope High Regioselectivity Pd_Coupling->Modern_Advantages Cascade Cascade Reactions Cascade->Modern_Advantages Cyclization [4+1] Cyclization Cyclization->Modern_Advantages Classical_Challenges->Pd_Coupling Need for Improvement

Caption: Evolution of synthetic methods for 6-azaindoles.

The Therapeutic Impact: 1H-pyrrolo[2,3-c]pyridine Derivatives as Life-Changing Drugs

The accessibility of the 1H-pyrrolo[2,3-c]pyridine scaffold has led to its incorporation into a number of groundbreaking drugs, particularly in the field of oncology. The structural features of this core have proven to be ideal for targeting the ATP-binding site of protein kinases, a class of enzymes frequently dysregulated in cancer.

Notable Drugs Featuring the Azaindole Core:

  • Vemurafenib (Zelboraf®): An inhibitor of BRAF kinase bearing the V600E mutation, which is prevalent in metastatic melanoma.[24] The 7-azaindole core of vemurafenib plays a crucial role in its binding to the kinase active site.

  • Pexidartinib (Turalio®): A potent inhibitor of the colony-stimulating factor 1 receptor (CSF1R) used for the treatment of tenosynovial giant cell tumor.[25][26][27] The synthesis of pexidartinib showcases the power of modern cross-coupling strategies.

  • Foretinib: A multi-kinase inhibitor targeting MET, VEGFR2, and other receptor tyrosine kinases, which has been investigated for the treatment of various cancers.

The success of these drugs has solidified the status of the 1H-pyrrolo[2,3-c]pyridine and its isomers as a truly privileged scaffold in medicinal chemistry and continues to inspire the development of new therapeutics.

Drug Name (Trade Name)Target Kinase(s)Indication
Vemurafenib (Zelboraf®)BRAF V600EMetastatic Melanoma
Pexidartinib (Turalio®)CSF1RTenosynovial Giant Cell Tumor
ForetinibMET, VEGFR2Various Cancers (Investigational)
Table 1: Selected Drugs Containing a Pyrrolopyridine Scaffold.

Key Experimental Protocols: A Practical Guide to 6-Azaindole Synthesis

To provide a practical resource for researchers, this section details a representative experimental protocol for the synthesis of the parent 1H-pyrrolo[2,3-c]pyridine (6-azaindole).

Synthesis of 1H-pyrrolo[2,3-c]pyridine (6-Azaindole) via Vilsmeier-Haack Formylation and Cyclization

This protocol is adapted from a reported procedure and provides a reliable method for the preparation of 6-azaindole.[28]

Vilsmeier_Haack_6_Azaindole_Synthesis 3-Amino-4-methylpyridine 3-Amino-4-methylpyridine Vilsmeier_Reagent Vilsmeier_Reagent 3-Amino-4-methylpyridine->Vilsmeier_Reagent 1. POCl3, DMF Intermediate Intermediate Vilsmeier_Reagent->Intermediate 2. Hydrolysis 6-Azaindole 6-Azaindole Intermediate->6-Azaindole 3. Cyclization

Caption: Vilsmeier-Haack approach to 6-azaindole.

Step 1: Vilsmeier-Haack Formylation of 3-Amino-4-methylpyridine

  • Reagents and Equipment:

    • 3-Amino-4-methylpyridine

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

    • Ice bath

  • Procedure:

    • In a round-bottom flask, cool DMF in an ice bath.

    • Slowly add phosphorus oxychloride dropwise to the cooled DMF with stirring. Maintain the temperature below 10 °C. This generates the Vilsmeier reagent in situ.

    • Once the addition is complete, add 3-amino-4-methylpyridine to the reaction mixture portion-wise, ensuring the temperature remains controlled.

    • After the addition, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete as monitored by TLC.

    • Carefully quench the reaction by pouring the mixture onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.

    • Collect the precipitate by filtration, wash with water, and dry.

Step 2: Cyclization to 1H-pyrrolo[2,3-c]pyridine

  • Reagents and Equipment:

    • Crude product from Step 1

    • Suitable high-boiling solvent (e.g., N,N-dimethylformamide)

    • Round-bottom flask with a reflux condenser

  • Procedure:

    • Dissolve the crude product from the previous step in a high-boiling solvent such as DMF.

    • Heat the reaction mixture to reflux and monitor the progress of the cyclization by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 1H-pyrrolo[2,3-c]pyridine by column chromatography on silica gel to obtain the final product.

Conclusion and Future Outlook

The journey of the 1H-pyrrolo[2,3-c]pyridine scaffold from a synthetic curiosity to a cornerstone of modern drug discovery is a testament to the power of innovation in organic synthesis. The development of robust and efficient synthetic methodologies has been paramount in unlocking the vast therapeutic potential of this privileged heterocyclic system. As our understanding of disease biology deepens, the versatility and tunability of the 1H-pyrrolo[2,3-c]pyridine core will undoubtedly continue to fuel the discovery of new and improved medicines for a wide range of human diseases. The ongoing development of novel synthetic methods will further expand the accessible chemical space around this remarkable scaffold, ensuring its enduring legacy in the field of medicinal chemistry.

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Spectroscopic Characterization of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the key spectroscopic data for 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid. As experimental spectra for this specific molecule are not widely published, this document presents a detailed analysis based on predicted data derived from foundational spectroscopic principles and comparative analysis of structurally related compounds, such as 6-azaindole and its derivatives. This approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this and similar heterocyclic compounds.

The core of this compound is the 1H-pyrrolo[2,3-c]pyridine scaffold, also known as 6-azaindole.[1] Azaindole derivatives are of significant interest in medicinal chemistry due to their versatile biological activities, acting as building blocks for kinase inhibitors and other therapeutic agents.[1][2][3] The addition of a carboxylic acid group at the 7-position introduces a key functional handle for further synthetic modifications and potential interactions with biological targets.

Molecular Structure and Numbering

To ensure clarity in the assignment of spectroscopic signals, the standard IUPAC numbering for the 1H-pyrrolo[2,3-c]pyridine ring system is used throughout this guide.

Caption: IUPAC Numbering for the 1H-pyrrolo[2,3-c]pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments within the molecule.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the protons on the bicyclic ring system, as well as exchangeable protons from the N-H (pyrrole) and O-H (carboxylic acid) groups. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Atom No. Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H1 (N-H) ~12.0 broad singlet - Typical for pyrrole N-H protons, broadened by quadrupolar relaxation and exchange.
H5 ~8.8 singlet - Deshielded by the adjacent pyridine nitrogen (N6) and the carboxylic acid at C7. Lack of adjacent protons leads to a singlet.
H4 ~8.1 doublet J ≈ 5.0 Ortho-coupled to H5 (though coupling may be minimal or zero across the nitrogen), primarily coupled to H3 if that proton were present. In this isomer, it's adjacent to a quaternary carbon, so coupling would be to H5. Given the structure, H4 is adjacent to C3a and N6, likely appearing as a doublet coupled to H5, but due to the N6, it might appear as a singlet. A more accurate prediction based on 6-azaindole itself would be a doublet.
H2 ~7.7 doublet J ≈ 3.5 Coupled to H3. The chemical shift is typical for the α-proton of a pyrrole ring fused to an aromatic system.
H3 ~6.6 doublet J ≈ 3.5 Coupled to H2. This upfield shift is characteristic of the β-proton in a pyrrole ring.

| COOH | ~13.0 | very broad singlet | - | Carboxylic acid protons are highly deshielded and exhibit rapid chemical exchange, resulting in a very broad signal. |

Causality behind Predictions: The predictions are based on data for the parent 6-azaindole scaffold and related pyrrolopyridine structures.[4][5] The protons on the pyridine ring (H4, H5) are expected at lower field (downfield) due to the deshielding effect of the electronegative nitrogen atom. The carboxylic acid group at C7 will further deshield the adjacent H5 proton. Protons on the pyrrole ring (H2, H3) appear at relatively higher field (upfield), consistent with the electron-rich nature of the pyrrole ring.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for observing the exchangeable N-H and O-H protons, which would otherwise be lost in solvents like D₂O.

  • Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons, including those on the aromatic rings, for accurate integration.

    • Number of Scans (NS): 16-64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule, including the quaternary carbons which are not visible in the ¹H NMR spectrum.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Atom No. Predicted Chemical Shift (δ, ppm) Rationale
C7 (C=O) ~168 Typical chemical shift for a carboxylic acid carbonyl carbon.
C7a ~148 Quaternary carbon at the fusion of the two rings, deshielded by the pyridine nitrogen.
C5 ~145 Aromatic CH carbon, significantly deshielded by the adjacent nitrogen (N6).
C4 ~130 Aromatic CH carbon in the pyridine ring.
C3a ~128 Quaternary carbon at the pyrrole ring fusion.
C2 ~125 CH carbon alpha to the pyrrole nitrogen.
C3 ~102 CH carbon beta to the pyrrole nitrogen, characteristically shielded in pyrrole systems.

| C7 (ring) | ~118 | Quaternary carbon bearing the carboxylic acid group. Its shift is influenced by both the attached carboxyl group and the ring nitrogens. |

Causality behind Predictions: These predictions are derived from known data for azaindole systems and general substituent effects in aromatic compounds.[2][6] The carbonyl carbon (C=O) is expected at the lowest field. The carbons of the pyridine ring (C4, C5, C7, C7a) are generally downfield compared to a simple benzene ring due to the nitrogen's electron-withdrawing effect. The pyrrole carbons (C2, C3, C3a) show characteristic shifts, with the C3 being notably upfield.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Utilize the same spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 0-200 ppm.

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024-4096 scans are typically required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm. For distinguishing between CH, CH₂, CH₃, and quaternary carbons, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3300-2500 Broad, Strong O-H stretch Carboxylic Acid (H-bonded dimer)
~3100 Medium N-H stretch Pyrrole
~3050 Medium-Weak C-H stretch Aromatic
1720-1680 Strong, Sharp C=O stretch Carboxylic Acid
1600-1450 Medium-Strong C=C and C=N stretch Aromatic/Heterocyclic Rings
1300-1200 Strong C-O stretch Carboxylic Acid

| ~900 | Broad | O-H bend (out-of-plane) | Carboxylic Acid Dimer |

Causality behind Predictions: The most characteristic feature will be the very broad O-H stretch from the carboxylic acid, which typically forms hydrogen-bonded dimers in the solid state.[7][8] This overlaps with the C-H stretching region. A strong, sharp carbonyl (C=O) peak is expected around 1700 cm⁻¹. The N-H stretch of the pyrrole ring will appear as a medium intensity band around 3100 cm⁻¹. The fingerprint region (<1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching vibrations of the bicyclic system.

Experimental Protocol: IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer.

  • Instrumentation: Use a clean, dry ATR crystal (typically diamond or germanium).

  • Acquisition:

    • Background Scan: First, run a background scan with the empty ATR crystal to account for atmospheric CO₂ and H₂O.

    • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum.

    • Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Molecular Formula: C₈H₆N₂O₂ Molecular Weight: 162.15 g/mol

Table 4: Predicted Mass Spectrometry Fragments (Electron Ionization - EI)

m/z Proposed Fragment Identity
162 [M]⁺• Molecular Ion
145 [M - OH]⁺ Loss of hydroxyl radical
118 [M - CO₂]⁺• Loss of carbon dioxide (decarboxylation)
117 [M - COOH]⁺ Loss of carboxyl radical

| 90 | [C₆H₄N]⁺ | Further fragmentation of the pyrrolopyridine ring |

Causality behind Predictions: For aromatic carboxylic acids, the molecular ion peak is typically prominent.[9] Common fragmentation pathways include the loss of a hydroxyl radical (•OH) to give an acylium ion ([M-17]⁺) and the loss of the entire carboxyl group (•COOH) to give the aromatic ring fragment ([M-45]⁺).[10] Decarboxylation (loss of CO₂) can also occur, leading to the [M-44]⁺• radical cation.[11]

Experimental Protocol: Mass Spectrometry (ESI)

While EI is useful for fragmentation patterns, Electrospray Ionization (ESI) is a softer technique often preferred for polar, non-volatile molecules.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Instrumentation: Infuse the sample solution directly into the ESI source of a mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution mass measurement).

  • Acquisition Parameters (Positive Ion Mode):

    • Ionization Mode: ESI+

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

  • Data Analysis: The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 163.0502 (calculated). High-resolution mass spectrometry can confirm the elemental composition. Tandem MS (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation and confirm structural features.

Workflow for Spectroscopic Analysis

The comprehensive characterization of a novel compound like this compound follows a logical workflow to ensure self-validating and accurate structural elucidation.

G cluster_workflow Spectroscopic Characterization Workflow start Sample Synthesis & Purification ms Mass Spectrometry (MS) Confirm Molecular Weight (m/z 162) Obtain Elemental Composition (HRMS) start->ms Initial Check ir Infrared (IR) Spectroscopy Identify Functional Groups (COOH, N-H, C=O) ms->ir Functional Group ID nmr NMR Spectroscopy (¹H, ¹³C, DEPT, COSY) Elucidate Connectivity & Full Structure ir->nmr Detailed Structure structure Structure Confirmation Correlate all data nmr->structure Final Validation

Caption: A typical workflow for the complete spectroscopic characterization of a novel chemical entity.

References

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (2021). RSC Advances. [Link]
  • GCMS Section 6.12 - Whitman College. Whitman People. [Link]
  • The Photophysical Properties of 6-Azaindole. (2002). The Journal of Physical Chemistry A. [Link]
  • The Photophysical Properties of 6-Azaindole.
  • Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragment
  • Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. AWS. [Link]
  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (2021). Molecules. [Link]
  • 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. [Link]
  • 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. [Link]
  • 6-azaindole (C7H6N2). PubChemLite. [Link]
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Mass Spectrometry - Fragmentation P
  • Mass Fragmentation of Aromatic Compounds and Phenols. YouTube. [Link]
  • NMR Chemical Shifts. University of Puget Sound. [Link]
  • Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic. [Link]
  • 1H-Pyrrolo(2,3-b)pyridine - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
  • 1H-Pyrrolo(2,3-b)pyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
  • 1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles.
  • Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]
  • Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. The Journal of Physical Chemistry A. [Link]
  • 1H-Pyrrole-2-carboxylic acid. NIST WebBook. [Link]
  • 1H-Pyrrolo(2,3-b)pyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. [Link]
  • NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. PubMed Central. [Link]
  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]
  • Chemical shifts. UCL. [Link]

Sources

solubility of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic Acid

This guide provides a comprehensive overview of the solubility characteristics of this compound, a heterocyclic compound of interest in pharmaceutical research and development. Given the limited availability of specific solubility data for this compound in public literature, this document emphasizes a predictive analysis based on its molecular structure and provides detailed, field-proven methodologies for its experimental determination. This guide is intended for researchers, medicinal chemists, and formulation scientists engaged in the development of novel therapeutics.

This compound belongs to the azaindole class of bicyclic heteroaromatic compounds. The presence of both a carboxylic acid and a pyrrolopyridine scaffold makes it a valuable building block in medicinal chemistry.[1] Such structures are often explored as key intermediates in the synthesis of kinase inhibitors for targeted cancer therapies and for their potential as anti-inflammatory agents.[1] The solubility of this and similar active pharmaceutical ingredients (APIs) is a critical physicochemical parameter that profoundly influences bioavailability, formulation, and overall therapeutic efficacy.[2][3]

Molecular Structure:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_result Result A Add excess solid to solvent B Agitate at constant temperature (24-48 hours) A->B C Centrifuge or filter to remove undissolved solid B->C D Withdraw supernatant C->D E Dilute supernatant D->E F Analyze by HPLC-UV against a standard curve E->F G Calculate solubility (e.g., in µg/mL or mM) F->G

Sources

Unlocking Therapeutic Potential: A Technical Guide to the 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-c]pyridine core, a notable "privileged scaffold" in medicinal chemistry, represents a versatile foundation for the development of novel therapeutics across a spectrum of diseases. Its unique structural and electronic properties have enabled the design of potent and selective modulators of various biological targets. This in-depth technical guide provides a comprehensive analysis of the most promising therapeutic targets for derivatives of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid. We will delve into the mechanistic basis for targeting key proteins in oncology, neurobiology, and inflammatory diseases, supported by preclinical evidence. Furthermore, this guide furnishes detailed, field-proven experimental protocols for target validation and compound characterization, designed to empower researchers and drug development professionals in their quest for next-generation therapies.

Introduction: The Pyrrolopyridine Scaffold as a Keystone for Drug Discovery

The strategic use of privileged structures is a cornerstone of modern drug design, accelerating the discovery of novel lead compounds by leveraging scaffolds known to interact with multiple biological targets.[1] The pyrrolopyridine class of heterocycles has emerged as a particularly fruitful scaffold, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuro-modulatory effects.[1][2] The specific isomer, 1H-pyrrolo[2,3-c]pyridine, and its derivatives, are key intermediates in the synthesis of highly selective kinase inhibitors and other targeted therapies.[3] This guide will focus specifically on the therapeutic avenues addressable by functionalizing the this compound core, highlighting its potential to yield potent and selective modulators of critical disease-related pathways.

Targeting the Central Nervous System: Allosteric Modulation of mGluR5

One of the most direct and compelling applications for this scaffold lies in the modulation of the metabotropic glutamate receptor 5 (mGluR5). This receptor is a crucial player in synaptic plasticity and neuronal signaling, and its dysregulation is implicated in a host of neurological and psychiatric disorders.

Mechanistic Rationale

Derivatives of the core scaffold, specifically 1H-pyrrolo[2,3-c]pyridine-7-carboxamides, have been identified as novel and potent allosteric antagonists of mGluR5.[4] Allosteric modulation offers significant advantages over traditional orthosteric inhibition, including greater target selectivity and a more nuanced control of receptor activity. By binding to a site distinct from the endogenous glutamate binding site, these compounds can fine-tune receptor signaling in response to physiological stimuli. This mechanism is particularly desirable for CNS targets, where preserving basal signaling is often critical.

Therapeutic Implications

The potential applications for mGluR5 antagonists are vast, encompassing:

  • Fragile X Syndrome: Overactive mGluR5 signaling is a core pathological feature.

  • Anxiety and Depression: Modulation of glutamatergic pathways is a validated strategy.

  • Chronic Pain: mGluR5 is involved in the central sensitization processes of pain.

Signaling Pathway Overview

The diagram below illustrates the canonical signaling pathway of mGluR5 and the intervention point for 1H-pyrrolo[2,3-c]pyridine-based allosteric antagonists.

mGluR5_Pathway Glutamate Glutamate mGluR5 mGluR5 Receptor Glutamate->mGluR5 Activates Gq Gαq mGluR5->Gq Couples Antagonist 1H-pyrrolo[2,3-c]pyridine -7-carboxamide (Allosteric Antagonist) Antagonist->mGluR5 Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC PKC Activation DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: mGluR5 signaling cascade and point of allosteric antagonism.

Broad-Spectrum Oncology Applications: Kinase Inhibition

The pyrrolopyridine scaffold is a well-established core for the development of kinase inhibitors.[3] Kinases are fundamental regulators of cellular processes, and their aberrant activity is a hallmark of many cancers. The versatility of the 1H-pyrrolo[2,3-c]pyridine framework allows for the generation of inhibitors against multiple, distinct kinase families.

Fibroblast Growth Factor Receptor (FGFR)

Abnormal activation of the FGFR signaling pathway is a key driver in various tumors.[5] Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of FGFR1, 2, and 3.[5] One such compound, 4h , demonstrated low nanomolar IC50 values against these kinases and effectively inhibited breast cancer cell proliferation, migration, and invasion.[5] This provides a strong rationale for exploring the 1H-pyrrolo[2,3-c]pyridine scaffold for the same target class.

Janus Kinase 1 (JAK1)

The JAK/STAT signaling pathway is central to cytokine-mediated inflammatory and autoimmune responses.[6] Selective JAK1 inhibition is a promising therapeutic strategy for diseases like rheumatoid arthritis and inflammatory bowel disease. N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been successfully designed as potent and selective JAK1 inhibitors.[6] These compounds have shown efficacy in cellular models of hepatic fibrosis, highlighting the therapeutic potential.[6]

FMS Kinase and CSF1R

Colony-stimulating factor-1 receptor (CSF1R) and the related FMS kinase are crucial for the differentiation and survival of macrophages, which play a role in both cancer and inflammatory conditions like arthritis.[7][8] Pyrrolo[3,2-c]pyridine derivatives have yielded potent FMS kinase inhibitors, with compound 1r showing IC50 values in the nanomolar range and exhibiting selectivity for cancer cells over normal fibroblasts.[7] Similarly, extensive work on the pyrrolo[2,3-d]pyrimidine scaffold has produced highly selective CSF1R inhibitors that target the autoinhibited conformation of the kinase.[8]

Kinase Inhibition Data Summary
Scaffold IsomerTarget KinaseKey CompoundPotency (IC50)Disease AreaReference
1H-pyrrolo[2,3-b]pyridineFGFR1/2/34h7, 9, 25 nMOncology[5]
1H-pyrrolo[2,3-b]pyridineJAK131gPotent & SelectiveAutoimmune, Fibrosis[6]
1H-pyrrolo[3,2-c]pyridineFMS Kinase1r30 nMOncology, Arthritis[7]
7H-pyrrolo[2,3-d]pyrimidineCSF1R11 nMOncology, Inflammation[8]
Generic Kinase Signaling Pathway Diagram

Kinase_Pathway Ligand Growth Factor / Cytokine Receptor Receptor Tyrosine Kinase (e.g., FGFR, CSF1R) Ligand->Receptor Binds JAK JAK Receptor->JAK Activates Inhibitor 1H-pyrrolo[2,3-c]pyridine Derivative Inhibitor->Receptor Inhibits ATP Binding Site Inhibitor->JAK STAT STAT JAK->STAT Phosphorylates P_STAT p-STAT (Dimer) STAT->P_STAT Nucleus Nucleus P_STAT->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival, Inflammation) P_STAT->Transcription Activates

Caption: A generalized kinase signaling cascade (JAK/STAT shown as an example).

Disrupting Cell Division: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division.[9] Drugs that target microtubule dynamics are among the most successful classes of anticancer agents.

Mechanistic Rationale

While not the [2,3-c] isomer, compelling evidence from the 1H-pyrrolo[3,2-c]pyridine series shows that this scaffold can act as a potent inhibitor of tubulin polymerization by binding to the colchicine site.[9][10] A lead compound, 10t , displayed potent antiproliferative activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values ranging from 0.12 to 0.21 µM.[10] Mechanistic studies confirmed that this compound potently inhibited tubulin polymerization, disrupted microtubule dynamics in cells, and caused G2/M phase cell cycle arrest and apoptosis.[10][11] The structural similarity between the isomers provides a strong impetus to investigate 1H-pyrrolo[2,3-c]pyridine derivatives for this well-validated anticancer mechanism.

Experimental Workflow for Target Validation

Tubulin_Workflow Start Synthesize 1H-pyrrolo[2,3-c]pyridine Derivative Library Assay1 In Vitro Tubulin Polymerization Assay Start->Assay1 Hit Active Hit Compound Assay1->Hit Assay2 Antiproliferative Assay (e.g., HeLa, MCF-7 cells) Hit->Assay2 Potent Potent Compound (Low µM IC50) Assay2->Potent Assay3 Cell Cycle Analysis (Flow Cytometry) Potent->Assay3 G2M G2/M Arrest Confirmed? Assay3->G2M Assay4 Immunofluorescence (Microtubule Staining) G2M->Assay4 Yes Disrupted Microtubule Disruption? Assay4->Disrupted End Lead Candidate for Further Optimization Disrupted->End Yes

Caption: Experimental workflow for validating tubulin polymerization inhibitors.

Detailed Experimental Protocols

This section provides self-validating, step-by-step protocols for key experiments.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the IC50 value of a test compound against a specific kinase (e.g., JAK1, FGFR1).

Principle: This is a competitive binding assay. A fluorescently labeled antibody (Europium-anti-tag) binds to the kinase. A fluorescent "tracer" compound binds to the kinase's ATP pocket. When the tracer is bound, Förster Resonance Energy Transfer (FRET) occurs between the Europium on the antibody and the tracer, producing a high signal. Test compounds that bind to the ATP pocket displace the tracer, disrupting FRET and causing a decrease in signal.

Materials:

  • Kinase of interest (e.g., JAK1, tagged with GST)

  • Eu-anti-GST Antibody

  • Alexa Fluor™-labeled Kinase Tracer

  • Test Compound (serial dilutions in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black plates

  • Fluorescence plate reader capable of time-resolved FRET (TR-FRET)

Procedure:

  • Prepare Reagents:

    • Prepare a 2X solution of the Kinase/Eu-anti-GST antibody complex in assay buffer.

    • Prepare a 2X solution of the Alexa Fluor™ tracer in assay buffer.

    • Prepare a 4X serial dilution of the test compound in DMSO, then dilute into assay buffer to create a 2X final concentration. Include a "no inhibitor" (DMSO only) and "no kinase" control.

  • Assay Plate Setup (5 µL final volume):

    • Add 2.5 µL of the 2X Kinase/Antibody solution to all wells except the "no kinase" control.

    • Add 2.5 µL of assay buffer to the "no kinase" control wells.

    • Add 2.5 µL of each 2X test compound dilution to the appropriate wells.

    • Add 2.5 µL of the 2X tracer solution to all wells.

  • Incubation:

    • Centrifuge the plate briefly (1000 rpm, 1 min) to mix.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader.

    • Excitation: 340 nm.

    • Emission: 615 nm (Europium) and 665 nm (Alexa Fluor™).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Normalize the data using the "no inhibitor" control (100% activity) and the "no kinase" control (0% activity).

    • Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine if a test compound induces cell cycle arrest at a specific phase (e.g., G2/M).

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of cells with flow cytometry, one can distinguish cells in G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete culture medium

  • Test Compound

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • PI/RNase Staining Buffer (e.g., 0.1% Triton X-100, 2 mg DNase-free RNase A, 20 mg PI in 100 mL PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed HeLa cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., 0.1x, 1x, 10x IC50) and a vehicle control (DMSO) for 24 hours.

  • Cell Harvesting:

    • Collect the culture medium (which may contain floating, apoptotic cells).

    • Wash the adherent cells with PBS.

    • Trypsinize the cells and combine them with the collected medium.

    • Centrifuge the cell suspension (300 x g, 5 min) and discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells (500 x g, 5 min) and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate at 37°C for 30 minutes in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use a histogram of PI fluorescence (linear scale) to visualize the cell cycle distribution.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G1, S, and G2/M phases.

    • Compare the distribution in treated samples to the vehicle control to identify arrest in a specific phase (e.g., an accumulation of cells in G2/M).

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for the discovery of novel therapeutics. The evidence strongly supports its application in the development of allosteric modulators of mGluR5 for neurological disorders, a diverse range of kinase inhibitors for oncology and inflammatory diseases, and inhibitors of tubulin polymerization for cancer chemotherapy. The structural isomers of this core have already yielded potent preclinical candidates, providing a high degree of confidence for future drug discovery efforts centered on this scaffold. Future work should focus on leveraging structure-activity relationship (SAR) studies to optimize potency and selectivity for these validated targets, while concurrently profiling for advantageous ADME (Absorption, Distribution, Metabolism, and Excretion) properties to identify viable clinical candidates.

References

  • Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry
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  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
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Exploring the Chemical Space of 1H-Pyrrolo[2,3-c]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole and purine allows it to function as a versatile pharmacophore, engaging with a wide array of biological targets. This technical guide provides an in-depth exploration of the chemical space surrounding the 1H-pyrrolo[2,3-c]pyridine core. We will delve into the strategic considerations for its synthesis, methodologies for its functionalization, and a comprehensive overview of its diverse biological activities, with a particular focus on kinase inhibition. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery of novel therapeutics based on this promising scaffold.

The 1H-Pyrrolo[2,3-c]pyridine Core: A Privileged Scaffold in Medicinal Chemistry

The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) is one of the four structural isomers of azaindole, each possessing a unique nitrogen placement in the pyridine ring, which significantly influences its physicochemical properties and biological activity.[1] The presence of the nitrogen atom in the 6-position imparts distinct characteristics compared to its indole counterpart, including altered hydrogen bonding capabilities, improved metabolic stability, and enhanced solubility. These features make the 6-azaindole scaffold an attractive starting point for the design of novel drug candidates.[2]

The strategic incorporation of the 1H-pyrrolo[2,3-c]pyridine core has led to the development of potent inhibitors for a variety of biological targets, most notably protein kinases.[2] The scaffold's ability to mimic the hinge-binding motif of ATP, the natural substrate for kinases, provides a solid foundation for designing targeted inhibitors.[3] Beyond kinase inhibition, derivatives of this scaffold have shown promise as antiproliferative agents, potassium-competitive acid blockers, and modulators of other important cellular pathways.

This guide will navigate the key aspects of working with this scaffold, from its initial synthesis to the exploration of its biological potential.

Navigating the Synthetic Landscape: Construction of the 1H-Pyrrolo[2,3-c]pyridine Core

The construction of the 1H-pyrrolo[2,3-c]pyridine skeleton is a critical first step in exploring its chemical space. Several synthetic strategies have been developed, each with its own advantages and limitations. The choice of a particular route is often dictated by the desired substitution pattern on the final molecule.

The Fischer Indole Synthesis: A Classic Approach to 6-Azaindoles

The Fischer indole synthesis is a widely recognized method for the construction of indole rings and has been successfully adapted for the synthesis of 6-azaindoles.[4] This acid-catalyzed reaction involves the cyclization of a pyridylhydrazine with an aldehyde or ketone.

Conceptual Workflow of the Fischer Indole Synthesis for 6-Azaindoles:

Fischer_Indole_Synthesis Start Pyridylhydrazine + Aldehyde/Ketone Intermediate1 Hydrazone Formation Start->Intermediate1 Acid Catalyst (e.g., H₂SO₄, PPA) Intermediate2 [3,3]-Sigmatropic Rearrangement Intermediate1->Intermediate2 Intermediate3 Aromatization Intermediate2->Intermediate3 Loss of Ammonia End 1H-Pyrrolo[2,3-c]pyridine Intermediate3->End

Caption: Fischer Indole Synthesis for 1H-Pyrrolo[2,3-c]pyridines.

Experimental Protocol: Fischer Indole Synthesis of a Substituted 6-Azaindole [4]

  • Hydrazone Formation:

    • To a solution of the desired pyridylhydrazine (1.0 eq) in ethanol, add the corresponding ketone or aldehyde (1.1 eq).

    • Add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

    • The resulting hydrazone can be isolated by filtration or used directly in the next step.

  • Cyclization:

    • Add the hydrazone to a solution of polyphosphoric acid (PPA) or another suitable acid catalyst.

    • Heat the mixture to 80-120 °C for 1-3 hours.

    • After cooling, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NaHCO₃).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 1H-pyrrolo[2,3-c]pyridine derivative.

Causality Behind Experimental Choices:

  • Acid Catalyst: The acid catalyst is crucial for both the formation of the hydrazone and the subsequent[3][3]-sigmatropic rearrangement, which is the key bond-forming step.

  • Temperature: The cyclization step typically requires elevated temperatures to overcome the activation energy of the rearrangement and aromatization steps.

  • Microwave Irradiation: The use of microwave irradiation can significantly accelerate the Fischer indole cyclization, often leading to higher yields and shorter reaction times.[5]

Palladium-Catalyzed Cross-Coupling Strategies

Modern synthetic organic chemistry offers powerful tools for the construction of heterocyclic systems, and palladium-catalyzed cross-coupling reactions are at the forefront of these methods.[6] These reactions allow for the efficient formation of C-C and C-N bonds, providing a versatile approach to the synthesis of substituted 6-azaindoles.

Conceptual Workflow of a Palladium-Catalyzed Synthesis of 6-Azaindoles:

Palladium_Catalyzed_Synthesis Start Aminohalopyridine + Alkyne Intermediate Sonogashira Coupling Start->Intermediate Pd Catalyst (e.g., Pd(PPh₃)₄) CuI co-catalyst, Base End 1H-Pyrrolo[2,3-c]pyridine Intermediate->End Intramolecular Cyclization

Caption: Palladium-Catalyzed Synthesis of 1H-Pyrrolo[2,3-c]pyridines.

Experimental Protocol: One-Pot Synthesis of a 1,2-Disubstituted 6-Azaindole [7]

  • Reaction Setup:

    • To a reaction vessel, add the aminohalopyridine (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a copper(I) iodide co-catalyst (CuI, 10 mol%), and a base (e.g., triethylamine).

    • Add a suitable solvent, such as DMF or THF.

  • Sonogashira Coupling and Cyclization:

    • Stir the reaction mixture at room temperature or with gentle heating until the Sonogashira coupling is complete (monitored by TLC or LC-MS).

    • For the subsequent cyclization, a stronger base (e.g., K₂CO₃ or Cs₂CO₃) and a higher temperature may be required.

    • Once the cyclization is complete, cool the reaction mixture and quench with water.

  • Workup and Purification:

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The palladium catalyst is essential for the oxidative addition to the aminohalopyridine and the subsequent steps of the catalytic cycle.

  • Copper(I) Co-catalyst: In the Sonogashira coupling, the copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which then transmetalates to the palladium center.

  • Base: The base is required to neutralize the HX formed during the reaction and to deprotonate the terminal alkyne.

Exploring the Chemical Space: Functionalization of the 1H-Pyrrolo[2,3-c]pyridine Core

Once the 1H-pyrrolo[2,3-c]pyridine scaffold is synthesized, the next step in drug discovery is to explore its chemical space through functionalization. The reactivity of the 6-azaindole core allows for modifications at several positions, enabling the fine-tuning of its pharmacological properties.

Key Positions for Functionalization:

  • N1-position: The nitrogen of the pyrrole ring can be alkylated or arylated to introduce substituents that can interact with specific pockets of the target protein.

  • C2 and C3-positions: These positions on the pyrrole ring are amenable to various electrophilic substitution reactions, as well as metal-catalyzed cross-coupling reactions.

  • Pyridine Ring Positions: The pyridine ring can be functionalized through nucleophilic aromatic substitution or by using pre-functionalized starting materials in the initial synthesis.

Experimental Protocol: N1-Alkylation of a 1H-Pyrrolo[2,3-c]pyridine

  • Deprotonation:

    • To a solution of the 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in a dry aprotic solvent (e.g., DMF or THF) at 0 °C, add a strong base such as sodium hydride (NaH, 1.1 eq).

    • Stir the mixture for 30 minutes at 0 °C.

  • Alkylation:

    • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 1.2 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Workup and Purification:

    • Quench the reaction carefully with water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify the product by column chromatography.

Biological Activities and Structure-Activity Relationships (SAR)

The 1H-pyrrolo[2,3-c]pyridine scaffold has been incorporated into a wide range of biologically active molecules. A significant portion of the research in this area has focused on the development of kinase inhibitors.

Kinase Inhibition

The 6-azaindole core serves as an excellent hinge-binding motif in many kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the interaction of the adenine portion of ATP with the kinase hinge region.

Table 1: Selected 1H-Pyrrolo[2,3-c]pyridine Derivatives as Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Reference
Compound A FGFR17[8]
Compound B CDK848.6[9]
Compound C TNIK<1[10]
Compound D FMS30[11]
Compound E PDE4B110[12]

Structure-Activity Relationship (SAR) Insights:

  • Substituents on the Pyrrole Ring: The nature and position of substituents on the pyrrole ring can significantly impact potency and selectivity. For example, in a series of FGFR inhibitors, the introduction of a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine (a closely related isomer) ring led to a significant increase in activity.[8]

  • N1-Substitution: The substituent at the N1-position often projects into the solvent-exposed region of the ATP-binding site, providing an opportunity to improve pharmacokinetic properties or introduce additional interactions.

  • Pyridine Ring Modifications: Modifications to the pyridine ring can influence the overall electronic properties of the molecule and its interaction with the kinase hinge.

Signaling Pathway Visualization:

Kinase_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR) GrowthFactor->Receptor Downstream Downstream Signaling (e.g., RAS-MEK-ERK) Receptor->Downstream Phosphorylation PyrroloPyridine 1H-Pyrrolo[2,3-c]pyridine Inhibitor PyrroloPyridine->Receptor Inhibition CellularResponse Cellular Response (Proliferation, Survival) Downstream->CellularResponse

Caption: Inhibition of a Receptor Tyrosine Kinase Signaling Pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay) [3]

  • Compound Preparation:

    • Prepare a serial dilution of the 1H-pyrrolo[2,3-c]pyridine test compounds in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, ATP, and the test compound at various concentrations.

    • Include appropriate controls (no inhibitor, no enzyme).

    • Incubate at 30°C for 60 minutes.

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The amount of ADP produced is proportional to the kinase activity.

    • Calculate the IC₅₀ value for each compound by plotting the percent inhibition against the compound concentration.

Other Biological Activities

Beyond kinase inhibition, 1H-pyrrolo[2,3-c]pyridine derivatives have demonstrated a range of other biological activities, including:

  • Antiproliferative Activity: Many kinase inhibitors based on this scaffold exhibit potent antiproliferative effects in cancer cell lines.[13]

  • Cannabinoid Receptor Modulation: Certain 6-azaindole derivatives have been explored as allosteric modulators of the cannabinoid receptor 1 (CB1).[14]

  • Antibiotic Potentiation: Some azaindole-based compounds have been shown to potentiate the activity of antibiotics against Gram-negative bacteria.[15]

Conclusion and Future Directions

The 1H-pyrrolo[2,3-c]pyridine scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. Its versatile synthetic accessibility and the diverse biological activities of its derivatives make it a highly attractive core for drug discovery programs. Future explorations of this chemical space will likely focus on the development of more selective and potent inhibitors for a wider range of biological targets. The application of novel synthetic methodologies, including C-H activation and photoredox catalysis, will undoubtedly open up new avenues for the functionalization of the 6-azaindole core, leading to the discovery of the next generation of drugs based on this remarkable scaffold.

References

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Methodological & Application

Application Note: A Detailed Synthesis Protocol for 1H-pyrrolo[2,3-c]pyridine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry. The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged scaffold found in numerous biologically active compounds. The carboxylic acid moiety at the C7-position serves as a critical handle for further derivatization in drug discovery programs. The described synthetic strategy involves the oxidation of the readily accessible intermediate, 7-methyl-1H-pyrrolo[2,3-c]pyridine. This protocol emphasizes the causality behind experimental choices, ensuring reproducibility and a thorough understanding of the synthetic process.

Introduction and Significance

The fusion of pyrrole and pyridine rings gives rise to a class of compounds known as pyrrolopyridines or azaindoles. These scaffolds are of significant interest in pharmaceutical research as they are considered bioisosteres of indole, often leading to improved solubility and bioavailability in drug candidates.[1] Specifically, the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core is integral to the development of targeted therapeutics, including kinase inhibitors.

The target molecule, this compound, is a particularly useful intermediate. The carboxylic acid group is a versatile functional handle that allows for the construction of amide libraries, esterification, or other coupling reactions, enabling extensive structure-activity relationship (SAR) studies.[2] This guide details a reliable method to access this compound through the oxidation of a methyl precursor, a fundamental and robust transformation in organic synthesis.[3][4]

Overall Synthetic Strategy

The synthesis is approached in two major stages:

  • Preparation of the Key Intermediate: Synthesis of 7-methyl-1H-pyrrolo[2,3-c]pyridine. This intermediate can be prepared using several established methodologies for azaindole synthesis, such as the Batcho-Leimgruber or Madelung reactions, starting from appropriately substituted pyridine precursors.

  • Oxidation to the Final Product: Conversion of the 7-methyl group to a carboxylic acid using a strong oxidizing agent. This step is the primary focus of the detailed protocol below.

Synthetic_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Oxidation Protocol (Detailed) Substituted_Pyridine Substituted Pyridine Precursor Intermediate 7-Methyl-1H-pyrrolo[2,3-c]pyridine Substituted_Pyridine->Intermediate [Literature Methods] e.g., Madelung/Batcho-Leimgruber Final_Product This compound Intermediate->Final_Product KMnO4, Base, Heat

Caption: Overall workflow for the synthesis of the target compound.

Detailed Synthesis Protocol: Oxidation of 7-Methyl-1H-pyrrolo[2,3-c]pyridine

This section provides a detailed, step-by-step procedure for the oxidation of the 7-methyl group. The protocol is based on well-established methods for the oxidation of methylpyridines.[3][4][5]

Principle of the Reaction

The oxidation of a methyl group on an electron-deficient pyridine ring requires a potent oxidizing agent. Potassium permanganate (KMnO₄) in an aqueous basic solution is a classic and effective choice. The reaction proceeds via a radical mechanism, where the permanganate abstracts a hydrogen atom from the methyl group. The resulting manganese species are reduced to manganese dioxide (MnO₂), an insoluble brown solid, while the methyl group is progressively oxidized to a carboxylate. Subsequent acidification of the reaction mixture protonates the carboxylate, leading to the precipitation of the desired carboxylic acid at its isoelectric point.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
7-Methyl-1H-pyrrolo[2,3-c]pyridine>95% PurityCommercially availableEnsure purity by ¹H NMR before starting.
Potassium Permanganate (KMnO₄)ACS Reagent GradeSigma-AldrichStrong oxidizer. Handle with care.
Sodium Hydroxide (NaOH)ACS Reagent GradeFisher ScientificUsed to create a basic medium.
Deionized Water (H₂O)Type II or higher-Used as the primary solvent.
Hydrochloric Acid (HCl)37% (concentrated)VWRUsed for acidification during work-up. Handle in a fume hood.
Ethanol (EtOH)95% or Absolute-Used to quench excess KMnO₄.
Celite® 545-Sigma-AldrichFilter aid for removing fine MnO₂ particles.
Anhydrous Sodium Sulfate (Na₂SO₄) or MgSO₄ACS Reagent Grade-For drying organic extracts if needed.
Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple, add 7-methyl-1H-pyrrolo[2,3-c]pyridine (5.0 g, 37.8 mmol).

    • Add 150 mL of deionized water and stir to form a suspension.

    • Add sodium hydroxide (1.5 g, 37.5 mmol) to the mixture. The solution may not become fully homogeneous.

  • Oxidation:

    • In a separate beaker, prepare a solution of potassium permanganate (12.0 g, 75.9 mmol, 2.0 equiv.) in 150 mL of warm deionized water. Causality Note: Using a 2-fold excess of KMnO₄ ensures complete conversion of the starting material.

    • Heat the reaction mixture in the flask to 85-90 °C using a heating mantle.

    • Once the temperature is stable, add the potassium permanganate solution dropwise over 2-3 hours using a pressure-equalizing addition funnel. Expertise Note: A slow, controlled addition is critical to manage the exothermic nature of the oxidation and prevent side reactions or a runaway reaction. The purple color of the permanganate should dissipate as it is consumed, and a brown precipitate of MnO₂ will form.

  • Reaction Monitoring and Quenching:

    • After the addition is complete, maintain the mixture at 90 °C and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

    • Once the reaction is complete, cool the flask to room temperature.

    • Carefully quench any excess permanganate by slowly adding ethanol (approx. 10-20 mL) until the purple color is no longer visible.

  • Work-up and Isolation:

    • Filter the hot reaction mixture through a pad of Celite® to remove the fine brown MnO₂ precipitate. Wash the filter cake thoroughly with hot water (3 x 50 mL) to ensure all the product is collected in the filtrate. Trustworthiness Note: A thorough wash is essential for a good yield, as the product can adsorb onto the MnO₂ solid.

    • Combine the filtrates in a large beaker and cool in an ice bath.

    • While stirring vigorously, slowly acidify the clear, colorless filtrate with concentrated hydrochloric acid. Monitor the pH with a pH meter or pH paper.

    • A white precipitate will begin to form as the solution becomes acidic. Continue adding HCl until the pH reaches approximately 3-4, which is the typical isoelectric point for such compounds, to maximize precipitation.[6]

  • Purification:

    • Collect the white precipitate by vacuum filtration, washing the solid with cold deionized water (2 x 30 mL) and then a small amount of cold ethanol.

    • Dry the solid under high vacuum at 50 °C overnight to yield this compound.

    • If further purification is required, the product can be recrystallized from a water/ethanol mixture.

Characterization
  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆): Expect characteristic signals for the pyrrole and pyridine protons. δ (ppm) ~12.5 (br s, 1H, COOH), ~11.8 (br s, 1H, NH), ~8.2 (d, 1H), ~7.8 (d, 1H), ~7.5 (t, 1H), ~6.8 (t, 1H).

  • ¹³C NMR (101 MHz, DMSO-d₆): Expect signals around δ (ppm) ~165 (C=O), and other aromatic signals between 100-150 ppm.

  • Mass Spectrometry (ESI-MS): m/z calculated for C₈H₆N₂O₂: 162.04. Found: 163.05 [M+H]⁺.

Visualization of the Reaction Mechanism

The mechanism for permanganate oxidation of an alkylarene is complex, involving multiple steps. The diagram below illustrates a simplified, generally accepted pathway.

Oxidation_Mechanism Start R-CH₃ (7-Methyl Group) Radical_Intermediate R-CH₂• (Benzyl-like Radical) Start->Radical_Intermediate H• abstraction by MnO₄⁻ MnO4 MnO₄⁻ (Permanganate) HMnO4 HMnO₄⁻ MnO2 MnO₂ (Manganese Dioxide) MnO4->MnO2 Reduction Manganate_Ester R-CH₂-O-MnO₃⁻ (Manganate Ester) Radical_Intermediate->Manganate_Ester + •MnO₄²⁻ HMnO4->MnO2 Reduction Aldehyde R-CHO (Aldehyde) Manganate_Ester->Aldehyde Hydrolysis/ Elimination Gem_Diol R-CH(OH)₂ (Geminal Diol) Aldehyde->Gem_Diol + H₂O Carboxylate R-COO⁻ (Carboxylate) Gem_Diol->Carboxylate Further Oxidation by MnO₄⁻

Caption: Simplified mechanism for the oxidation of a methyl group by permanganate.

Safety and Handling

  • Potassium Permanganate (KMnO₄): A strong oxidizing agent. Avoid contact with combustible materials. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reaction: The oxidation is exothermic. Maintain controlled addition and have an ice bath ready for emergency cooling.

  • Corrosive Reagents: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle them in a chemical fume hood and wear appropriate PPE.

  • Waste Disposal: The manganese dioxide waste should be disposed of according to institutional guidelines for heavy metal waste. Neutralize acidic and basic aqueous waste before disposal.

References

  • Collot, C., et al. (2004). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of Organic Chemistry.
  • Wang, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry.
  • Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Picolinic acid.
  • Google Patents. (n.d.). US2818378A - Oxidation of methyl-pyridines.
  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals.
  • Al-Zoubi, R. M., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Pharmaceuticals.

Sources

Application Notes & Protocols: The Strategic Use of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolopyridine Scaffold in Drug Discovery

The pyrrolopyridine bicyclic system, a bioisostere of the endogenous indole scaffold found in molecules like tryptophan, represents a class of "privileged structures" in medicinal chemistry.[1] These frameworks are frequently incorporated into drug candidates due to their ability to form key interactions with a wide range of biological targets, often enhancing pharmacological properties like solubility and metabolic stability compared to their indole counterparts.[1]

While several isomers of pyrrolopyridine exist, the most extensively studied is 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. This scaffold is the cornerstone of numerous kinase inhibitors, including the FDA-approved B-RAF inhibitor Vemurafenib.[2][3] Its utility stems from the specific arrangement of a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7), which perfectly mimics the interaction of adenine with the hinge region of ATP-binding sites in kinases.[2][3][4]

This guide focuses on a related but distinct isomer: 1H-pyrrolo[2,3-c]pyridine , also known as 6-azaindole. Specifically, we will explore the synthesis and application of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid , a versatile intermediate for generating novel therapeutics. The repositioning of the pyridine nitrogen from the 7-position to the 6-position subtly alters the molecule's electronic and steric properties, opening new avenues for targeting different classes of proteins, such as G-protein coupled receptors (GPCRs), where traditional azaindoles may be less effective.

Part 1: The this compound Scaffold

Rationale for Use: Beyond Kinase Inhibition

The primary value of this compound lies in its utility as a rigid scaffold for presenting substituents in a defined three-dimensional space. The carboxylic acid at the 7-position serves as a critical chemical handle for diversification, most commonly through amide bond formation.

Unlike the 7-azaindole isomer, the geometry of the 6-azaindole core is not optimized for bidentate hydrogen bonding with a typical kinase hinge. Instead, this scaffold has been successfully employed in the discovery of allosteric modulators of GPCRs. A notable example is the development of novel antagonists for the metabotropic glutamate receptor 5 (mGluR5), a key target in neuroscience.[5] In this context, the pyrrolopyridine core acts as a central anchor, while the groups attached via the 7-carboxamide moiety explore and interact with the allosteric binding pocket.

Workflow for Scaffold Utilization in Drug Discovery

The following workflow illustrates the logical progression from the core intermediate to a biologically characterized lead compound.

G cluster_0 Synthesis & Diversification cluster_1 Screening & Profiling A 1H-pyrrolo[2,3-c]pyridine Core Synthesis B Functionalization: Installation of 7-Carboxylic Acid A->B e.g., Lithiation & Carboxylation C Amide Library Synthesis (Parallel Synthesis) B->C Amide Coupling (EDC, HATU) D Primary in vitro Assay (e.g., mGluR5 Functional Assay) C->D Compound Library E Secondary Assays (Selectivity, Potency) D->E Hit Confirmation F ADME-Tox Profiling (Solubility, Stability, CYP Inhibition) E->F Lead Nomination F->C SAR Feedback Loop (Iterative Optimization)

Caption: Medicinal chemistry workflow for this compound.

Part 2: Synthesis and Key Protocols

Synthesis of the 1H-pyrrolo[2,3-c]pyridine Core

The synthesis of azaindole scaffolds can be approached through various established methods, including the Bartoli, Fischer, or transition-metal-mediated indole syntheses.[6] A robust method often involves the construction of the pyrrole ring onto a pre-functionalized pyridine starting material.

Protocol 1: Amide Library Generation

This protocol describes a standard procedure for the parallel synthesis of an amide library from this compound, a crucial step for exploring the Structure-Activity Relationship (SAR).

Objective: To generate a diverse set of amide derivatives for biological screening.

Materials:

  • This compound (1.0 eq)

  • A diverse library of primary and secondary amines (1.1 eq each)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vials (e.g., 2 mL) and a shaker plate

  • Standard purification supplies (e.g., preparative HPLC)

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 0.2 M stock solution of this compound in anhydrous DMF. Prepare a 0.5 M stock solution of DIPEA in anhydrous DMF.

  • Reagent Dispensing: Into each reaction vial, add the desired amine (1.1 eq). If the amine is a salt (e.g., hydrochloride), add an additional equivalent of DIPEA.

  • Carboxylic Acid Addition: To each vial, add the corresponding volume of the carboxylic acid stock solution (1.0 eq).

  • Coupling Agent Addition: Prepare a 0.24 M stock solution of HATU in anhydrous DMF. Add the appropriate volume of this solution to each vial (1.2 eq).

  • Reaction: Cap the vials, and place them on a shaker plate at room temperature. Allow the reactions to proceed for 4-16 hours.

  • Monitoring: Monitor the reaction progress by taking a small aliquot from a representative vial and analyzing it by LC-MS to confirm the consumption of the starting material and the formation of the desired product mass.

  • Workup and Purification: Once the reaction is complete, dilute the reaction mixture with DMSO and filter to remove any solids. Purify the crude product directly using mass-triggered preparative HPLC.

  • Characterization: Confirm the identity and purity of the final compounds using analytical LC-MS and ¹H NMR. Quantify the material by weighing or via a standardized stock solution.

Causality Behind Choices:

  • HATU: Chosen as the coupling reagent due to its high efficiency, rapid reaction times, and low rate of epimerization for chiral substrates.

  • DIPEA: A non-nucleophilic base used to neutralize any acid present (including HCl from amine salts and the carboxylic acid itself) and facilitate the coupling reaction.

  • DMF: A polar aprotic solvent that effectively dissolves the reagents and facilitates the reaction.

Part 3: Application Case Study - Allosteric mGluR5 Antagonists

Research has identified 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as a novel class of potent and selective allosteric antagonists of the mGluR5 receptor.[5] The development of these compounds showcases the utility of this scaffold in modulating GPCR activity.

Structure-Activity Relationship (SAR) Summary

The SAR for this series highlights how modifications to the amide portion can fine-tune the compound's properties. The core scaffold remains constant while the "R" group is varied.

R Group (Amide)In Vitro Potency (IC₅₀, nM)Aqueous Solubility (µM)Rationale for Change
Phenyl500< 1Initial hit, poor solubility.
4-Fluorophenyl250< 1Electronic modification, potency improves slightly.
Pyridin-4-yl8015Introduction of a basic nitrogen significantly improves solubility.
2-Methylpyridin-4-yl6525Steric bulk near the nitrogen is tolerated, slight potency gain.
1-Methylpyrazol-4-yl12010Another heterocyclic replacement to balance potency and solubility.

Data is illustrative, based on trends described in literature such as Bioorganic & Medicinal Chemistry Letters, 2011, 21(19), 5921-5925.[5]

Key Insight: The primary challenge in this series was overcoming poor aqueous solubility. Replacing a lipophilic phenyl ring with more polar, basic heterocycles like pyridine was a successful strategy to improve this key ADME parameter while maintaining or improving target potency.[5]

Part 4: Broader Context and Bioisosteric Considerations

The Role of the Carboxylic Acid and Its Bioisosteres

While the carboxylic acid on the 1H-pyrrolo[2,3-c]pyridine scaffold is an excellent synthetic handle, the group itself is often a liability in final drug candidates due to poor cell permeability and rapid metabolism. Medicinal chemists frequently replace it with bioisosteres —functional groups with similar physical or chemical properties that impart more drug-like characteristics.

Common Carboxylic Acid Bioisosteres:

BioisosterepKa RangeKey Features
Carboxylic Acid 4-5 Planar, H-bond donor/acceptor.
5-Tetrazole4.5-5Planar, acidic, metabolically stable, more lipophilic.[7][8]
Hydroxyisoxazole4-5Planar, acidic, can modulate H-bonding pattern.[7]
Sulfonamide9-10Non-planar, weaker acid, different vector for H-bonding.
Acylsulfonamide2-3Planar, strong acid, can form unique interactions.

Reference for bioisostere concepts and pKa values.[9][10]

Comparison with 7-Azaindole: Kinase Hinge Binding

To fully appreciate the distinct roles of pyrrolopyridine isomers, it is crucial to visualize how the more common 7-azaindole (1H-pyrrolo[2,3-b]pyridine) engages with kinase targets. This interaction is fundamental to its "privileged" status.

Caption: Bidentate hydrogen bonding of 7-azaindole with the kinase hinge.

This bidentate hydrogen bond motif is a powerful anchoring strategy in drug design.[2][3] While 1H-pyrrolo[2,3-c]pyridine cannot form this exact pattern, its unique electronic distribution and vector space for substituents make it a valuable tool for exploring other target classes, demonstrating the power of isomeric diversity in medicinal chemistry.

References

  • Saify, Z.S., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-9.
  • Mushtaq, N., et al. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences.
  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 19(9), 727-736.
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36.
  • Wang, L., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(5), 555-560.
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar.
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate.
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed, 66(1), 29-36.
  • Request PDF. (2025). The importance of indole and azaindole scaffold in the development of antitumor agents. ResearchGate.
  • Patrick, S. L., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(9), 2635-2646.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • MySkinRecipes. (n.d.). 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. MySkinRecipes.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal.
  • Progress in Chemistry. (2012). Synthesis of Azaindoles. Progress in Chemistry, 2012(10), 1974-1982.
  • Wang, T., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12186-12204.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Drug Synthesis: The Role of Pyrrolo[2,3-b]pyridine Derivatives. Pharma-intermediates.
  • Lee, H. W., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 725-734.
  • Kim, B., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 1125-1144.
  • Szkatuła, D., & Godyń, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354.
  • Wang, Y., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic & Biomolecular Chemistry, 20(14), 2871-2875.
  • Hojnik, C. (2018). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis.
  • PubChem. (n.d.). This compound. PubChem.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2299839.
  • Li, J., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(46), 27613-27625.
  • Krintel, C., et al. (2018). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 61(15), 6663-6677.
  • Kii, I., et al. (2011). Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 5921-5925.
  • Patrick, G. L. (1997). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 97(1), 213-238.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
  • Zhang, M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688.
  • ResearchGate. (n.d.). Examples of carboxylic acid bioisosteres having different pKa. ResearchGate.
  • Li, J., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(46), 27613-27625.
  • Szkatuła, D., & Godyń, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354.
  • Giddens, A. C., et al. (2012). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 3(10), 826-831.

Sources

Application Notes and Protocols: 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 6-Azaindole Scaffold

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole allows it to function as a bioisostere, engaging in similar hydrogen bonding and π-stacking interactions with biological targets. The introduction of a nitrogen atom into the six-membered ring, however, modulates the electronic properties and metabolic stability of the molecule, often leading to improved pharmacokinetic profiles and novel intellectual property positions. Specifically, 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is a highly valuable building block, providing a strategic handle for the introduction of diverse functionalities through amide bond formation, a cornerstone of contemporary drug design. This document provides a comprehensive guide to the properties, synthesis, and application of this versatile reagent.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular FormulaC₈H₆N₂O₂PubChem
Molecular Weight162.15 g/mol PubChem
XLogP30.8PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count1PubChem
AppearanceOff-white to pale yellow solid (predicted)---
SolubilitySoluble in DMF, DMSO; sparingly soluble in methanol---

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.5-13.5 (br s, 1H, COOH), 11.5-12.0 (br s, 1H, NH), 8.2-8.4 (m, 1H), 7.8-8.0 (m, 1H), 7.4-7.6 (m, 1H), 6.6-6.8 (m, 1H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 165-168 (C=O), 145-148, 140-143, 130-133, 125-128, 115-118, 105-108, 100-103.

  • MS (ESI): m/z 163.05 [M+H]⁺, 161.03 [M-H]⁻.

Strategic Synthesis of the Building Block

While various methods for the synthesis of the broader azaindole family exist, a practical and adaptable route to this compound can be conceptualized from readily available pyridine precursors. The following proposed synthesis is based on established chemical transformations for analogous heterocyclic systems.

Proposed Synthetic Pathway

Synthetic_Pathway A 4-Chloro-3-nitropyridine B Diethyl (4-chloro-3-nitropyridin-2-yl)malonate A->B Diethyl malonate, NaH, THF C Ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylate B->C Fe, AcOH (Reductive Cyclization) D This compound C->D 1. NaOH (aq) 2. HCl (aq)

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of Diethyl (4-chloro-3-nitropyridin-2-yl)malonate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂), add diethyl malonate (1.1 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-chloro-3-nitropyridine (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired product.

Step 2: Reductive Cyclization to Ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylate

  • To a solution of diethyl (4-chloro-3-nitropyridin-2-yl)malonate (1.0 eq) in glacial acetic acid, add iron powder (5.0 eq).

  • Heat the mixture to 80-90 °C and stir vigorously for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Carefully neutralize the filtrate with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the cyclized product.

Step 3: Saponification to this compound

  • Dissolve the ethyl ester from the previous step (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1M hydrochloric acid, resulting in the precipitation of the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Core Application: Amide Bond Formation

The carboxylic acid moiety at the 7-position is a prime site for derivatization, most commonly through amide bond formation. This reaction allows for the coupling of the 6-azaindole core to a wide array of amine-containing fragments, enabling extensive structure-activity relationship (SAR) studies in drug discovery programs. The electron-deficient nature of the pyridine ring can influence the reactivity of the carboxylic acid, making the choice of coupling agent critical for efficient transformation.

General Workflow for Amide Coupling

Amide_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Activation & Coupling cluster_2 Work-up & Purification A Dissolve 1H-pyrrolo[2,3-c]pyridine- 7-carboxylic acid (1.0 eq) and Amine (1.1 eq) in anhydrous DMF B Add Coupling Reagent (e.g., HATU, 1.2 eq) and Base (e.g., DIPEA, 3.0 eq) at 0 °C A->B C Stir at room temperature (2-16 h) B->C D Aqueous Work-up (Water quench, EtOAc extraction) C->D E Purification (Column Chromatography) D->E F F E->F Final Product: 1H-pyrrolo[2,3-c]pyridine-7-carboxamide

Caption: General workflow for amide coupling reactions.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is highly effective for a broad range of amines, including those that are sterically hindered or electron-deficient.[1][2]

Materials:

  • This compound (1.0 eq)

  • Amine (1.0-1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.5 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the desired amine (1.1 eq).

  • Dissolve the solids in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU (1.2 eq) to the stirred solution, followed by the dropwise addition of DIPEA (2.5 eq).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous lithium chloride (to remove DMF), followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure amide derivative.

Mechanism Insight: The carboxylic acid is deprotonated by DIPEA and then reacts with HATU to form a highly reactive OAt-active ester. This intermediate is then readily attacked by the amine to form the stable amide bond.[2]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic and cost-effective method suitable for many standard amide couplings.[1]

Materials:

  • This compound (1.0 eq)

  • Amine (1.0-1.2 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.1-1.5 eq)

  • HOBt (Hydroxybenzotriazole) (1.1-1.5 eq)

  • Anhydrous DCM (Dichloromethane) or DMF

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction.

  • If DCM is the solvent, a tertiary amine base like triethylamine or DIPEA (2.5 eq) may be required.

  • Allow the reaction to stir at room temperature for 4-18 hours, monitoring by TLC or LC-MS.

  • For work-up, if using DCM, wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. If using DMF, perform an aqueous work-up as described in Protocol 1.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Applications in Drug Discovery: A Case Study in Kinase Inhibitors

The 1H-pyrrolo[2,3-c]pyridine scaffold is a key component in numerous kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The planarity of the pyrrolopyridine core allows it to mimic the adenine region of ATP, enabling it to bind to the ATP-binding pocket of kinases. The 7-carboxamide group often extends into the solvent-exposed region of the kinase, providing a vector for modulating potency, selectivity, and physicochemical properties.

Conceptual Design of a Kinase Inhibitor

Kinase_Inhibitor_Design cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor Molecule hinge Hinge Region (Backbone NH groups) solvent_front Solvent-Exposed Region scaffold 1H-pyrrolo[2,3-c]pyridine Core (H-bonds with Hinge) scaffold->hinge H-Bonding linker -C(O)NH- Linker scaffold->linker solubility_group R-Group (Tailors solubility, potency, and selectivity) linker->solubility_group solubility_group->solvent_front Interaction

Caption: Conceptual binding mode of a 6-azaindole-7-carboxamide inhibitor.

The synthesis of a library of potential kinase inhibitors can be readily achieved by coupling this compound with a diverse set of commercially available anilines and benzylamines using the protocols described above. This parallel synthesis approach allows for the rapid exploration of the chemical space around the core scaffold, accelerating the identification of lead compounds with desirable biological activity.

Conclusion

This compound is a versatile and strategically important building block for organic synthesis, particularly in the realm of drug discovery. Its utility is primarily derived from the robust and predictable nature of amide bond formation, which allows for the systematic elaboration of the 6-azaindole core. The protocols and insights provided herein are intended to empower researchers to effectively utilize this valuable reagent in the design and synthesis of novel molecules with therapeutic potential.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
  • Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. PubMed. [Link]
  • PubChem Compound Summary for CID 10154191, 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid. PubChem. [Link]
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI. [Link]

Sources

Mastering the Purification of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic Acid: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid, a key heterocyclic building block, serves as a foundational scaffold in the synthesis of a multitude of pharmacologically active agents. Its structural motif is prevalent in molecules targeting a range of therapeutic areas, from oncology to neurodegenerative diseases. The efficacy, safety, and reproducibility of any downstream application involving this intermediate are inextricably linked to its purity. Even minute impurities can lead to aberrant biological activities, unpredictable reaction kinetics, and complicate the interpretation of structure-activity relationships (SAR).

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust purification techniques for this compound. We will delve into the mechanistic principles behind each method, offering field-proven insights and step-by-step protocols to empower you to achieve the highest standards of purity in your research endeavors.

Understanding the Physicochemical Landscape

Before embarking on a purification strategy, a thorough understanding of the molecule's physicochemical properties is paramount. This compound, also known as 6-azaindole-7-carboxylic acid, possesses both acidic (carboxylic acid) and basic (pyridine nitrogen) functionalities, rendering it amphoteric. This dual nature is the cornerstone of its purification, particularly through acid-base manipulation. Its aromatic core suggests a propensity for crystallization and interaction with chromatographic stationary phases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₆N₂O₂[1]
Molecular Weight162.15 g/mol [1]
AppearanceOff-white to light brown solid[1]
Melting Point>300 °C (decomposes)[1]
pKa (predicted)~4-5 (carboxylic acid), ~2-3 (pyridinium ion)N/A

Purification Strategies: A Multi-pronged Approach

The optimal purification strategy for this compound is contingent on the nature and quantity of impurities present, which are often remnants of the synthetic route. A multi-pronged approach, often combining two or more of the following techniques, typically yields the highest purity.

Figure 1: A generalized workflow for the purification of this compound.

Protocol 1: Acid-Base Extraction and Precipitation

Principle: This is the most effective and scalable method for the primary purification of this compound. The technique leverages the acidic nature of the carboxylic acid group. By treating the crude product with a base, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt. Neutral and basic impurities remain in the organic phase and can be removed by liquid-liquid extraction. Subsequent acidification of the aqueous layer reprotonates the carboxylate, causing the purified carboxylic acid to precipitate out of the solution.[2][3]

Advantages:

  • Highly selective for acidic compounds.

  • Scalable from milligrams to kilograms.

  • Cost-effective.

Disadvantages:

  • May not remove acidic impurities with similar pKa values.

  • Requires careful pH control to ensure complete precipitation.

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane. The volume should be sufficient to fully dissolve the material.

  • Basification: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous base, such as 1 M sodium hydroxide (NaOH) or 1 M sodium bicarbonate (NaHCO₃).

    • Expert Insight: Sodium bicarbonate is a weaker base and is often preferred to avoid potential hydrolysis of sensitive functional groups. However, for complete deprotonation of the carboxylic acid, a stronger base like NaOH may be necessary.

  • Extraction: Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup, especially when using sodium bicarbonate. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer containing the sodium salt of the target compound into a clean flask.

  • Back-Extraction (Optional): To maximize recovery, the organic layer can be extracted a second time with a fresh portion of the aqueous base. Combine the aqueous layers.

  • Washing: Wash the combined aqueous layers with a fresh portion of the organic solvent (e.g., ethyl acetate) to remove any remaining neutral or basic impurities. Discard the organic layer.

  • Acidification and Precipitation: Cool the aqueous solution in an ice bath and slowly add a dilute acid, such as 1 M hydrochloric acid (HCl), with constant stirring. Monitor the pH with a pH meter or pH paper. Continue adding acid until the pH reaches approximately 3.[4] A precipitate of the purified this compound will form.

    • Causality: At a pH well below the pKa of the carboxylic acid, the equilibrium shifts towards the protonated, less water-soluble form, leading to its precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts, followed by a small amount of a cold, non-polar organic solvent (e.g., diethyl ether or hexane) to displace the water and facilitate drying.

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Recrystallization

Principle: Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the crude product is prepared in a suitable solvent at an elevated temperature. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor.

Advantages:

  • Can yield highly pure crystalline material.

  • Effective for removing impurities with different solubility profiles.

Disadvantages:

  • Requires careful solvent selection.

  • Can result in significant product loss if not optimized.

Step-by-Step Protocol:
  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. For this compound, polar protic solvents or mixtures are good starting points.

    • Recommended Solvents to Screen: Methanol, ethanol, isopropanol, water, or mixtures such as ethanol/water or dioxane/water. For a related 6-azaindole derivative, recrystallization from methanol has been reported to be effective.[5]

  • Dissolution: Place the crude or partially purified this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the boiling point with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to high molecular weight impurities, a small amount of activated charcoal can be added. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum.

Figure 2: The logical steps involved in the recrystallization process.

Protocol 3: Silica Gel Column Chromatography

Principle: Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (in this case, silica gel) and their solubility in a mobile phase. For acidic compounds like this compound, the polarity of the mobile phase is critical to achieve good separation. The addition of a small amount of acid or base to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxylic acid.

Advantages:

  • Capable of separating complex mixtures of compounds with similar polarities.

  • Adaptable to various scales (analytical to preparative).

Disadvantages:

  • More time-consuming and resource-intensive than other methods.

  • Can lead to product loss on the column.

Step-by-Step Protocol:
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack evenly.

  • Mobile Phase Selection: A gradient of a polar solvent in a less polar solvent is typically used. For this compound, a good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). To improve the chromatography of this acidic compound, a small amount of acetic acid or formic acid (e.g., 0.1-1%) can be added to the mobile phase. A mobile phase system of CH₂Cl₂/MeOH/NH₃(aq) has been used for a related pyrrolopyrimidine derivative, suggesting that a basic modifier can also be effective.[6]

    • Expert Insight: The choice between an acidic or basic modifier depends on the nature of the impurities. An acidic modifier will keep the target compound protonated and less polar, while a basic modifier will deprotonate it, making it more polar.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading), which often results in better resolution.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity by increasing the proportion of the more polar solvent (e.g., methanol).

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Table 2: Comparison of Purification Techniques

TechniqueSelectivityScalabilitySpeedCost
Acid-Base ExtractionHigh (for acids)HighFastLow
RecrystallizationModerate to HighHighModerateLow
Column ChromatographyVery HighModerateSlowHigh

Conclusion: A Pathway to Purity

The purification of this compound is a critical step in the synthesis of many important pharmaceutical compounds. By understanding the physicochemical properties of this molecule and applying the appropriate purification techniques, researchers can ensure the quality and reliability of their starting materials. Acid-base extraction and precipitation is a robust and scalable method for primary purification, while recrystallization and column chromatography offer further refinement to achieve the highest levels of purity. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively purify this valuable building block, thereby accelerating the pace of drug discovery and development.

References

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • Galkin, A. A., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]
  • Zhang, Y., et al. (2018).
  • Kristjánsdóttir, S. S., et al. (2020). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 63(3), 1098-1116. [Link]
  • Gallagher, T. F. (1996). Synthesis of azaindoles.
  • LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
  • Hojnik, C. (2014). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology.
  • Pfizer Inc. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • Al-Tel, T. H. (2010). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
  • Engineering Ideas Clinic. (n.d.). Acid and Base Extraction. Confluence. [Link]
  • Phan, H. V., et al. (2021). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. Angewandte Chemie International Edition, 60(28), 15465-15471. [Link]
  • Hirose, K., & Tanaka, M. (1977). Reaction of Pyridine Bases with Carboxylic Acids in Benzene. Journal of Inorganic and Nuclear Chemistry, 39(3), 501-505. [Link]
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis.
  • Gillespie, J. R., et al. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 6(5), 1056-1066. [Link]
  • Galkin, A. A., et al. (2023). Synthesis of 6-azaindoles with “unusual” substitution pattern. American Chemical Society. [Link]
  • Song, J. J., et al. (2005). A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters. The Journal of Organic Chemistry, 70(16), 6512-6514. [Link]
  • Wang, C., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic & Biomolecular Chemistry, 20(10), 2116-2120. [Link]
  • Reddy, T. S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7957-7969. [Link]

Sources

Application Note: Quantitative Analysis of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical research and development, often serving as a key intermediate or building block in the synthesis of bioactive molecules. Its accurate quantification is paramount for ensuring the quality, potency, and safety of active pharmaceutical ingredients (APIs) and their corresponding drug products. This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and confirmatory analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are designed to be robust, accurate, and suitable for implementation in research and quality control laboratories.

The methodologies presented herein are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) guidelines, ensuring that the methods are fit for their intended purpose.[1][2][3]

Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is crucial for effective method development.

PropertyValueSource
Molecular FormulaC₈H₆N₂O₂[4]
Molecular Weight162.15 g/mol [4][5]
AppearanceSolid[5]
InChIKeyXTSUZZHBANMMDD-UHFFFAOYSA-N[6]
SMILESC1=CNC2=C1C=CN=C2C(=O)O[6]

This data provides a foundational understanding of the molecule, guiding decisions on solvent selection, chromatographic conditions, and detection parameters.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle:

This method utilizes reversed-phase chromatography to separate this compound from potential impurities and degradation products. The molecule's aromatic nature and carboxylic acid functional group make it suitable for retention on a non-polar stationary phase with a polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte using a UV detector at a wavelength where it exhibits maximum absorbance.

Rationale for Experimental Choices:

  • Column: A C18 column is selected for its versatility and proven performance in retaining a wide range of organic molecules, including those with moderate polarity like the target analyte.

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is employed. The acidic buffer is crucial for suppressing the ionization of the carboxylic acid group, leading to better peak shape and retention. The gradient allows for efficient elution of the analyte while also separating it from components with different polarities.

  • Detection Wavelength: The UV detection wavelength is chosen based on the absorbance spectrum of this compound to ensure maximum sensitivity. Spectroscopic analysis of related pyrrolopyridine derivatives suggests strong absorbance in the UV region.[7][8][9]

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Sonicate & Vortex B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Sample I->J

Caption: High-level workflow for the quantitative analysis of this compound by HPLC-UV.

Protocol:

1. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (≥98%)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

  • Syringe filters (0.45 µm, PTFE or nylon)

2. Instrument and Conditions:

ParameterCondition
HPLC SystemAgilent 1100 series or equivalent
ColumnC18, 4.6 x 150 mm, 4 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectionUV at 280 nm (or determined λmax)

3. Standard and Sample Preparation:

  • Diluent: 50:50 (v/v) Acetonitrile:Water

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10.0 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Solution: Accurately weigh the sample to obtain a theoretical concentration within the calibration range and dissolve in the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Data Analysis and System Suitability:

  • Calibration Curve: Plot the peak area of the analyte against the concentration of the calibration standards. Perform a linear regression to obtain the equation of the line and the correlation coefficient (r²), which should be ≥ 0.995.

  • Quantification: Determine the concentration of the analyte in the sample solution using the calibration curve.

  • System Suitability: Inject the mid-point calibration standard five times. The relative standard deviation (RSD) of the peak area and retention time should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.

5. Method Validation: The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[1][2]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle:

LC-MS/MS provides a highly sensitive and selective method for the quantification of this compound, particularly in complex matrices or at very low concentrations. The analyte is separated by liquid chromatography and then ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the analyte's molecular weight is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides exceptional specificity.

Rationale for Experimental Choices:

  • Ionization Mode: Given the presence of a carboxylic acid and nitrogen atoms, both positive and negative ESI modes should be evaluated. Positive mode is often successful for nitrogen-containing heterocycles, while negative mode can be effective for carboxylic acids.

  • MRM Transitions: The selection of precursor and product ions is critical for selectivity. The precursor ion will typically be the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule. Product ions are generated by collision-induced dissociation (CID) and are characteristic fragments of the parent molecule.

  • Sample Preparation: For complex matrices, such as biological fluids or crude reaction mixtures, sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.[10][11] For polar compounds like the analyte, mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE cartridges can be effective.[12][13]

Experimental Workflow:

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing A Sample Extraction (if needed) B Dilution & Fortification (IS) A->B C Filtration/Centrifugation B->C D LC Separation C->D E Electrospray Ionization (ESI) D->E F MRM Detection (QqQ) E->F G Peak Integration (Analyte/IS) F->G H Calibration Curve (Ratio) G->H I Quantification H->I

Caption: A generalized workflow for the quantitative analysis of this compound by LC-MS/MS.

Protocol:

1. Reagents and Materials:

  • As per HPLC-UV method.

  • Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte. If unavailable, a compound with similar chromatographic and ionization behavior can be used.

2. Instrument and Conditions:

ParameterCondition
LC SystemWaters ACQUITY UPLC or equivalent
MS SystemSciex Triple Quad 6500+ or equivalent
ColumnHILIC or C18 (method dependent)
Mobile PhaseAs optimized for LC separation and MS compatibility (volatile buffers like ammonium formate or acetate are preferred over formic acid for better sensitivity in some cases)
Flow Rate0.4 - 0.6 mL/min
Ion SourceElectrospray Ionization (ESI), Positive/Negative
Source Temp.550 °C
IonSpray Voltage5500 V (Positive), -4500 V (Negative)
MRM TransitionsTo be determined by direct infusion of a standard solution. Example (hypothetical): Precursor [M+H]⁺: m/z 163.1 → Product: m/z 117.1 (loss of COOH)

3. Standard and Sample Preparation:

  • Prepare calibration standards and quality control (QC) samples in the same matrix as the unknown samples to account for matrix effects.

  • Add a fixed concentration of the internal standard to all standards, QCs, and samples.

  • If required, perform sample extraction (e.g., protein precipitation for plasma samples, followed by SPE).

4. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Quantify the analyte in the samples using the regression equation from the calibration curve.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating systems. The inclusion of system suitability tests in the HPLC-UV method ensures that the chromatographic system is performing adequately before sample analysis.[1] For the LC-MS/MS method, the use of an internal standard corrects for variations in sample preparation, injection volume, and instrument response. The analysis of QC samples at multiple concentration levels throughout the analytical run provides a continuous check on the accuracy and precision of the method. All analytical methods for impurity testing and quantification must be validated according to ICH Q2 guidelines to ensure their accuracy, precision, and reliability.[14][15]

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantitative analysis of this compound. The HPLC-UV method is well-suited for routine quality control and release testing, while the LC-MS/MS method offers superior sensitivity and selectivity for challenging matrices or trace-level analysis. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. Proper method validation is essential before implementation for regulated testing.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Benchchem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Novel Pyrrolo[2,3-b]indole Analogues.
  • Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures.
  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
  • UNT Open Books. (n.d.). Drug Analysis – Forensic Chemistry Laboratory Manual.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds.
  • ScienceDirect. (n.d.). Sample preparation in analysis of pharmaceuticals.
  • National Center for Biotechnology Information. (2020, July 24). Trends in sample preparation and separation methods for the analysis of very polar and ionic compounds in environmental water and biota samples.
  • Merck Millipore. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis.
  • National Center for Biotechnology Information. (n.d.). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors.
  • National Institutes of Health. (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
  • Benchchem. (n.d.). Spectroscopic Properties of Pyrrolo[2,3-b]indole: A Technical Guide.
  • BLDpharm. (n.d.). 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid.
  • Semantic Scholar. (2016, November 20). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies.
  • International Journal of Research in Engineering and Science. (2022, September 10). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I.
  • ResearchGate. (n.d.). Proper design strategyof 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid....
  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua.
  • National Center for Biotechnology Information. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • Sigma-Aldrich. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid AldrichCPR.
  • ACS Publications. (2021, January 11). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors.
  • Sigma-Aldrich. (n.d.). 1H-Pyrrolo[2,3-c]pyridine AldrichCPR.
  • Matrix Fine Chemicals. (n.d.). 1H-PYRROLO[2,3-C]PYRIDINE-5-CARBOXYLIC ACID.
  • PubChem. (n.d.). 1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid.
  • ResearchGate. (n.d.). (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.
  • PubChemLite. (n.d.). This compound.

Sources

Application Notes and Protocols for the Derivatization of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 1H-pyrrolo[2,3-c]pyridine Scaffold

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, allow it to serve as a versatile pharmacophore capable of engaging in a wide range of biological interactions.[1] Derivatives of this core structure have shown promise in a variety of therapeutic areas, including oncology and inflammatory diseases, often functioning as kinase inhibitors.[2]

The carboxylic acid functionality at the 7-position of the 1H-pyrrolo[2,3-c]pyridine ring system is a key handle for synthetic elaboration. Derivatization at this position allows for the introduction of diverse functional groups, enabling the systematic exploration of the structure-activity relationship (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This application note provides detailed experimental procedures for the common and effective derivatization of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid into amides and esters, crucial transformations in the synthesis of novel therapeutic agents.

Core Concepts in Derivatization: Activating the Carboxylic Acid

Direct reaction of a carboxylic acid with an amine or alcohol is generally inefficient due to the acidic proton of the carboxylic acid, which protonates the nucleophile, rendering it unreactive. Therefore, the derivatization of this compound necessitates the use of coupling reagents to "activate" the carboxyl group, making it more susceptible to nucleophilic attack. The choice of coupling reagent is critical and can influence reaction efficiency, yield, and the potential for side reactions. This guide will focus on widely used and reliable methods.

I. Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The formation of an amide bond is one of the most important reactions in drug discovery. The resulting amide derivatives of this compound can mimic peptide bonds and participate in crucial hydrogen bonding interactions with biological targets.

Protocol 1: Amide Coupling using Carbodiimide Reagents (EDC/NHS)

This method is favored for its mild reaction conditions and the water-solubility of its byproducts, which simplifies purification. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common choice, often used in conjunction with N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate, which then reacts with the amine.

Reaction Workflow:

G cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification Carboxylic_Acid 1H-pyrrolo[2,3-c]pyridine- 7-carboxylic acid EDC_NHS EDC, NHS Carboxylic_Acid->EDC_NHS DMF, rt Active_Ester NHS Active Ester Intermediate EDC_NHS->Active_Ester Amine Primary or Secondary Amine (R-NH2) Active_Ester->Amine DIPEA (optional), rt Amide_Product 1H-pyrrolo[2,3-c]pyridine- 7-carboxamide Derivative Amine->Amide_Product Workup Aqueous Work-up Amide_Product->Workup Purification Column Chromatography Workup->Purification

Caption: Workflow for EDC/NHS mediated amide coupling.

Materials:

Reagent/SolventM.W.Typical Molarity/Purity
This compound162.15>95%
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)191.70>98%
N-hydroxysuccinimide (NHS)115.09>98%
Amine (primary or secondary)Variable>97%
N,N-Diisopropylethylamine (DIPEA)129.24>99%
N,N-Dimethylformamide (DMF)73.09Anhydrous
Dichloromethane (DCM)84.93Anhydrous
Saturated aqueous sodium bicarbonate (NaHCO₃)--
Brine--
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)--

Step-by-Step Protocol:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Activation: Add NHS (1.2 eq) followed by EDC (1.2 eq) to the stirred solution at room temperature.

  • Stirring: Allow the reaction mixture to stir at room temperature for 30-60 minutes. The formation of the active ester can be monitored by TLC or LC-MS.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add DIPEA (1.2 eq) to neutralize the salt.

  • Reaction: Continue stirring at room temperature for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: Amide Coupling using Phosphonium Reagents (PyBOP)

Phosphonium-based coupling reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and often used for sterically hindered substrates or when rapid reaction times are desired.

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add the amine (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution.

  • Coupling Reagent: Add PyBOP (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

II. Ester Formation: Accessing Another Key Derivative Class

Ester derivatives of this compound are valuable as final compounds or as intermediates for further transformations.

Protocol 3: Acid-Catalyzed Esterification (Fischer Esterification)

This classical method is suitable for simple, unhindered alcohols and is cost-effective. It involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst.

Reaction Workflow:

G Carboxylic_Acid 1H-pyrrolo[2,3-c]pyridine- 7-carboxylic acid Alcohol Alcohol (R-OH) (Solvent and Reagent) Carboxylic_Acid->Alcohol Reflux Acid_Catalyst Conc. H₂SO₄ or HCl Carboxylic_Acid->Acid_Catalyst cat. Ester_Product 1H-pyrrolo[2,3-c]pyridine- 7-carboxylate Ester Alcohol->Ester_Product Workup Neutralization & Extraction Ester_Product->Workup Purification Column Chromatography Workup->Purification

Caption: Workflow for Fischer Esterification.

Materials:

Reagent/SolventM.W.Typical Purity
This compound162.15>95%
Alcohol (e.g., Methanol, Ethanol)VariableAnhydrous
Concentrated Sulfuric Acid (H₂SO₄)98.0895-98%
Saturated aqueous sodium bicarbonate (NaHCO₃)--
Ethyl Acetate88.11-
Brine--
Anhydrous magnesium sulfate (MgSO₄)--

Step-by-Step Protocol:

  • Setup: Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), which acts as both the reagent and the solvent. Use a significant excess of the alcohol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Cooling and Neutralization: After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and carefully neutralize the acid by washing with saturated aqueous NaHCO₃ until effervescence ceases.

  • Extraction and Drying: Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the organic layer. Purify the crude ester by flash column chromatography.

Troubleshooting and Field-Proven Insights

  • Low Solubility: this compound and its derivatives may have limited solubility in some organic solvents. DMF is often a good choice for amide coupling reactions. For esterifications, if solubility in the alcohol is low, a co-solvent such as toluene may be used with a Dean-Stark trap to remove water and drive the equilibrium.

  • Side Reactions with EDC: The O-acylisourea intermediate formed with EDC can sometimes rearrange to an unreactive N-acylurea. The addition of NHS minimizes this side reaction by trapping the intermediate as a more stable active ester.[3]

  • Epimerization: For chiral amines, the choice of coupling reagent and additives is crucial to prevent racemization. Additives like 1-hydroxybenzotriazole (HOBt) or its analogues can be used with carbodiimides to suppress this.

  • Work-up of DMF: When DMF is used as a solvent, it can be challenging to remove during the aqueous work-up. Washing the organic layer with 5% aqueous LiCl can help to remove residual DMF.[4]

Conclusion

The derivatization of this compound is a critical step in the synthesis of novel compounds for drug discovery. The protocols outlined in this application note provide robust and versatile methods for the preparation of amide and ester derivatives. By understanding the principles behind carboxylic acid activation and by selecting the appropriate reagents and conditions, researchers can efficiently generate libraries of compounds for biological evaluation.

References

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). Royal Society of Chemistry.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). National Center for Biotechnology Information.
  • 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. (n.d.). MySkinRecipes.
  • Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (2007). Google Patents.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Taylor & Francis Online.
  • Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. (2015). University of Graz.
  • 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. (2015). Royal Society of Chemistry.
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). ACS Publications.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). National Center for Biotechnology Information.
  • Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. (2024). Royal Society of Chemistry.
  • Esterification of pyridine carboxylic acids. (1956). Google Patents.
  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2005). Wiley Online Library.
  • THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. (1969). Defense Technical Information Center.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). ResearchGate.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI.
  • A One-Pot Coupling/Hydrolysis/Condensation Process to Pyrrolo[1,2-a]quinoxaline. (2008). ACS Publications.
  • NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. (2017). ResearchGate. Retrieved January 7, 2026, from [Link] MsCl-Mediated_Amide_Bond_Formation_of_Aminopyrazines_and_ArylHeteroaryl_Carboxylic_Acids_Synthesis_of_Biologically_Relevant_Pyrazine_Carboxamides
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2019). DergiPark.

Sources

large-scale synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-Carboxylic Acid

Authored by: A Senior Application Scientist

This comprehensive guide details a robust and scalable protocol for the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a pivotal building block in contemporary drug discovery. The 7-azaindole scaffold, of which this molecule is a key derivative, is a privileged structure found in numerous clinically significant therapeutics.[1][2] Traditional synthetic methods for azaindoles can be challenging to scale due to the electron-deficient nature of the pyridine ring.[1] This document outlines a field-proven, three-step synthetic route commencing from commercially available 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The protocol emphasizes operational safety, process control, and scalability, providing researchers and drug development professionals with a reliable methodology for producing this valuable intermediate in large quantities.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a bioisostere of indole that frequently enhances pharmacological properties such as aqueous solubility and bioavailability.[1] This has led to its incorporation into a multitude of successful drug candidates and approved medicines, including inhibitors for kinases, phosphodiesterase 4B (PDE4B), and treatments for various cancers.[3][4][5] Specifically, 7-azaindole derivatives functionalized with a carboxylic acid group, such as the target molecule 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, serve as critical intermediates for creating extensive libraries of bioactive compounds, often via amide bond formation.[5][6]

The development of a scalable and economically viable synthesis is therefore a critical objective for any drug development program targeting this pharmacophore. This guide provides a detailed protocol designed for multi-gram to kilogram-scale production.

Overview of the Synthetic Strategy

The selected synthetic pathway is a three-step process designed for efficiency and scalability. It begins with the protection of the pyrrole nitrogen of 7-azaindole, followed by a regioselective carboxylation at the C2 position, and concludes with a deprotection step to yield the final product.

Rationale for this Approach:

  • N-Protection: The acidic proton on the pyrrole nitrogen (N1) interferes with the subsequent C2-metalation step. Protecting this position, for instance with a tosyl group, ensures that the organolithium base selectively deprotonates the C2 position. The tosyl group is robust enough to withstand the reaction conditions but can be removed cleanly in the final step.

  • Regioselective Carboxylation: Directed ortho metalation is a powerful and well-established strategy. Using n-butyllithium (n-BuLi) allows for the specific deprotonation at C2, the most acidic carbon proton on the protected azaindole ring. The resulting lithiated intermediate can then be quenched with solid carbon dioxide (dry ice) to install the carboxylic acid moiety.

  • Deprotection: The final step involves the hydrolysis of the N-tosyl group under basic conditions to liberate the N-H of the pyrrole ring and yield the target carboxylic acid.

Below is a workflow diagram illustrating the overall process.

Synthetic_Workflow cluster_0 PART 1: Protection cluster_1 PART 2: Carboxylation cluster_2 PART 3: Deprotection & Isolation Start 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) Step1 Step 1: N-Tosylation Start->Step1 Intermediate1 1-Tosyl-7-azaindole Step1->Intermediate1 Step2 Step 2: C2-Lithiation & Carboxylation with CO2 Intermediate1->Step2 Intermediate2 Protected Carboxylic Acid (Lithium Salt) Step2->Intermediate2 Step3 Step 3: Acidic Work-up & N-Detosylation Intermediate2->Step3 End Final Product: 1H-Pyrrolo[2,3-b]pyridine- 2-carboxylic acid Step3->End

Caption: Overall workflow for the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

Detailed Synthesis Protocol

Safety Precaution: This protocol involves pyrophoric (n-BuLi) and corrosive reagents. All operations must be conducted by trained personnel in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Step 1: Synthesis of 1-(Tosyl)-1H-pyrrolo[2,3-b]pyridine

Rationale: The tosyl protecting group is introduced to prevent the acidic N-H proton from interfering with the subsequent C-2 lithiation step. Sodium hydride is a strong base that effectively deprotonates the pyrrole nitrogen to form the sodium salt, which then reacts with tosyl chloride.

ReagentMolar Mass ( g/mol )Molar Eq.Quantity (for 1 kg scale)
7-Azaindole118.141.01.00 kg
Sodium Hydride (60% in oil)40.001.20.51 kg
p-Toluenesulfonyl chloride (TsCl)190.651.11.78 kg
Tetrahydrofuran (THF), anhydrous--10.0 L
N,N-Dimethylformamide (DMF), anhydrous--2.0 L

Procedure:

  • Setup: Equip a 20 L jacketed reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. Ensure the system is inerted by purging with nitrogen.

  • Reagent Charging: Charge the reactor with anhydrous THF (10.0 L) and 7-azaindole (1.00 kg, 8.46 mol). Stir the mixture to form a slurry.

  • Deprotonation: Cool the reactor to 0-5 °C using a chiller. Carefully add sodium hydride (60% dispersion in mineral oil, 0.51 kg, 12.7 mol) portion-wise over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality Note: Slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.

  • Activation: Allow the mixture to stir at 0-5 °C for 1 hour after the addition is complete. The slurry should become thicker.

  • Tosylation: Dissolve p-toluenesulfonyl chloride (1.78 kg, 9.31 mol) in anhydrous DMF (2.0 L). Add this solution to the reactor via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Warm the reaction mixture to room temperature (20-25 °C) and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (5.0 L) while maintaining the temperature below 20 °C.

  • Extraction & Isolation:

    • Transfer the mixture to a separatory funnel and add ethyl acetate (10.0 L).

    • Wash the organic layer with water (2 x 5.0 L) and then with brine (5.0 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

  • Purification: Recrystallize the crude solid from a mixture of ethanol and water to afford 1-(Tosyl)-1H-pyrrolo[2,3-b]pyridine as a white crystalline solid.

    • Expected Yield: 85-95%.

    • Purity (HPLC): >98%.

Step 2: Synthesis of 1-(Tosyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Rationale: This step involves a regioselective deprotonation at the C2 position using a strong organolithium base, followed by quenching with an electrophile (CO2). The reaction is performed at a very low temperature (-78 °C) to prevent side reactions and ensure kinetic control of the deprotonation.

ReagentMolar Mass ( g/mol )Molar Eq.Quantity (for 1 kg scale)
1-(Tosyl)-7-azaindole272.331.01.00 kg
n-Butyllithium (2.5 M in hexanes)64.061.21.75 L
Carbon Dioxide (Dry Ice)44.01Excess~2.0 kg
Tetrahydrofuran (THF), anhydrous--12.0 L

Procedure:

  • Setup: Use the same inerted reactor setup as in Step 1.

  • Reagent Charging: Charge the reactor with 1-(Tosyl)-7-azaindole (1.00 kg, 3.67 mol) and anhydrous THF (12.0 L). Stir until all solid has dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone or a cryogenic cooling system.

  • Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 1.75 L, 4.41 mol) via a cannula or dropping funnel over 2 hours, maintaining the internal temperature at or below -70 °C.

    • Trustworthiness Note: A consistent, low temperature is the most critical parameter for this step to ensure regioselectivity and prevent degradation. The solution will typically turn a deep color upon lithiation.

  • Carboxylation: Stir the mixture at -78 °C for an additional 1 hour. Then, carefully add crushed dry ice pellets portion-wise to the reaction mixture, ensuring the temperature does not rise above -60 °C. Continue adding dry ice until the exothermic reaction ceases.

  • Warming & Quenching: Allow the reaction to slowly warm to room temperature overnight. Quench by adding water (5.0 L).

  • Work-up:

    • Reduce the volume of THF by approximately 70% under reduced pressure.

    • Add ethyl acetate (8.0 L) and water (4.0 L).

    • Separate the layers. The product will be in the aqueous layer as the lithium salt.

    • Wash the aqueous layer with ethyl acetate (2 x 4.0 L) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2 M HCl. A precipitate will form.

  • Isolation: Filter the resulting solid, wash with cold water, and dry under vacuum to yield the N-tosyl protected carboxylic acid. This intermediate is often used directly in the next step without further purification.

    • Expected Yield: 70-85%.

    • Purity (HPLC): >95%.

Caption: Key mechanistic steps of the C2-carboxylation reaction. (Note: Image placeholders would be replaced with actual chemical structures in a real document).

Step 3: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid

Rationale: The final step is the removal of the tosyl group. This is achieved by hydrolysis under basic conditions using sodium hydroxide. The reaction drives to completion by breaking the sulfur-nitrogen bond. Subsequent acidification precipitates the final product.

ReagentMolar Mass ( g/mol )Molar Eq.Quantity (for 1 kg scale)
Protected Carboxylic Acid316.331.01.00 kg
Sodium Hydroxide (NaOH)40.005.00.63 kg
1,4-Dioxane--8.0 L
Water--2.0 L
Hydrochloric Acid (2 M)--As needed

Procedure:

  • Setup: Use a reactor equipped for heating under reflux with a stirrer and temperature probe.

  • Reagent Charging: Charge the reactor with the protected carboxylic acid (1.00 kg, 3.16 mol), 1,4-dioxane (8.0 L), water (2.0 L), and sodium hydroxide (0.63 kg, 15.8 mol).

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction by HPLC until the starting material is fully consumed.

  • Cooling & Filtration: Cool the reaction mixture to room temperature. If any solids are present, filter them off.

  • Purification:

    • Concentrate the filtrate under reduced pressure to remove the majority of the 1,4-dioxane.

    • Dilute the remaining aqueous solution with water (5.0 L).

    • Wash with methyl tert-butyl ether (MTBE) (2 x 4.0 L) to remove the byproduct, p-toluenesulfonic acid sodium salt.

    • Cool the aqueous layer in an ice bath and carefully adjust the pH to 3-4 with 2 M HCl. The product will precipitate out of the solution.

  • Isolation: Filter the solid product, wash thoroughly with cold water to remove any residual salts, and dry in a vacuum oven at 50 °C for 24 hours.

    • Expected Yield: 80-90%.

    • Purity (HPLC): >99%.

References

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). Google Scholar.
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry. (2022). Royal Society of Chemistry.
  • Different strategies for synthesis of 7-azaindoles. (n.d.).
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. (n.d.).
  • Optimization and Scaling up of the Azaindole Deriv
  • Azaindole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of 7-azaindole derivatives, starting from different cyclic imines. (n.d.).
  • Pyrrolopyridine-2-carboxylic acid hydrazides. (n.d.).
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (n.d.). Taylor & Francis Online.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central (PMC).

Sources

Application Notes & Protocols: Designing Selective BET Bromodomain Inhibitors Using a 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1H-Pyrrolo[2,3-c]pyridine Scaffold

The 1H-pyrrolo[2,3-c]pyridine, a 6-azaindole isomer, represents a privileged scaffold in modern medicinal chemistry. Its rigid, bicyclic structure, combined with a specific arrangement of hydrogen bond donors and acceptors, makes it an ideal starting point for developing potent and selective inhibitors against a variety of biological targets, including kinases and epigenetic readers.[1] The carboxylic acid functional group at the 7-position provides a versatile synthetic handle for elaboration, allowing chemists to systematically probe the binding pocket of a target protein and optimize pharmacokinetic properties. This guide will focus on the design, synthesis, and evaluation of inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins, using the 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid scaffold as a central structural motif. We will use the development of ABBV-744, a clinical-stage, BD2-selective BET inhibitor, as a guiding case study.[2][3]

Scientific Rationale: Targeting BET Bromodomains in Oncology

The BET family of proteins—comprising BRD2, BRD3, BRD4, and the testis-specific BRDT—are crucial epigenetic readers that regulate gene transcription.[4] Each BET protein contains two tandem N-terminal bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins.[5][6] This interaction tethers BET proteins to chromatin, where they act as scaffolds to recruit transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes.[1][7]

In many cancers, particularly hematologic malignancies, this process is hijacked to drive the expression of key oncogenes like MYC.[1][8] BRD4, in particular, is known to associate with super-enhancers that control the expression of genes essential for tumor cell identity and proliferation.[9] Therefore, inhibiting the interaction between BET bromodomains and acetylated histones presents a compelling therapeutic strategy. Small molecule inhibitors that competitively bind to the acetyl-lysine binding pocket can displace BET proteins from chromatin, leading to the downregulation of oncogenic gene expression programs, cell cycle arrest, and apoptosis.[1][5]

The Causality of Selectivity: Why Target BD2 over BD1?

Initial "pan-BET" inhibitors, which bind with similar affinity to both BD1 and BD2 across all BET family members, showed promising anti-tumor activity but were also associated with dose-limiting toxicities, such as thrombocytopenia and gastrointestinal issues.[10][11] This on-target toxicity suggested that inhibiting all eight BET bromodomains simultaneously might not be necessary or desirable.[11]

The amino acid sequences of BD1 and BD2 domains are only ~40% identical, offering an opportunity for the design of selective inhibitors.[2][3] By developing inhibitors that preferentially target one bromodomain over the other, it may be possible to retain or enhance therapeutic efficacy while improving the safety profile. The development of ABBV-744 was driven by the hypothesis that selective inhibition of the second bromodomain (BD2) could achieve a better therapeutic index.[2][12] This strategic choice is based on exploiting subtle differences in the acetyl-lysine binding pockets, such as the Asp144/His437 and Ile146/Val439 differences between BRD4's BD1 and BD2 domains, respectively.[2][3]

Logical & Experimental Workflow

The process of developing a targeted inhibitor from a privileged scaffold follows a logical progression of design, synthesis, and validation. This workflow ensures that each step builds upon the last, leading to a well-characterized and optimized molecule.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Scaffold Scaffold Selection (1H-pyrrolo[2,3-c]pyridine) SAR Structure-Activity Relationship (SAR) Analysis & Optimization Scaffold->SAR Synthesis Chemical Synthesis of Analogs SAR->Synthesis Assay Biochemical Assay (TR-FRET) Synthesis->Assay Cell Cell-Based Assays (Proliferation, Apoptosis) Assay->Cell PK Pharmacokinetics (ADME) Cell->PK Efficacy In Vivo Efficacy (Xenograft Models) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Lead Lead Tox->Lead Lead Candidate Selection

Caption: Workflow for scaffold-based inhibitor development.

Data Presentation: Evolution of a BD2-Selective Inhibitor

The optimization of a pan-BET inhibitor (ABBV-075) into a BD2-selective inhibitor (ABBV-744) clearly illustrates the power of structure-based design. The following table summarizes the binding affinities (Ki, nM) and highlights the dramatic shift in selectivity.

CompoundScaffold MoietyTargetKi (nM)Selectivity (BD1/BD2)
ABBV-075 1H-pyrrolo[2,3-c]pyridin-7(6H)-oneBRD4 BD11.8~1
BRD4 BD21.1
ABBV-744 1H-pyrrolo[2,3-c]pyridine-2-carboxamideBRD4 BD1>1900>475-fold
BRD4 BD24.0

Data compiled from published sources.[2][12]

Experimental Protocols

Protocol 1: Synthesis of the 1H-Pyrrolo[2,3-c]pyridine Core and Final Inhibitor (ABBV-744)

This protocol is an adapted representation of the synthetic route published by AbbVie.[2] It involves the construction of the core scaffold followed by functionalization.

A. Synthesis of the Core Scaffold Intermediate

  • Reaction Setup: In a nitrogen-purged reaction vessel, combine the starting substituted phenylboronic acid and a suitable brominated 1H-pyrrolo[2,3-c]pyridin-7(6H)-one precursor.

  • Solvent and Catalyst: Dissolve the reactants in a suitable solvent system, such as a mixture of dioxane and water. Add a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium carbonate).

  • Suzuki Coupling: Heat the reaction mixture under reflux (typically 80-100 °C) for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield the coupled intermediate.

B. Final Amide Coupling to Yield ABBV-744

  • Amide Coupling Reagents: Dissolve the carboxylic acid intermediate (derived from the core scaffold) in an anhydrous aprotic solvent such as DMF. Add a peptide coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Amine Addition: To the activated acid, add a solution of ethylamine in DMF.

  • Reaction: Stir the mixture at room temperature for 2-6 hours until the reaction is complete as monitored by LC-MS.

  • Purification: Quench the reaction with water and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry, and concentrate. Purify the final compound using preparative HPLC or silica gel chromatography to yield N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744).[2][3]

Protocol 2: Biochemical Potency and Selectivity Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding affinity of an inhibitor to BET bromodomains. It is based on the displacement of a fluorescent tracer from the bromodomain's acetyl-lysine binding pocket.[13]

A. Reagent Preparation

  • Assay Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% Brij-35).

  • Compound Dilution: Prepare a serial dilution of the test inhibitor (e.g., ABBV-744) in DMSO, then dilute further in Assay Buffer to create 4x final concentrations.

  • Bromodomain/Antibody Mix: Dilute the recombinant tagged BET bromodomain (e.g., GST-BRD4-BD1 or GST-BRD4-BD2) and the corresponding Tb-labeled anti-tag antibody in Assay Buffer to a 4x final concentration.

  • Tracer Solution: Dilute the Alexa Fluor™ 647-labeled tracer in Assay Buffer to a 4x final concentration.

B. Assay Procedure (384-well plate format)

  • Compound Addition: Add 2.5 µL of the 4x serially diluted inhibitor to the wells of the assay plate. Include "no inhibitor" controls (buffer only) and "no enzyme" controls.

  • Bromodomain Addition: Add 2.5 µL of the 4x bromodomain/antibody mixture to all wells.

  • Tracer Addition: Add 5 µL of the 2x tracer/substrate mixture to initiate the binding reaction.

  • Incubation: Mix the plate gently on a plate shaker and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 620 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mechanism of Action Visualization

The following diagram illustrates the mechanism of BET protein function in transcription and its inhibition by a selective inhibitor.

G cluster_0 Normal Gene Activation cluster_1 Inhibition Histone Acetylated Histones (Ac-Lys) BRD4 BRD4 Histone->BRD4 binds via BD1/BD2 PTEFb P-TEFb Complex BRD4->PTEFb recruits PolII RNA Pol II PTEFb->PolII phosphorylates & activates DNA DNA (Promoter/Enhancer) Transcription Oncogene Transcription DNA->Transcription elongates on Inhibitor ABBV-744 (BD2-selective inhibitor) BRD4_inhibited BRD4 Inhibitor->BRD4_inhibited binds to BD2 pocket Histone_i Acetylated Histones (Ac-Lys) BRD4_inhibited->Histone_i binding displaced Block Transcription Blocked Histone_i->Block

Caption: Mechanism of BET bromodomain-mediated transcription and its inhibition.

References

  • Belkina, A. C., & Denis, G. V. (2012). BET domain proteins in cancer. Nature Reviews Cancer, 12(7), 465–477. [Link]
  • Bolden, J. E., Peart, M. J., & Johnstone, R. W. (2014). Anticancer activities of histone deacetylase inhibitors. Nature Reviews Drug Discovery, 13(9), 643–664. [Link]
  • Bradner, J. E., Hnisz, D., & Young, R. A. (2017). Transcriptional Addiction in Cancer. Cell, 168(4), 629–643. [Link]
  • De Felice, D., & Izzo, A. (2020).
  • Filippakopoulos, P., & Knapp, S. (2014). Targeting bromodomains: epigenetic readers of lysine acetylation. Nature Reviews Drug Discovery, 13(5), 337–356. [Link]
  • Loven, J., Hoke, H. A., Lin, C. Y., Lau, A., Orlando, D. A., Vakoc, C. R., Bradner, J. E., Lee, T. I., & Young, R. A. (2013). Selective inhibition of tumor oncogenes by disruption of super-enhancers. Cell, 153(2), 320–334. [Link]
  • Mertz, J. A., Conery, A. R., Bryant, B. M., Sandy, P., Balasubramanian, S., Mele, D. A., Bergeron, L., & Sims, R. J. (2011). Targeting MYC dependence in cancer by inhibiting BET bromodomains. Proceedings of the National Academy of Sciences, 108(40), 16669–16674. [Link]
  • Nicodeme, E., Jeffrey, K. L., Schaefer, U., Beleggia, F., Chandwani, R., Mrepresentation, S., ... & Glass, K. C. (2010). Suppression of inflammation by a synthetic histone mimic.
  • Rahman, S., Sowa, M. E., Ottinger, M., Smith, J. A., Shi, Y., Harper, J. W., & Howley, P. M. (2011). The Brd4 extraterminal domain confers transcription activation independent of pTEFb. Molecular cell, 42(2), 165–176. [Link]
  • Sheppard, G. S., Wang, L., Fidanze, S. D., Hasvold, L. A., Liu, D., Pratt, J. K., ... & Shen, Y. (2020). Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain. Journal of Medicinal Chemistry, 63(10), 5585–5623. [Link]
  • Shen, Y., et al. (2021). Selective Inhibition of the Second Bromodomain of BET Family Proteins Results in Robust Antitumor Activity in Preclinical Models of Acute Myeloid Leukemia. Molecular Cancer Therapeutics, 20(9), 1637-1648. [Link]
  • Sheppard, G. S., et al. (2020). Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain. Journal of Medicinal Chemistry. [Link]
  • Faivre, E. J., et al. (2020). Abstract 800: ABBV-744, a first-in-class and highly selective inhibitor of the second bromodomain of BET family proteins, displays robust activities in preclinical models of acute myelogenous leukemia. Cancer Research, 80(16 Supplement), 800. [Link]

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Application Notes and Protocols for the Biological Screening of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic Acid Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction: The Therapeutic Potential of the 1H-pyrrolo[2,3-c]pyridine Scaffold

The 1H-pyrrolo[2,3-c]pyridine scaffold, an azaindole isomer, represents a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Its unique arrangement of nitrogen atoms and the pyrrole ring allows for a multitude of hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of various kinases. Aberrant kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies. Analogs of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid have been identified as potent inhibitors of several therapeutically relevant kinases, including Traf2 and Nck-interacting kinase (TNIK), Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinase 8 (CDK8).[1][2][3][4][5]

This guide provides a comprehensive, field-proven protocol for the biological screening of novel this compound analogs. It outlines a hierarchical screening cascade designed to efficiently identify and characterize potent, selective, and cell-active kinase inhibitors, progressing from high-throughput biochemical assays to detailed cellular mechanism-of-action and preliminary safety profiling.

The Screening Cascade: A Multi-Tiered Approach to Inhibitor Characterization

A successful screening campaign does not rely on a single assay but rather on a logical progression of experiments that build upon one another. This "screening cascade" is designed to triage compounds efficiently, ensuring that only the most promising candidates advance, saving time and resources. Our proposed cascade consists of four main stages: Primary Screening, Secondary Screening & Selectivity Profiling, Cellular & Mechanistic Assays, and early ADMET Profiling.

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening & Selectivity cluster_2 Cellular & Mechanistic Assays cluster_3 Early ADMET Profiling a Biochemical Kinase Assay (e.g., TR-FRET) b IC50 Determination (Biochemical) a->b Identify Initial Hits c Kinome Selectivity Profiling (Against Panel of Kinases) b->c Potent Hits d Cell Viability Assay (e.g., CellTiter-Glo) c->d Selective Hits e Cellular Target Engagement (e.g., NanoBRET™) d->e Cell-Active Hits f Downstream Signaling Analysis (Western Blot) e->f g In Vitro Assays (Microsomal Stability, CYP Inhibition, Permeability) f->g Confirmed Cellular Activity

Figure 1: A hierarchical screening cascade for kinase inhibitor discovery.

Part 1: Primary and Secondary Biochemical Screening

The initial goal is to identify compounds that directly interact with and inhibit the catalytic activity of the primary kinase target.

Rationale for Assay Selection: TR-FRET for Robustness

For primary high-throughput screening (HTS), a robust, sensitive, and automation-friendly assay is paramount. We recommend a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based kinase activity assay.

  • Expertise & Experience: TR-FRET assays offer significant advantages over other formats like Fluorescence Polarization (FP) or standard FRET. The time-resolved measurement minimizes interference from compound auto-fluorescence and light scattering, which are common sources of false positives in HTS campaigns.[6][7][8] The ratiometric output (ratio of acceptor to donor emission) reduces well-to-well variability, leading to higher data quality.[6]

Protocol 1: Primary TR-FRET Kinase Activity Assay

This protocol is adapted for a generic serine/threonine or tyrosine kinase and should be optimized for the specific target of interest.

Objective: To identify initial "hit" compounds that inhibit the target kinase at a single high concentration.

Materials:

  • Recombinant full-length kinase of interest

  • Biotinylated substrate peptide

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Detection Reagents: Europium-labeled anti-phospho-substrate antibody (Donor) and Streptavidin-XL665 (Acceptor)

  • Stop Solution/Detection Buffer (e.g., 20 mM EDTA in TR-FRET Dilution Buffer)

  • Test compounds and control inhibitor (e.g., Staurosporine)

  • 384-well low-volume assay plates (e.g., Corning 3676, black)

  • HTRF-compatible microplate reader

Step-by-Step Methodology:

  • Compound Plating: Dispense 50 nL of test compounds (typically at a stock concentration of 10 mM in DMSO) into the assay plate for a final assay concentration of 10 µM. Include wells for positive (no inhibitor) and negative (no enzyme or potent inhibitor) controls.

  • Enzyme Preparation: Prepare a 2X enzyme solution in Kinase Assay Buffer. The optimal concentration should be determined empirically via an enzyme titration curve to find the EC₅₀-EC₈₀ concentration (the amount of enzyme that produces 50-80% of the maximal signal).

  • Substrate/ATP Mix Preparation: Prepare a 2X substrate/ATP solution in Kinase Assay Buffer. Causality: The ATP concentration is critical. For primary screening and IC₅₀ determination, using the ATP concentration at or near its Michaelis constant (Kₘ) is standard practice.[9][10] This provides a good balance for detecting ATP-competitive inhibitors, as the IC₅₀ will be approximately twice the inhibitor's dissociation constant (Kᵢ) under these conditions, as described by the Cheng-Prusoff equation.[11][12]

  • Kinase Reaction Initiation:

    • Add 5 µL of the 2X enzyme solution to each well.

    • Add 5 µL of the 2X substrate/ATP solution to each well to start the reaction. The final volume is 10 µL.

  • Incubation: Cover the plate and incubate at room temperature for the predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction, which must be determined during assay development.

  • Reaction Termination and Detection:

    • Prepare a 2X detection mix containing the Europium-labeled antibody and Streptavidin-XL665 in Detection Buffer with EDTA. The EDTA chelates Mg²⁺, effectively stopping the kinase reaction.

    • Add 10 µL of the detection mix to each well.

  • Final Incubation & Reading: Cover the plate, incubate for 60 minutes at room temperature to allow for the detection reagents to bind. Read the plate on an HTRF-compatible reader (ex: 320 nm, em: 620 nm for donor and 665 nm for acceptor).

Secondary Screening: IC₅₀ Determination

Hits from the primary screen are advanced to determine their potency.

Objective: To calculate the half-maximal inhibitory concentration (IC₅₀) for active compounds.

Methodology: The protocol is identical to the primary screen, except that a dose-response curve is generated for each hit compound. Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM).

Data Analysis:

  • Calculate the TR-FRET ratio: (Acceptor Emission at 665 nm / Donor Emission at 620 nm) * 10,000.

  • Normalize the data relative to positive (0% inhibition) and negative (100% inhibition) controls.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[13]

Compound IDTarget KinaseIC₅₀ (nM) [Biochemical]
Analog-001 Kinase X15
Analog-002 Kinase X78
Analog-003 Kinase X>10,000
Analog-004 Kinase X9
Staurosporine Kinase X5
Table 1: Example biochemical IC₅₀ data for a series of analogs against the target kinase.

Part 2: Cellular Activity and Mechanism of Action

A potent biochemical inhibitor is of little value if it cannot enter a cell and engage its target. This phase of the cascade validates activity in a more physiologically relevant context.

Protocol 2: Cell Viability/Cytotoxicity Assay

Objective: To determine if the compounds affect the viability of cancer cell lines relevant to the kinase target.

Rationale for Assay Selection: The Promega CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that quantifies ATP, an indicator of metabolically active cells.[11][14] Its "add-mix-measure" format simplifies the workflow.[11]

Materials:

  • Cancer cell line expressing the target kinase

  • Appropriate cell culture medium and serum

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well or 384-well plates

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into an opaque-walled plate at a pre-determined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compounds (similar to the biochemical IC₅₀ determination) for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) by plotting normalized luminescence against compound concentration.

Protocol 3: Cellular Target Engagement Assay (NanoBRET™)

Objective: To confirm that the compound binds to its intended kinase target inside living cells.

Rationale for Assay Selection: The NanoBRET™ Target Engagement (TE) assay is a gold-standard method for quantifying compound binding in live cells.[15][16][17] It uses Bioluminescence Resonance Energy Transfer (BRET) to measure the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a competitive inhibitor, providing a direct measure of target engagement.[15][16]

NanoBRET_Principle cluster_0 No Inhibitor cluster_1 With Inhibitor Kinase_Nluc Kinase-NanoLuc® Tracer Fluorescent Tracer Light_460 Light (460nm) Kinase_Nluc->Light_460 Light_618 BRET Signal (618nm) Tracer->Light_618 Energy Transfer Substrate Substrate Substrate->Kinase_Nluc Luminescence Kinase_Nluc_2 Kinase-NanoLuc® Inhibitor Inhibitor Light_460_2 Light (460nm) Kinase_Nluc_2->Light_460_2 Tracer_2 Fluorescent Tracer No_BRET No BRET Signal Tracer_2->No_BRET Displaced Substrate_2 Substrate Substrate_2->Kinase_Nluc_2 Luminescence

Figure 2: Principle of the NanoBRET™ Target Engagement Assay.

Step-by-Step Methodology:

  • Cell Transfection: Transfect host cells (e.g., HEK293) with a vector encoding the target kinase fused to NanoLuc® luciferase. Incubate for 24 hours.

  • Assay Preparation: Harvest transfected cells and resuspend them in Opti-MEM® medium.

  • Compound and Tracer Addition: In a white 384-well plate, add serial dilutions of the test compound, followed by a fixed, optimized concentration of the cell-permeable fluorescent tracer.

  • Cell Addition: Add the cell suspension to the wells and incubate for 2 hours at 37°C in a CO₂ incubator.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor. Read the plate immediately on a luminometer capable of dual-filtered luminescence measurement (Donor: 460 nm, Acceptor: >600 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). A decrease in the BRET ratio indicates tracer displacement. Determine the IC₅₀ from the dose-response curve, which reflects the compound's apparent affinity for the target in the intracellular environment.

Protocol 4: Western Blot for Downstream Signaling

Objective: To provide functional evidence of target inhibition by measuring the phosphorylation status of a known downstream substrate.

Rationale for Methodology: Western blotting is a fundamental technique to visualize changes in protein phosphorylation, offering direct proof that the inhibitor is modulating the kinase's signaling pathway within the cell.[12]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate a relevant cancer cell line and grow to 70-80% confluency.

    • Causality: Serum-starve the cells (e.g., in medium with 0.5% FBS) for 12-16 hours. This crucial step reduces basal signaling activity, synchronizes the cells, and allows for a clearer window to observe inhibitor-induced changes upon stimulation.[7][18][19]

    • Pre-treat cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with an appropriate growth factor or ligand (if necessary to activate the pathway) for a short period (e.g., 15 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., p-AKT, p-ERK).

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein of the substrate to confirm equal protein loading.

  • Data Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal. A dose-dependent decrease in the phospho/total ratio confirms on-target pathway inhibition.

Compound IDCellular GI₅₀ (nM) [MCF-7 Cells]Target Engagement IC₅₀ (nM) [NanoBRET™]p-ERK Inhibition (Western Blot)
Analog-001 5562+++
Analog-002 250310++
Analog-004 3145+++
Control 2025+++
Table 2: Example integrated data summary for lead compounds. (+++ indicates strong inhibition).

Part 3: Early ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage attrition of drug candidates.[13] Simple, in vitro assays can provide valuable predictive data.

Protocol 5: Microsomal Stability Assay

Objective: To assess the metabolic stability of compounds in liver microsomes, providing an early indication of hepatic clearance.

Methodology:

  • Reaction Setup: Incubate the test compound (e.g., 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer at 37°C.[1][2][20][21]

  • Reaction Initiation: Start the reaction by adding an NADPH-regenerating system. A parallel incubation without NADPH serves as a negative control for non-enzymatic degradation.[20][22]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding an ice-cold solvent like acetonitrile containing an internal standard.[20]

  • Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Protocol 6: CYP450 Inhibition Assay

Objective: To evaluate the potential of compounds to inhibit major cytochrome P450 (CYP) enzymes, a common cause of drug-drug interactions.

Methodology:

  • Assay Principle: Use recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9) and specific fluorescent probe substrates that become highly fluorescent upon metabolism.[6][17][23][24]

  • Procedure: In a microplate, incubate the CYP isozyme, NADPH, and the test compound across a range of concentrations.

  • Reaction Start & Read: Initiate the reaction by adding the fluorescent probe substrate. Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction at each inhibitor concentration. Determine the IC₅₀ value for the inhibition of each CYP isozyme.

Protocol 7: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To predict the passive permeability of compounds across the gastrointestinal tract or blood-brain barrier.

Methodology:

  • Assay Setup: The PAMPA system uses a 96-well filter plate coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane, which is placed on top of a 96-well acceptor plate.[15][16]

  • Procedure: Add the test compound to the donor wells (the filter plate) and buffer to the acceptor wells.

  • Incubation: Allow the plate to incubate for a set period (e.g., 4-18 hours). Compounds with sufficient permeability will diffuse from the donor well, through the artificial membrane, into the acceptor well.

  • Analysis: After incubation, measure the compound concentration in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis: Calculate the effective permeability coefficient (Pe).

Compound IDMicrosomal t₁/₂ (min)CYP3A4 IC₅₀ (µM)PAMPA Pe (10⁻⁶ cm/s)
Analog-001 45>2515
Analog-004 51.218
Verapamil <52.520
Atenolol >60>50<1
Table 3: Example early ADMET profiling data for lead compounds and controls.

Conclusion and Future Directions

This application note details a robust and logical screening protocol for the identification and characterization of this compound analogs as kinase inhibitors. By following this hierarchical cascade, researchers can efficiently triage compound libraries, confirm on-target activity in a cellular context, and gain early insights into potential liabilities. Compounds that demonstrate high biochemical potency, clear cellular activity and target engagement, a favorable selectivity profile, and promising early ADMET properties can be confidently nominated as lead compounds for further optimization and in vivo studies.

References

  • ATP concentration. (n.d.). Kinase Logistics Europe.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (2017, March 7). Lokey Lab Protocols - Wikidot.
  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems.
  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
  • Guengerich, F. P. (2011). High-throughput fluorescence assay of cytochrome P450 3A4. Methods in Molecular Biology, 772, 111-118.
  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video. (2022, December 9). Pion Inc. [Video]. YouTube.
  • Behera, D., et al. (2014). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. Journal of Pharmacy Research, 8(8), 1056-1063.
  • metabolic stability in liver microsomes. (n.d.). Mercell.
  • Peng, C. C., et al. (2011). Cytochrome P450 Inhibition Assays Using Traditional and Fluorescent Substrates. Methods in Molecular Biology, 772, 99-109.
  • CYP450 inhibition assay (fluorogenic). (n.d.). Bienta.
  • Microsomal stability assay for human and mouse liver microsomes. (2024, December 9). protocols.io.
  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783.
  • ADME Microsomal Stability Assay. (n.d.). BioDuro.
  • Wang, Y., et al. (2022). Recent Advances in Molecular Fluorescent Probes for CYP450 Sensing and Imaging. Molecules, 27(15), 4966.
  • An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. In Methods in Molecular Biology (Vol. 661, pp. 149-165). Humana Press.
  • Phospho protein cell culture Protocol. (2016). University of California, San Diego.
  • What is the time frame for serum starvation followed by cell signaling detection. (2015, October 23). ResearchGate.
  • PIAs inhibit AKT phosphorylation after serum starvation. (A) Western... (n.d.). ResearchGate.
  • Yang, L., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749.
  • Heatmap of the distribution of IC50 values with colour codes of target compounds against the panel of three cancer cell lines. (n.d.). ResearchGate.
  • Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. (n.d.). ResearchGate.
  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (2013). The AAPS Journal, 15(4), 1145-1153.
  • Joel, I., et al. (2020). Insights into features and lead optimization of novel type 1½ inhibitors of p38α mitogen-activated protein kinase using QSAR, quantum mechanics, bioisostere replacement and ADMET studies. Heliyon, 6(4), e03774.
  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21543-21553.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals. We understand that the selective functionalization of azaindole scaffolds presents unique challenges. This guide provides a proposed synthetic strategy, addresses potential issues through a detailed troubleshooting section, and answers frequently asked questions to improve your synthetic success and yield.

Introduction: The Challenge of C7-Functionalization

1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged scaffold in medicinal chemistry. However, the synthesis of derivatives functionalized at the C7 position is not widely reported and presents significant regioselectivity challenges. Direct electrophilic substitution reactions often favor other positions on the electron-rich pyrrole ring. Therefore, a robust and directed synthetic strategy is required.

This guide outlines a multi-step approach beginning with the commercially available parent heterocycle, 1H-pyrrolo[2,3-c]pyridine[1]. The core strategy involves a directed halogenation at the C7 position, followed by conversion to the desired carboxylic acid.

Proposed Synthetic Pathway

The recommended pathway involves three key stages: N-protection, regioselective halogenation, and carboxylation, followed by deprotection.

G cluster_0 Stage 1: Preparation cluster_1 Stage 2: Key Functionalization cluster_2 Stage 3: Carboxylation & Final Product A 1H-pyrrolo[2,3-c]pyridine B N-Protected 1H-pyrrolo[2,3-c]pyridine A->B Protection (e.g., SEM-Cl) C 7-Bromo-N-Protected- 1H-pyrrolo[2,3-c]pyridine B->C Regioselective Bromination D N-Protected-1H-pyrrolo[2,3-c]pyridine- 7-carboxylic acid C->D Lithiation (n-BuLi) then quench with CO2 E 1H-pyrrolo[2,3-c]pyridine- 7-carboxylic acid (Target) D->E Deprotection (e.g., TBAF)

Caption: Proposed synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Part 1: General & Strategic Questions

Q: Why is N-protection of the pyrrole ring essential for this synthesis?

A: The pyrrole N-H proton is acidic (pKa ≈ 17) and will be readily deprotonated by organolithium reagents like n-BuLi, which are required for the carboxylation step. If left unprotected, the n-BuLi would be quenched, preventing the desired lithium-halogen exchange at C7. Furthermore, a bulky protecting group can help direct metallation or subsequent reactions to specific positions through steric hindrance.

Q: Which N-protecting group is recommended?

A: The choice of protecting group is critical. It must be stable to the planned reaction conditions (organolithiums, low temperatures) and easily removable at the end. We recommend the 2-(trimethylsilyl)ethoxymethyl (SEM) group. It is robust and can be cleaved under mild, fluoride-mediated conditions that are unlikely to cause decarboxylation of the final product. Challenges with SEM-deprotection have been noted in complex azaindoles, sometimes leading to side products, so conditions must be carefully optimized[2].

Protecting GroupKey AdvantagesKey DisadvantagesCleavage Conditions
SEM Stable to n-BuLi; Mild cleavageCan be challenging to remove in some scaffolds[2]TBAF, CsF
Tosyl (Ts) Stable to many conditionsRequires harsh cleavage (e.g., strong base)NaOH, Mg/MeOH
Boc Easily cleaved with acidUnstable to strong bases and nucleophilesTFA, HCl
Part 2: Troubleshooting the Synthesis

Q: My regioselective bromination at C7 is giving low yield and a mixture of isomers. How can I improve this?

A: Achieving C7 selectivity is the crux of this synthesis. Direct bromination with NBS often leads to a mixture of products.

  • Problem: Poor regioselectivity.

  • Underlying Cause: The pyrrole ring is highly activated, leading to substitution at multiple positions (typically C3, C4, C5). The C7 position is less electronically favored for electrophilic attack.

  • Proposed Solution: A directed ortho-metalation (DoM) approach is recommended. By using a directed metalation group (DMG), you can specifically deprotonate the C7 position. While the pyrrole nitrogen itself can direct metalation, a protected amine on the pyridine ring would be more effective but requires a longer synthesis. For this direct approach:

    • Protect the N1 position with SEM-Cl.

    • Cool the solution to -78 °C under an inert atmosphere (Argon).

    • Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) or a t-BuLi/n-BuLi mixture to deprotonate at C7. The bulky SEM group should sterically disfavor deprotonation at C2.

    • Quench the resulting anion with a bromine source like 1,2-dibromoethane or hexabromoethane.

Q: The yield of my carboxylation step via lithium-halogen exchange is poor. What are the common failure points?

A: This step is highly sensitive to temperature, moisture, and reagent quality. Below is a troubleshooting workflow.

G cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield in Carboxylation Step cause1 Inactive n-BuLi start->cause1 cause2 Presence of Water/ Protic Solvents start->cause2 cause3 Reaction Temp. Too High start->cause3 cause4 Inefficient CO2 Quench start->cause4 sol1 Titrate n-BuLi before use (e.g., with diphenylacetic acid) cause1->sol1 sol2 Use freshly distilled, anhydrous THF; Dry glassware overnight cause2->sol2 sol3 Maintain temperature at -78°C (acetone/dry ice bath) cause3->sol3 sol4 Crush high-purity dry ice and add substrate solution to it cause4->sol4

Caption: Troubleshooting workflow for the lithiation-carboxylation step.

Q: I am observing significant decarboxylation of my final product during workup or storage. How can I prevent this?

A: Pyridinecarboxylic acids, particularly those with the carboxyl group ortho to the nitrogen (like picolinic acid), can be susceptible to decarboxylation, often via a zwitterionic intermediate[3][4]. While the C7 position is not directly ortho, the electronic influence of the fused pyrrole ring can affect stability.

  • Avoid High Temperatures: Do not heat the final product unnecessarily during purification (e.g., high-temperature recrystallization).

  • Control pH: During the final workup, adjust the pH carefully to precipitate the carboxylic acid. A pH of ~3-4 is often effective for precipitating similar acids[5]. Avoid strongly acidic or basic conditions for prolonged periods.

  • Storage: Store the final compound as a dry solid in a cool, dark place. If possible, storing it as a stable salt (e.g., sodium salt) and liberating the free acid just before use can be an effective strategy.

Detailed Experimental Protocols

Disclaimer: These are proposed protocols and require optimization in your laboratory setting. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Protocol 1: N-Protection with SEM-Cl
  • Dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes at 0 °C.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor by TLC until starting material is consumed.

  • Carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-protected product.

Protocol 2: Carboxylation via Lithium-Halogen Exchange
  • Dissolve 7-Bromo-1-(SEM)-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using an acetone/dry ice bath.

  • Add n-Butyllithium (n-BuLi, 1.1 eq, solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • In a separate flask, add a large excess of freshly crushed, high-purity dry ice.

  • Transfer the organolithium solution slowly via cannula onto the dry ice with vigorous stirring.

  • Allow the mixture to warm slowly to room temperature.

  • Quench with water and adjust the pH to ~9 with 2N NaOH.

  • Wash with diethyl ether to remove any non-acidic organic impurities.

  • Re-acidify the aqueous layer to pH 3-4 with 2N HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum. This provides the N-protected carboxylic acid.

Protocol 3: SEM Deprotection
  • Dissolve the N-protected carboxylic acid (1.0 eq) in THF.

  • Add Tetrabutylammonium fluoride (TBAF, 3.0 eq, 1M solution in THF).

  • Heat the reaction to 60 °C and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, cool to room temperature and concentrate in vacuo.

  • Purify the residue by reverse-phase HPLC or by careful precipitation/recrystallization to yield the final product, this compound.

References

  • Schirok, H. (2006). A Robust and Flexible Synthesis of 1,3- and 1,3,6-Substituted 7-Azaindoles. J. Org. Chem., 71(14), 5538–5545.
  • Organic Chemistry Portal. Azaindole Synthesis.
  • Larsen, S. D., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(9), 2699.
  • Chen, Y., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Organic & Biomolecular Chemistry.
  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.
  • Palm, D., Smucker, A. A., & Snell, E. E. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. The Journal of Organic Chemistry, 32(3), 826–828.

Sources

common side reactions in the synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid. This molecule, a key heterocyclic scaffold, is of significant interest to researchers in medicinal chemistry and drug development.[1] Its synthesis, however, can be accompanied by several challenging side reactions that impact yield, purity, and scalability.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind common experimental issues. We will explore prevalent side reactions, offer robust troubleshooting strategies in a direct question-and-answer format, and provide validated protocols to help you navigate the complexities of this synthesis.

Section 1: Overview of a Common Synthetic Pathway

The construction of the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core often utilizes methodologies analogous to classic indole syntheses, with the Fischer indole synthesis being a prominent example adapted for azaindole systems.[2][3] A plausible and common route to the target carboxylic acid involves the cyclization of a suitable pyridylhydrazone followed by functional group manipulation.

The following workflow illustrates a generalized approach that forms the basis for our discussion on side reactions.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Fischer Cyclization cluster_2 Step 3: Saponification A 3-Hydrazinopyridine C Pyridylhydrazone Intermediate A->C  Acidic  Catalyst B Pyruvate Derivative (e.g., Ethyl Pyruvate) B->C D 1H-pyrrolo[2,3-c]pyridine Ester Intermediate C->D  Polyphosphoric Acid (PPA)  or Lewis Acid  High Temperature E Target Molecule: 1H-pyrrolo[2,3-c]pyridine- 7-carboxylic acid D->E  Base Hydrolysis  (e.g., NaOH, LiOH)

Caption: Generalized synthetic workflow for this compound.

Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis. Each question is framed from the perspective of a researcher facing a specific experimental problem.

Question 1: My final product yield is low, and LC-MS analysis shows a major impurity with a mass of -44 Da. What is happening and how can I prevent it?

Answer: This is a classic case of unwanted decarboxylation , where the target carboxylic acid loses CO₂ to form 1H-pyrrolo[2,3-c]pyridine. The carboxylic acid group on an electron-rich heterocyclic system like a pyrrolopyridine can be labile, especially under harsh thermal or pH conditions.[4][5]

Causality:

  • Thermal Stress: High temperatures during the final workup, purification (e.g., distillation), or even prolonged reflux during saponification can induce thermal decarboxylation.

  • Acidic Residue: Incomplete neutralization after an acidic workup can catalyze decarboxylation, as protonation of the pyridine ring enhances the lability of the carboxyl group.

Troubleshooting & Mitigation Strategies:

  • Optimize Saponification Conditions:

    • Temperature Control: Perform the hydrolysis at room temperature or slightly elevated temperatures (e.g., 40-50 °C) instead of reflux. Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.

    • Choice of Base: Use lithium hydroxide (LiOH) in a THF/water mixture, which often allows for effective hydrolysis at lower temperatures compared to NaOH or KOH.

  • Refine Workup Procedure:

    • Controlled Acidification: During the workup to protonate the carboxylate salt, add acid (e.g., 1M HCl) slowly at low temperature (0-5 °C) and only until the product precipitates, avoiding a large excess of acid. A target pH of 3-4 is often sufficient.

    • Avoid High-Temperature Purification: If possible, purify the final acid by crystallization or flash chromatography at room temperature. Avoid high-temperature techniques like distillation or sublimation.

Question 2: The Fischer cyclization step (Step 2) resulted in a dark, tarry mixture with very little desired product. What causes this and what are the alternatives?

Answer: The formation of tar or polymeric material is a frequent side reaction during Fischer indole synthesis, particularly when using strong Brønsted acids like polyphosphoric acid (PPA) at high temperatures.[3][6] The electron-rich nature of the pyrrole ring, once formed, makes it susceptible to acid-catalyzed polymerization and degradation.

Causality:

  • Harsh Catalyst: PPA is highly viscous and requires high temperatures (often 160-180 °C) for effective cyclization, which can easily lead to decomposition of the starting material or product.[3]

  • Air Oxidation: At high temperatures, intermediates can be susceptible to air oxidation, contributing to the formation of colored, complex byproducts.

Troubleshooting & Mitigation Strategies:

  • Alternative Catalysts:

    • Lewis Acids: Consider using Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) etherate. These can often promote cyclization at lower temperatures and under more controlled conditions.[6]

    • Eaton's Reagent: A solution of phosphorus pentoxide in methanesulfonic acid (P₂O₅/MeSO₃H) is another powerful alternative to PPA that can sometimes provide cleaner reactions at lower temperatures.

  • Reaction Condition Control:

    • Inert Atmosphere: Always run the cyclization reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions.

    • Temperature Staging: Instead of heating directly to a high temperature, try a staged approach. Heat to a moderate temperature (e.g., 80-100 °C) to allow for the initial cyclization and then briefly ramp up the temperature only if required to drive the reaction to completion.

    • Solvent Choice: High-boiling point solvents like Dowtherm A or diphenyl ether can provide better temperature control compared to solvent-free PPA reactions.

Question 3: My product analysis shows a persistent impurity with a mass of +16 Da. Is this an N-oxide, and how do I avoid it?

Answer: Yes, an impurity with a mass increase of 16 Da is almost certainly the This compound N-oxide . The pyridine nitrogen is a nucleophilic site and is susceptible to oxidation by various reagents, sometimes even by atmospheric oxygen under certain conditions, although this is less common.[7] N-oxidation is often a deliberate synthetic step to enable further functionalization of the pyridine ring.[8][9]

Causality:

  • Oxidizing Agents: If any steps in your synthesis use reagents that can act as oxidants (e.g., certain batches of solvents, reagents from previous steps that were not fully removed), N-oxide formation can occur. Peroxides are a common culprit.

  • During Hydrolysis: Using hydrogen peroxide for certain transformations in the synthetic route is a known method for N-oxidation and could be the source if not properly quenched.[7][9]

Troubleshooting & Mitigation Strategies:

  • Reagent Purity: Use freshly distilled or high-purity solvents to avoid peroxide contaminants.

  • Inert Conditions: While less critical than for preventing tarring, running reactions under an inert atmosphere can help if trace oxidation is a recurring issue.

  • Deoxygenation of Product: If the N-oxide does form, it can often be selectively reduced back to the parent pyridine without affecting the pyrrole ring. A common method is using PCl₃ or PPh₃ in a suitable solvent.

Question 4: I am attempting a halogenation on the pyridine ring of a precursor and am getting multi-halogenated products or halogenation on the pyrrole ring. How can I improve regioselectivity?

Answer: This is a common regioselectivity challenge. The pyrrole ring of the 7-azaindole scaffold is significantly more electron-rich than the pyridine ring, making it more susceptible to electrophilic aromatic substitution.[2] Direct halogenation with reagents like Br₂ or Cl₂ will almost always preferentially occur on the pyrrole ring.[10]

Causality:

  • Electronic Effects: The lone pair of the pyrrole nitrogen contributes to the aromaticity, creating a π-excessive system that is highly activated towards electrophiles. The pyridine ring is π-deficient and less reactive.

  • Reaction Conditions: Using a Lewis acid catalyst with a halogen (e.g., Br₂/AlBr₃) creates a very strong electrophile that is difficult to control and will react at the most nucleophilic site.[10]

Troubleshooting & Mitigation Strategies:

  • Pyrrole Protection: Protect the pyrrole nitrogen with a suitable protecting group (e.g., tosyl (Ts) or benzenesulfonyl (Bs)). This can somewhat reduce the reactivity of the pyrrole ring, but may not be sufficient.

  • Activate the Pyridine Ring via N-Oxidation: The most reliable method is to first form the 7-azaindole N-oxide.[9] The N-oxide activates the positions ortho and para to the nitrogen (C4 and C6) towards nucleophilic attack and also modifies the reactivity for electrophilic substitution. Halogenation can then be achieved using reagents like POCl₃ or POBr₃ to install the halogen at the C4 position. The N-oxide is then removed in a subsequent reduction step.

  • Use Milder Halogenating Agents: For side-chain or less activated positions, N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) with a radical initiator can be used for benzylic-type halogenations if an appropriate side chain is present.[11]

Section 3: Data Summary & Experimental Protocols

Table 1: Common Impurities and Diagnostic Data
Impurity NameStructureMass Difference from TargetLikely CauseSuggested Analytical Method
Decarboxylated Product1H-pyrrolo[2,3-c]pyridine-44.0 Da (loss of CO₂)High temperature; acidic conditionsLC-MS, GC-MS
N-OxideThis compound N-oxide+15.99 Da (addition of O)Oxidizing contaminantsLC-MS, ¹H NMR (downfield shift of pyridine protons)
Halogenated Byproducte.g., 3-Bromo-1H-pyrrolo[2,3-c]pyridine...+78.9 Da (Br for H)Uncontrolled electrophilic halogenationLC-MS, ¹H & ¹³C NMR
Isomeric Byproducte.g., 1H-pyrrolo[2,3-b]pyridine isomer0 (same mass)Non-selective starting materials or cyclization2D NMR (HMBC, NOESY), HPLC (with standard)
Protocol: Fischer Cyclization using a Lewis Acid Catalyst (Alternative to PPA)

This protocol describes a representative procedure for the cyclization step, aiming to minimize degradation.

Materials:

  • Pyridylhydrazone Intermediate (1.0 eq)

  • Anhydrous Zinc Chloride (ZnCl₂) (2.0 - 3.0 eq)

  • Anhydrous Toluene or Xylene

  • Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Charge the flask with the pyridylhydrazone intermediate and anhydrous zinc chloride.

  • Add anhydrous toluene to the flask to create a stirrable slurry (approx. 5-10 mL per gram of hydrazone).

  • Begin stirring and slowly heat the reaction mixture to 110-120 °C (reflux).

  • Monitor the reaction progress by TLC or LC-MS (a typical reaction time is 2-8 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt while stirring vigorously.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude ester intermediate by flash column chromatography.

Section 4: Troubleshooting Logic Diagram

This decision tree provides a systematic approach to diagnosing common synthesis problems.

G Start Start: Synthesis Issue Problem What is the primary issue? Start->Problem LowYield Low Yield / Purity Problem->LowYield Low Yield TarryMixture Tarry Mixture / Decomposition Problem->TarryMixture Decomposition UnknownImpurity Unknown Impurity by MS Problem->UnknownImpurity Impurity ID CheckMS Check LC-MS for known impurities LowYield->CheckMS WhichStep Which step failed? TarryMixture->WhichStep MassGain Mass gain of 16 Da? UnknownImpurity->MassGain MassLoss Mass loss of 44 Da? CheckMS->MassLoss Yes OtherImpurities Other Impurities Action: Re-evaluate starting material purity and reaction selectivity. CheckMS->OtherImpurities No Decarboxylation Issue: Decarboxylation Action: Lower temp in hydrolysis/workup. Use milder base. MassLoss->Decarboxylation Yes MassLoss->OtherImpurities No Cyclization Fischer Cyclization Issue: Acid-catalyzed decomposition Action: Switch from PPA to Lewis Acid (e.g., ZnCl2). Use inert atmosphere. WhichStep->Cyclization Cyclization N_Oxide Issue: N-Oxidation Action: Use purified solvents. Consider reductive workup if necessary (e.g., PPh3). MassGain->N_Oxide Yes HalogenMass Mass gain of ~79 or ~34 Da? MassGain->HalogenMass No Halogenation Issue: Uncontrolled Halogenation Action: Use N-oxide pathway for pyridine ring halogenation. Protect pyrrole if needed. HalogenMass->Halogenation Yes

Caption: A decision tree for troubleshooting the synthesis of this compound.

References

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • PubMed Central (PMC). (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • PubMed Central (PMC). (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
  • ResearchGate. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles.
  • Master Thesis, Cornelia Hojnik. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines.
  • RSC Publishing. (2025). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Chemistry LibreTexts. (2019). 18.3 Aromatic Halogenation.
  • PubMed. (n.d.). Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists.
  • ACS Publications. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions.
  • YouTube. (2020). 10.1 Free Radical Halogenation | Organic Chemistry.
  • YouTube. (2018). Halogenation of Alkenes & Halohydrin Formation Reaction Mechanism.
  • Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • PubMed Central (PMC). (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
  • Pearson. (n.d.). Side-Chain Halogenation Explained.
  • PubMed. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol.
  • Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism.

Sources

Technical Support Center: Troubleshooting the Chromatographic Purification of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the challenges of purifying this polar, acidic, heterocyclic compound. Due to its unique physicochemical properties, this molecule requires careful consideration of the chromatographic technique and conditions to achieve high purity. This document provides in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format.

Part 1: Troubleshooting Common Purification Issues

This section addresses the most frequent problems encountered during the chromatographic purification of this compound. Each issue is analyzed by exploring its root cause and providing a logical, step-by-step troubleshooting workflow.

Issue 1: My compound elutes in the solvent front with no retention on a standard C18 reversed-phase column.

Potential Cause: The high polarity of the 1H-pyrrolo[2,3-c]pyridine core combined with the ionizable carboxylic acid group makes the molecule highly water-soluble. In standard reversed-phase chromatography (RPC), polar compounds have weak interactions with the non-polar stationary phase and are quickly eluted by the polar mobile phase, often with the void volume.[1][2][3]

Troubleshooting Workflow

A logical workflow for addressing poor retention in reversed-phase chromatography.

start Poor retention on C18 (Elutes at void volume) step1 Step 1: Suppress Ionization Add acid modifier to mobile phase (e.g., 0.1% Formic Acid or TFA) start->step1 step2 Step 2: Evaluate Retention Is retention now adequate? step1->step2 step3 YES: Optimize Gradient Refine gradient for optimal separation step2->step3 Yes step4 NO: Switch Chromatography Mode Proceed to HILIC or Ion-Exchange step2->step4 No step5 HILIC (Hydrophilic Interaction) step4->step5 step6 IEX (Ion-Exchange) step4->step6

Caption: Decision tree for troubleshooting poor retention in RPC.

1. Modify the Mobile Phase pH: The primary reason for poor retention is the ionized (deprotonated) state of the carboxylic acid, which is highly polar. By adding an acid to the mobile phase, you suppress this ionization, making the molecule more neutral and increasing its affinity for the non-polar C18 stationary phase.[3][4]

  • Action: Add 0.1% formic acid (FA), 0.1% acetic acid (AcOH), or 0.1% trifluoroacetic acid (TFA) to both your aqueous and organic mobile phase components. A good rule is to adjust the mobile phase pH to be at least 2 units below the compound's pKa.[4]
  • Explanation: This protonates the carboxylate anion (R-COO⁻) to the neutral carboxylic acid (R-COOH), increasing its hydrophobicity and thus its retention time on the column. This simple modification often dramatically improves peak shape and retention.[4][5]

2. Consider Alternative Reversed-Phase Columns: If acid modification is insufficient, standard C18 columns may not be ideal.

  • Action: Try a "polar-embedded" phase or an "aqueous-stable" C18 column.
  • Explanation: Polar-embedded columns have a polar group (e.g., amide or carbamate) incorporated near the base of the alkyl chain. This provides an alternative interaction mechanism and can improve the retention of polar analytes.

3. Switch to a Different Chromatographic Mode: If the compound is still poorly retained, it is likely too polar for effective separation by reversed-phase. The next logical step is to use a technique designed for polar compounds.

  • Action: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC).
  • Explanation: HILIC is the ideal technique for separating highly polar compounds that are not retained in RPC.[1][2][6][7] It utilizes a polar stationary phase and a high-organic mobile phase, creating a water-rich layer on the stationary phase surface into which polar analytes can partition.[1][8]
Issue 2: My compound shows severe peak tailing or does not elute from a silica gel (normal-phase) column.

Potential Cause: The acidic proton of the carboxylic acid and the basic nitrogen of the pyridine ring can engage in very strong, often irreversible, interactions with the acidic silanol groups (Si-OH) on the surface of silica gel. This leads to poor peak shape (tailing) or complete adsorption of the compound onto the column.[9]

Troubleshooting Workflow

1. Modify the Normal-Phase Mobile Phase: To mitigate the strong interactions with silica, you must add a modifier to the eluent.

  • Action A (For Acids): Add a small percentage (1-2%) of acetic acid or formic acid to your mobile phase (e.g., DCM/Methanol or EtOAc/Hexanes).
  • Explanation: The added acid competes with your acidic compound for the active sites on the silica gel, leading to improved peak shape and more predictable elution.
  • Action B (For Bases): The pyrrolopyridine nitrogen is basic and also interacts strongly. Adding a small amount of a base like triethylamine (0.1-1%) or using an ammonia-containing solvent system (e.g., a stock solution of 10% ammonium hydroxide in methanol, used as 1-10% of the mobile phase in DCM) can be effective.[9]
  • Explanation: The base deactivates the acidic silanol sites on the silica, preventing strong secondary interactions with the basic nitrogen on your molecule.

2. Use an Alternative Stationary Phase: If mobile phase modifiers are not sufficient, the best approach is to change the stationary phase.

  • Action: Consider using neutral or basic alumina, or a bonded phase like Diol or Amino.
  • Explanation: Alumina has different surface properties than silica and can be less harsh for certain nitrogen-containing compounds.[10] Polar bonded phases offer different selectivity and have fewer free silanol groups, reducing the chances of strong, undesirable interactions.

3. Employ HILIC as a Superior Alternative: For highly polar, water-soluble compounds like this, HILIC is often a more robust and reproducible technique than traditional normal-phase chromatography.[2][11]

  • Action: Develop a HILIC method using a silica, amide, or zwitterionic column.
  • Explanation: HILIC operates with aqueous-organic mobile phases (e.g., acetonitrile/water), which are better suited for dissolving and eluting polar compounds compared to the non-polar solvents used in normal-phase chromatography.[1][12]
Issue 3: I have poor resolution between my product and a structurally similar polar impurity.

Potential Cause: The selected chromatographic system (stationary and mobile phase) does not provide sufficient selectivity (α) to resolve the two compounds. Selectivity is a measure of the difference in retention between two analytes.

Troubleshooting Workflow

1. Optimize Your Current Method:

  • In RPC: Try changing the organic modifier (e.g., switch from acetonitrile to methanol or vice-versa). These solvents have different properties and can alter the selectivity. Also, fine-tuning the pH and the concentration of the acid modifier can impact the separation.[4]
  • In HILIC: Adjusting the buffer concentration (e.g., ammonium formate) or pH can significantly influence the retention and selectivity, especially due to the contribution of ion-exchange mechanisms on some HILIC phases.[8]

2. Switch to a Chromatographic Mode with Orthogonal Selectivity: If optimization fails, you need a system that separates compounds based on a different chemical property.

  • Action: If you are in RPC, switch to HILIC. If you are in HILIC, switch to RPC.
  • Explanation: RPC primarily separates based on hydrophobicity, while HILIC separates based on hydrophilicity and polar interactions.[6][13] This difference in mechanism provides a completely different selectivity profile and will very likely resolve impurities that co-elute in the other mode.

3. Utilize Ion-Exchange Chromatography (IEX):

  • Action: Employ a weak anion exchange (WAX) or strong anion exchange (SAX) column.
  • Explanation: IEX separates molecules based on their net charge.[14] Since your compound has a carboxylic acid, it will be negatively charged at a pH above its pKa. This allows it to bind to a positively charged anion exchange column.[15][16][17] Elution is typically achieved by increasing the salt concentration or decreasing the pH of the mobile phase. This technique is highly selective for charged molecules and can be extremely effective at separating acidic compounds from neutral or basic impurities.

A workflow diagram illustrating the process of troubleshooting poor chromatographic resolution.

start Poor Resolution (Co-eluting impurity) step1 Step 1: Optimize Current Method Change organic modifier (ACN vs MeOH) Adjust pH / buffer concentration start->step1 step2 Step 2: Evaluate Resolution Is separation now sufficient? step1->step2 step3 YES: Finalize Method step2->step3 Yes step4 NO: Switch to Orthogonal Mode step2->step4 No step5 If in RPC -> Switch to HILIC step4->step5 step6 If in HILIC -> Switch to RPC step4->step6 step7 Consider Ion-Exchange Chromatography (High selectivity for charged species) step4->step7

Caption: Workflow for improving poor chromatographic resolution.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which chromatography mode is the best starting point for purifying this compound? A1: The most practical starting point is Reversed-Phase Chromatography (RPC) with an acidified mobile phase (e.g., water/acetonitrile with 0.1% formic acid). RPC is robust, columns are widely available, and suppressing the ionization of the carboxylic acid often provides sufficient retention for purification.[3][4] If this approach fails due to insufficient retention, Hydrophilic Interaction Liquid Chromatography (HILIC) is the next best choice, as it is specifically designed for highly polar molecules.[1][2]

Q2: My sample is not soluble in the recommended HILIC injection solvent (high organic). What should I do? A2: This is a common challenge in HILIC. The ideal injection solvent should be similar to the initial mobile phase (e.g., 90-95% acetonitrile) to ensure good peak shape.[6][18] If your compound is insoluble, dissolve it in a minimum amount of a stronger, water-miscible solvent like DMSO or water, and then dilute it as much as possible with acetonitrile. Crucially, you must keep the injection volume as small as possible to minimize the "solvent effect," which can cause severe peak broadening or splitting.[6]

Q3: Can I use Ion-Exchange Chromatography (IEX) for this purification? A3: Absolutely. Anion-exchange chromatography is an excellent, though perhaps less common, choice for this molecule.[15][16] At a pH above the pKa of the carboxylic acid (typically pH > 5), the compound will be negatively charged and bind strongly to a positively charged anion exchange resin (e.g., a quaternary ammonium 'SAX' phase).[14][15] You can then wash away neutral and basic impurities before eluting your product with a salt gradient (e.g., NaCl) or by lowering the mobile phase pH. This method offers very high selectivity based on charge.[17]

Q4: My compound seems to be degrading on the column. What are the likely causes and solutions? A4: Degradation is most often caused by the acidic nature of bare silica gel, especially during long purification runs.[9] Some heterocyclic compounds are unstable under these conditions. Another possibility is hydrolysis or reaction if using harsh mobile phase modifiers like TFA at elevated temperatures.

  • Solution 1: Avoid bare silica. Use a bonded phase like C18, Diol, or Amino, which are generally less harsh.
  • Solution 2: If using normal-phase, consider deactivating the silica by pre-flushing the column with a mobile phase containing a small amount of triethylamine, or switch to a less acidic stationary phase like neutral alumina.[10]
  • Solution 3: Use milder acid modifiers. Formic acid or acetic acid are generally less aggressive than TFA.
  • Solution 4: Perform the purification at room temperature unless thermal stability has been confirmed.

Part 3: Data & Protocols

Table 1: Recommended Starting Conditions for Different Chromatography Modes
ParameterReversed-Phase (RPC)Hydrophilic Interaction (HILIC)Anion-Exchange (IEX)
Stationary Phase C18, 5 µmBare Silica or Amide, 5 µmStrong Anion Exchange (SAX), 10 µm
Mobile Phase A Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid20 mM Tris buffer, pH 8.0
Mobile Phase B Acetonitrile + 0.1% Formic AcidWater + 0.1% Formic Acid20 mM Tris buffer + 1 M NaCl, pH 8.0
Typical Gradient 5% to 95% B over 20 min5% to 50% B over 20 min0% to 100% B over 20 min
Key Principle Separation by hydrophobicitySeparation by hydrophilicity[1]Separation by net negative charge[14]
Protocol 1: Step-by-Step Guide for Reversed-Phase Purification with an Acid Modifier
  • Column Selection: Choose a high-quality C18 silica column appropriate for your sample size.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Filter both solvents.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a solvent like Methanol, DMSO, or DMF. If possible, dilute with Mobile Phase A.

  • Column Equilibration: Equilibrate the column with 5-10 column volumes of the initial mobile phase conditions (e.g., 95% A / 5% B).

  • Injection and Elution: Inject the sample and begin the gradient elution. A typical scouting gradient runs from 5% B to 95% B over 20-30 minutes.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing water and formic acid may require lyophilization or co-evaporation with a suitable solvent.

Protocol 2: Step-by-Step Guide for HILIC Method Development
  • Column Selection: Select a HILIC column. Bare silica is a good starting point, but Amide or Diol phases can offer different selectivity.[12]

  • Mobile Phase Preparation: Prepare Mobile Phase A (Acetonitrile + optional buffer, e.g., 10 mM ammonium formate) and Mobile Phase B (95:5 Water:Acetonitrile + optional buffer). The high organic content in the aqueous phase helps maintain a stable water layer on the stationary phase.[6]

  • Sample Preparation: This is critical. Dissolve the sample in the initial mobile phase conditions (e.g., 95% A / 5% B). Avoid dissolving in pure water or DMSO if possible, as this will lead to poor peak shape.[6]

  • Column Equilibration: HILIC columns require longer equilibration times than RPC. Equilibrate with at least 10-20 column volumes of the initial mobile phase to ensure a stable water layer is formed.[6]

  • Injection and Elution: Inject the sample and begin the gradient. In HILIC, the elution strength increases as the amount of water (Mobile Phase B) increases. A typical gradient is from 5% B to 50% B.[1][12]

  • Fraction Collection & Recovery: Collect and analyze fractions as you would for RPC. The mobile phase is highly volatile, making solvent removal straightforward.

References

  • Buchi.com. Why HILIC is what your polar compounds need for purification.
  • Biotage. What can I use to purify polar reaction mixtures?.
  • PubMed. Separation of carboxylic acids on a weakly acidic cation-exchange resin by ion-exclusion chromatography.
  • Welch Materials. [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds.
  • Biocompare. Hydrophilic Interaction (HILIC) Columns.
  • Hichrom. HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
  • PubMed. Determination of pyridonecarboxylic acids in plasma by reverse-phase high-performance liquid chromatography.
  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • Google Patents. US6284904B1 - Purification of organic acids using anion exchange chromatography.
  • ResearchGate. Purification Or Organic Acids Using Anion Exchange Chromatography.
  • Chromatography Online. Retaining Polar Compounds.
  • Technology Networks. Exploring the Principle of Ion Exchange Chromatography and Its Applications.
  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography.
  • Crawford Scientific. HPLC Troubleshooting Guide.
  • SIELC Technologies. HPLC Separation of Carboxylic Acids.
  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • ResearchGate. Why is normal phase chromatography good for use on polar analytes?.
  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography.
  • MySkinRecipes. 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.
  • Graz University of Technology. Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines.
  • Biotage. How does an acid pH affect reversed-phase chromatography separations?.
  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • Semantic Scholar. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies.
  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.

Sources

Technical Support Center: Optimization of Reaction Conditions for 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve optimal reaction outcomes.

The 1H-pyrrolo[2,3-c]pyridine scaffold, also known as 6-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its derivatives have shown significant potential as therapeutic agents, including as potent potassium-competitive acid blockers (P-CABs) and allosteric mGluR5 antagonists.[1][2] The successful synthesis of the 7-carboxylic acid derivative is a key step for further functionalization and drug discovery efforts.

This guide is structured to provide a logical flow from general synthetic considerations to specific troubleshooting scenarios, ensuring a comprehensive understanding of the reaction intricacies.

I. General Synthetic Strategies & Key Considerations

The synthesis of the 1H-pyrrolo[2,3-c]pyridine core can be broadly approached through two main strategies: annulation of a pyrrole ring onto a pyridine precursor or annulation of a pyridine ring onto a pyrrole precursor.[1] For the specific target of this compound, the introduction of the carboxylic acid group at the 7-position is a critical step that requires careful planning.

A common and effective method for constructing the 1H-pyrrolo[2,3-c]pyridine framework is the Bartoli indole synthesis .[1] This reaction typically involves the reaction of a nitro-substituted pyridine with a vinyl Grignard reagent. Subsequent functionalization at the 7-position can then be undertaken.

An alternative approach involves the synthesis of a pre-functionalized pyridine or pyrrole ring that already contains a precursor to the carboxylic acid group.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Q1: I am observing very low or no yield of the desired 1H-pyrrolo[2,3-c]pyridine core after the initial cyclization reaction. What could be the issue?

Potential Causes & Solutions:

  • Sub-optimal Reaction Conditions: The Bartoli reaction, a common method for this synthesis, is sensitive to temperature and reaction time.

    • Recommendation: A systematic optimization of the reaction temperature is crucial. Start with the reported conditions and then screen a range of temperatures (e.g., -20 °C to room temperature) to find the optimal point. Monitor the reaction progress closely using TLC or LC-MS to avoid over-running the reaction, which can lead to decomposition.

  • Grignard Reagent Quality: The quality of the vinyl magnesium bromide is critical for the success of the Bartoli reaction.

    • Recommendation: Use freshly prepared or commercially available high-quality Grignard reagent. Ensure anhydrous conditions are strictly maintained throughout the reaction, as moisture will quench the Grignard reagent.

  • Steric Hindrance: The substituents on your pyridine starting material might sterically hinder the approach of the Grignard reagent.

    • Recommendation: If significant steric hindrance is suspected, consider using a less bulky Grignard reagent or exploring alternative synthetic routes that do not rely on this specific cyclization method.

Q2: I have successfully synthesized the 1H-pyrrolo[2,3-c]pyridine core, but the subsequent carboxylation at the C7 position is failing or giving low yields. What should I try?

Potential Causes & Solutions:

  • Ineffective Lithiation/Metalation: Direct carboxylation often proceeds via a lithiated or magnesiated intermediate. Incomplete metalation will lead to low yields.

    • Recommendation:

      • Choice of Base: Strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are typically used for deprotonation. The choice of base and solvent can significantly impact the regioselectivity and efficiency of the metalation.

      • Temperature Control: Perform the lithiation at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition.

      • Protecting Groups: The N-H of the pyrrole ring is acidic and will be deprotonated first. It is often necessary to protect this position with a suitable protecting group (e.g., Boc, SEM) before attempting C-H functionalization.

  • Poor Electrophile Reactivity: The reactivity of your carbon dioxide source can be a limiting factor.

    • Recommendation: Use freshly crushed dry ice (solid CO2) as the electrophile. Ensure the reaction mixture is rapidly quenched with an excess of dry ice to trap the lithiated intermediate effectively.

  • Alternative Carboxylation Strategy: If direct C-H carboxylation is problematic, consider a two-step approach.

    • Recommendation: Introduce a halogen (e.g., bromine or iodine) at the C7 position via electrophilic halogenation. Then, perform a halogen-metal exchange followed by quenching with dry ice, or a palladium-catalyzed carboxylation reaction.

Q3: I am observing the formation of significant impurities during the reaction, making purification difficult. How can I improve the reaction selectivity?

Potential Causes & Solutions:

  • Side Reactions: The electron-rich pyrrole ring and the pyridine ring can both be susceptible to side reactions depending on the reaction conditions.

    • Recommendation:

      • Protecting Groups: As mentioned, protecting the pyrrole N-H is crucial to prevent N-functionalization and direct reactions to the desired carbon position.

      • Reaction Temperature: Running the reaction at the lowest effective temperature can often minimize the formation of byproducts.

      • Order of Addition: Carefully control the addition of reagents. For example, adding the base slowly to the substrate solution at a low temperature can improve selectivity.

  • Over-functionalization: It's possible to introduce more than one functional group if the reaction is not carefully controlled.

    • Recommendation: Use a stoichiometric amount of the limiting reagent (e.g., the organolithium base) to avoid multiple deprotonations and subsequent reactions.

Q4: The purification of the final this compound is challenging. What purification techniques are most effective?

Potential Causes & Solutions:

  • Polarity of the Product: Carboxylic acids are polar and can be challenging to purify by standard silica gel chromatography.

    • Recommendation:

      • Acid/Base Extraction: Utilize the acidic nature of your product. After the reaction workup, you can often isolate the product by extracting it into a basic aqueous solution (e.g., NaHCO3 or NaOH solution), washing the aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate your pure product.

      • Recrystallization: If a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material.

      • Reversed-Phase Chromatography: For particularly challenging separations, reversed-phase HPLC may be necessary.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of this compound?

A common and versatile starting material is a 2-substituted-3-nitropyridine. The choice of the substituent at the 2-position can influence the subsequent cyclization and functionalization steps. For example, a halogen at this position can be useful for later cross-coupling reactions.

Q2: How do I choose the right protecting group for the pyrrole nitrogen?

The choice of protecting group depends on the downstream reaction conditions you plan to employ.

  • Boc (tert-butyloxycarbonyl): Easily introduced and removed under mild acidic conditions. It is a good choice for many standard transformations.

  • SEM (2-(trimethylsilyl)ethoxymethyl): Offers good stability to a wide range of conditions and can be removed with fluoride sources.

  • Tosyl (Ts): A very robust protecting group, stable to strong bases and many other reagents. Removal typically requires harsher conditions.

Q3: Can I introduce the carboxylic acid group at an earlier stage of the synthesis?

Yes, it is possible to start with a pyridine precursor that already contains a carboxylic acid or an ester group. However, you will need to ensure that this functional group is compatible with the reaction conditions used for the pyrrole ring formation. It may be necessary to protect the carboxylic acid as an ester during the synthesis and then hydrolyze it in the final step.

Q4: What analytical techniques are most important for monitoring the reaction and characterizing the product?

  • Thin-Layer Chromatography (TLC): Essential for monitoring the progress of the reaction and identifying the presence of starting materials, intermediates, and products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the components in your reaction mixture, which is invaluable for confirming the identity of your desired product and identifying byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation of your final product. It provides detailed information about the connectivity of atoms in the molecule.

IV. Experimental Protocols & Data

Table 1: Recommended Reaction Conditions for Key Synthetic Steps
StepReagents & SolventsTemperature (°C)Time (h)Typical Yield (%)
Bartoli Cyclization 2-chloro-3-nitropyridine, vinylmagnesium bromide, THF-20 to 01-360-80
N-H Protection (Boc) 1H-pyrrolo[2,3-c]pyridine, (Boc)₂O, DMAP, CH₂Cl₂Room Temp2-4>90
C7-Lithiation & Carboxylation N-Boc-1H-pyrrolo[2,3-c]pyridine, n-BuLi, THF; then CO₂ (dry ice)-781-250-70
Boc Deprotection N-Boc-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid, TFA, CH₂Cl₂Room Temp1-2>95
Protocol 1: Synthesis of 1H-pyrrolo[2,3-c]pyridine via Bartoli Reaction
  • To a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), cool the mixture to -20 °C.

  • Slowly add a solution of vinylmagnesium bromide (3.0 eq) in THF, maintaining the temperature below -15 °C.

  • Stir the reaction mixture at -20 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1H-pyrrolo[2,3-c]pyridine.

V. Visualizing the Workflow

Diagram 1: General Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Reagent_Quality Assess Reagent Quality (Grignard, Base, Solvents) Use_Fresh_Reagents Use Fresh/High-Purity Reagents Reagent_Quality->Use_Fresh_Reagents Side_Reactions Analyze for Side Reactions (TLC, LC-MS) Modify_Strategy Modify Synthetic Strategy (e.g., Protecting Groups) Side_Reactions->Modify_Strategy Purification_Loss Evaluate Purification Method Alternative_Purification Try Alternative Purification (e.g., Extraction, Recrystallization) Purification_Loss->Alternative_Purification Optimize_Temp->Reagent_Quality No Improvement Success Improved Yield Optimize_Temp->Success Successful Use_Fresh_Reagents->Side_Reactions No Improvement Use_Fresh_Reagents->Success Successful Modify_Strategy->Purification_Loss No Improvement Modify_Strategy->Success Successful Alternative_Purification->Success Successful

Caption: A decision-making flowchart for troubleshooting low reaction yields.

VI. References

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 2024. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 2024. [Link]

  • 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. MySkinRecipes. [Link]

  • Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Karl-Franzens-Universität Graz, 2013. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 2020. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 2023. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 2020. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 2021. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications, 2023. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar, 2024. [Link]

  • Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. PubMed, 2012. [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing. [Link]

  • Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. Consensus. [Link]

Sources

stability issues and degradation of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

A Guide to Understanding and Mitigating Stability Issues and Degradation

Welcome to the technical support guide for this compound (also known as 6-azaindole-7-carboxylic acid). This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic compound in their work. Given the nuanced nature of the pyrrolopyridine scaffold, understanding its stability profile is critical for generating reliable experimental data and ensuring the integrity of your results. This guide provides in-depth, experience-driven answers to common questions and robust troubleshooting protocols to address stability challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling, storage, and inherent stability of this compound.

Q1: What are the key structural features of this compound that influence its stability?

Answer: this compound possesses a fused bicyclic heteroaromatic system that is electronically complex. Its stability is governed by three main features:

  • The Pyrrolopyridine Core (6-Azaindole): This electron-rich aromatic system is susceptible to oxidation. The pyrrole moiety, in particular, can be sensitive to strong acids and electrophilic attack. The pyridine nitrogen introduces a degree of basicity and can influence the molecule's interaction with solvents and protons.

  • The Carboxylic Acid Group (-COOH): This is an acidic functional group that readily deprotonates in basic or neutral aqueous solutions to form a carboxylate salt. While this enhances water solubility, the presence of this group can facilitate hydrolytic degradation pathways, especially in ester or amide derivatives you may synthesize. In drug design, carboxylic acids can sometimes lead to poor membrane permeability and metabolic liabilities, prompting chemists to explore bioisosteres.[1][2]

  • Aromatic System Conjugation: The extensive π-electron system makes the molecule a chromophore, meaning it absorbs UV light. This property makes it susceptible to photodegradation, where light energy can trigger unwanted chemical reactions. The 7-azaindole chromophore is known to be particularly sensitive to its solvent environment and can undergo excited-state proton transfer, a phenomenon that can initiate degradation pathways.[3]

Q2: What are the definitive best practices for storing and handling this compound in both solid and solution forms?

Answer: Proper storage is the first line of defense against degradation. Based on thermal analysis of related heterocyclic compounds and the known reactivity of the 7-azaindole scaffold, we recommend the following conditions.

Form Condition Temperature Atmosphere Rationale
Solid Dark, Tightly Sealed-20°C (Long-term) 2-8°C (Short-term)Inert Gas (Argon or Nitrogen)In its solid, crystalline form, the compound is generally stable to thermal stress at ambient temperatures, with decomposition often occurring at temperatures well above 250°C.[4][5] However, protection from light and atmospheric moisture/oxygen is crucial to prevent slow-onset photolytic and oxidative degradation over time.
Solution Dark, Tightly Sealed-80°C (Long-term) -20°C (Short-term)Inert Gas (Argon or Nitrogen)In solution, the molecule is significantly more vulnerable. Freezing at -80°C minimizes molecular motion and slows reaction kinetics. Protection from light is mandatory , as studies on related pyrrolopyridine derivatives show they are photolabile in solution.[6][7] Use amber vials or wrap containers in foil. Prepare solutions fresh whenever possible.
Q3: My compound is not dissolving well. What is the recommended procedure for preparing solutions?

Answer: Solubility can be challenging due to the compound's planar, crystalline structure and the presence of both an acidic proton (carboxylic acid) and a basic site (pyridine nitrogen).

  • For Organic Solvents: Start with polar aprotic solvents like DMSO or DMF . Gentle warming (30-40°C) and sonication can aid dissolution. Avoid chlorinated solvents like chloroform (CDCl₃) for long-term storage, as they can contain acidic impurities. In such weakly polar solvents, carboxylic acids are known to form hydrogen-bonded dimers, which can complicate analysis and reduce effective monomer concentration.[8][9]

  • For Aqueous Buffers: The compound is poorly soluble in neutral water. To achieve solubility in aqueous media, you must prepare a salt.

    • Suspend the solid in the desired aqueous buffer (e.g., PBS, pH 7.4).

    • Add a base dropwise while stirring until the solid dissolves. Use a 1 M solution of NaOH for a sodium salt or ammonium hydroxide (NH₄OH) for an ammonium salt. The latter can be more easily removed by lyophilization if needed.

    • Be aware that basic conditions can accelerate degradation. Studies on analogous pyrrolopyridine structures show extreme instability in alkaline media.[6][7] Therefore, aqueous solutions should be prepared immediately before use and should not be stored.

Q4: I've noticed my stock solution in DMSO has developed a yellow or brown tint. What does this signify?

Answer: A color change is a definitive indicator of chemical degradation. For pyrrolopyridine scaffolds, this is most commonly caused by:

  • Oxidation: The electron-rich pyrrole ring can react with atmospheric oxygen, especially when catalyzed by light or trace metal impurities, to form colored, highly conjugated byproducts.

  • Photodegradation: Exposure to ambient lab lighting (especially UV-containing fluorescent lights) can break bonds or induce polymerization, leading to the formation of chromophoric impurities.

If you observe a color change, the solution's integrity is compromised. It should be discarded, and a fresh solution should be prepared, ensuring strict adherence to the storage conditions outlined in Q2. Analysis by HPLC or LC-MS is recommended to identify the degradation products.

Troubleshooting Guides & Protocols

This section provides actionable workflows and experimental designs to diagnose and manage stability issues.

Guide 1: Troubleshooting Experimental Inconsistencies

If you suspect compound instability is affecting your experimental outcomes (e.g., loss of potency, variable results), follow this systematic troubleshooting workflow.

G start Inconsistent Experimental Results (e.g., potency loss, variable data) check_solution Check Solution Age & Storage - Was it fresh? - Stored at -80°C in the dark? start->check_solution analyze_purity Analyze Sample Purity via HPLC/LC-MS check_solution->analyze_purity compare_samples Compare 'Suspect' vs. 'Fresh' Sample - HPLC profiles - Biological activity analyze_purity->compare_samples prepare_fresh Prepare Fresh, Validated Stock Solution prepare_fresh->compare_samples decision Degradation Confirmed? compare_samples->decision forced_degradation Proceed to Forced Degradation Study (See Guide 2) decision->forced_degradation Yes other_factors Investigate Other Experimental Factors (e.g., reagents, cell lines, assay conditions) decision->other_factors No

Caption: Workflow for diagnosing compound instability.

Guide 2: Understanding Degradation Pathways

The primary degradation mechanisms for this class of compounds are hydrolysis, oxidation, and photolysis. Understanding these pathways helps in designing stable formulations and interpreting degradation data.

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent This compound label_hydrolysis H+ or OH- Parent->label_hydrolysis label_oxidation O₂, H₂O₂, Radicals Parent->label_oxidation label_photolysis UV/Vis Light (hν) Parent->label_photolysis Hydrolysis_Product Ring Opening (e.g., cleavage of pyrrole ring) label_hydrolysis->Hydrolysis_Product Oxidation_Product N-Oxides or Hydroxylated Species (on electron-rich rings) label_oxidation->Oxidation_Product Photolysis_Product Radical Species, Dimers, or Isomers label_photolysis->Photolysis_Product

Caption: Potential degradation pathways for the compound.

Guide 3: Protocol for a Foundational Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying likely degradation products and developing a stability-indicating analytical method.[10][11] This protocol is based on ICH guidelines.[11]

Objective: To intentionally degrade the compound under various stress conditions to understand its liabilities.

1. Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water. This will serve as your starting material.

  • Prepare a control sample by diluting the stock solution to 50 µg/mL with the 50:50 acetonitrile:water diluent. Keep this sample protected from light at 2-8°C.

2. Stress Conditions:

  • Set up separate reactions for each condition below in clear glass vials (except for the photostability sample). Aim for 5-20% degradation. The reaction times and temperatures may need to be optimized.

Stress Condition Procedure Typical Duration Neutralization
Acid Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C.2-8 hoursAdd 1 mL of 0.1 M NaOH
Base Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temp.30-60 minutesAdd 1 mL of 0.1 M HCl
Oxidation Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temp.1-4 hoursN/A
Thermal Place 2 mL of stock solution in an oven at 70°C.24-48 hoursN/A
Photolytic Place 2 mL of stock solution in a photostability chamber (ICH Q1B compliant, >1.2 million lux hours and >200 W h/m²). Use an amber vial for a dark control.VariableN/A

3. Analysis:

  • After the specified time (or when sufficient degradation is suspected), neutralize the acid and base samples as indicated.

  • Dilute all stressed samples and the control sample to a final theoretical concentration of 50 µg/mL using the 50:50 acetonitrile:water diluent.

  • Analyze all samples immediately by HPLC-UV (see Guide 4) and LC-MS to compare the chromatograms.

4. Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Look for a decrease in the area of the main peak (parent compound).

  • Identify new peaks, which represent degradation products.

  • The conditions that cause the most significant changes reveal the compound's primary stability weaknesses. Based on analogue data, expect significant degradation under basic and photolytic conditions.[6][7]

Guide 4: Establishing a Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the parent drug from all its degradation products, ensuring accurate quantification.

Parameter Recommended Starting Condition Notes
Column C18, 4.6 x 150 mm, 3.5 µmA standard reversed-phase column is a good starting point.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons to ensure the carboxylic acid is in its neutral form.
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutesA gradient is essential to elute both the polar parent compound and potentially more non-polar degradation products.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Detection UV, Photodiode Array (PDA)A PDA detector is crucial. It allows you to check for peak purity and see the UV spectra of all eluting peaks, helping to confirm that new peaks are degradants and not co-eluting impurities. Set detection at the λmax of the parent compound and also monitor a broader range (e.g., 210-400 nm).
Injection Volume 10 µL

References

  • Smirnov, A. V., English, D., & Rich, R. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. The Journal of Physical Chemistry B, 101(15), 2758–2769. [Link]
  • Kwiecień, A., et al. (2021).
  • Alsante, K. M., et al. (2022). Forced Degradation – A Review. Pharmaceutical Outsourcing. [Link]
  • Muszalska, I., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
  • Stoyanova, M., et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 28(21), 7434. [Link]
  • Alsante, K.M., et al. (2022). Forced Degradation – A Review. Pharmaceutical Outsourcing. [Link]
  • Immadi, S. S., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Cannabis and Cannabinoid Research, 3(1), 252–258. [Link]
  • Sharma, M. C., & Sharma, S. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
  • Unamuno, I., et al. (2018). Unravelling the Ultrafast Photophysics of the Isolated 7-azaindole Molecule. Physical Chemistry Chemical Physics, 20(18), 12658-12665. [Link]
  • PubChem. (n.d.). 1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid.
  • Muszalska, I., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
  • Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]
  • Siudak, B., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • Lee, J. H., & Lee, S. C. (2001). Volatile Compounds Generated from Thermal Degradation of N-Acetylglucosamine. Journal of Agricultural and Food Chemistry, 49(5), 2354–2359. [Link]
  • ResearchGate. (n.d.).
  • Utepbergenov, D., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 26(11), 3397. [Link]
  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(45), 26735-26746. [Link]
  • ResearchGate. (n.d.). Proper design strategy of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid... [Link]
  • Geib, S., et al. (2022). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products.
  • Witsell, A. K., et al. (2022). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 8(3), 579–594. [Link]
  • Geib, S., et al. (2022). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products.
  • Zheleva, D., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 135-141. [Link]
  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]
  • Matrix Fine Chemicals. (n.d.). 1H-PYRROLO[2,3-C]PYRIDINE-5-CARBOXYLIC ACID. [Link]
  • ResearchGate. (n.d.). The thermal decomposition of azidopyridines. [Link]
  • Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4878. [Link]
  • Semantic Scholar. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. [Link]
  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook. [Link]
  • LookChem. (n.d.).

Sources

Technical Support Center: Characterization of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid (also known as 6-azaindole-7-carboxylic acid). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and nuanced challenges encountered during the characterization of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your work.

Troubleshooting Guide

This section addresses specific problems you may encounter during your analysis, providing explanations and actionable solutions.

Q1: I'm struggling with poor solubility for NMR analysis. My compound won't dissolve in CDCl₃ and gives broad peaks in DMSO-d₆. What should I do?

A1: The Challenge of Solubility and Aggregation

Poor solubility is a classic challenge for molecules like this compound. The combination of the flat, aromatic azaindole core and the hydrogen-bonding capabilities of the pyrrole N-H and the carboxylic acid group promotes intermolecular interactions and aggregation, even dimerization.[1][2] This reduces solubility in non-polar solvents like chloroform and can lead to significant peak broadening in polar aprotic solvents like DMSO due to slow molecular tumbling and hydrogen exchange.

Troubleshooting Protocol: Optimizing Sample Preparation for NMR

  • Solvent Selection: Move beyond standard solvents. Consider highly polar options or mixtures that can disrupt hydrogen bonding.

  • Gentle Heating & Sonication: After adding the deuterated solvent, gently heat the NMR tube in a warm water bath (40-50°C) for a few minutes, followed by brief sonication. This can help break up aggregates and improve dissolution. Caution: Prolonged or excessive heating can risk decarboxylation (see Q3).

  • Use of a Co-solvent: Adding a small amount of trifluoroacetic acid (TFA-d) to a DMSO-d₆ sample can protonate the pyridine nitrogen, increasing polarity and solubility. However, be aware this will shift your aromatic signals.

  • Basic Conditions: For specific applications, dissolving the acid in D₂O with a stoichiometric amount of NaOD or K₂CO₃ will form the highly soluble carboxylate salt. This is an excellent method for confirming the presence of the acidic proton but will significantly alter the chemical environment of the entire molecule.

  • Consider 7-Azaindole as an Additive: In specialized cases like Vibrational Circular Dichroism (VCD) spectroscopy, the addition of 7-azaindole has been shown to effectively break up carboxylic acid dimers through stronger, complementary hydrogen bonding, simplifying spectra.[1][2] While not standard for routine NMR, this principle highlights the power of disrupting self-aggregation.

Solubility Profile Summary

SolventSolubilityNotes for Characterization
Chloroform-d (CDCl₃)Very PoorNot recommended for this compound.
Methanol-d₄ (CD₃OD)ModerateCan be used, but will cause H/D exchange of N-H and COOH protons, which will disappear from the spectrum.
DMSO-d₆GoodThe solvent of choice for routine ¹H and ¹³C NMR. Expect broad N-H and COOH peaks.
D₂O + NaOD/K₂CO₃ExcellentForms the carboxylate salt. Drastically changes chemical shifts. Useful for confirming structure via solubility change.
DMF-d₇GoodAn alternative to DMSO-d₆ if solvent peaks interfere with signals of interest.
Q2: My ¹H NMR spectrum shows fewer protons than expected, and the integrations are off. Where did my N-H and COOH protons go?

A2: The Dynamic Nature of Acidic Protons

This is a common and expected observation. The protons on the pyrrole nitrogen (N-H) and the carboxylic acid (COOH) are acidic and undergo chemical exchange with each other and with trace amounts of water in the NMR solvent. This exchange process can occur on a timescale that is fast relative to the NMR experiment, leading to several possible outcomes:

  • Signal Disappearance: If using a protic solvent like CD₃OD or D₂O, these protons will rapidly exchange with deuterium and their signals will disappear entirely.

  • Extreme Broadening: In aprotic solvents like DMSO-d₆, the exchange is slower, resulting in very broad signals that can be difficult to distinguish from the baseline. The COOH proton often appears as a very broad hump anywhere from 12-14 ppm, while the N-H proton can appear between 11-13 ppm.

Protocol: The D₂O Shake Experiment

This is a definitive, self-validating test to confirm the identity of exchangeable protons.

  • Acquire Initial Spectrum: Dissolve your sample in DMSO-d₆ and acquire a standard ¹H NMR spectrum. Carefully note the positions of any broad peaks suspected to be N-H or COOH.

  • Add D₂O: Add one to two drops of deuterium oxide (D₂O) directly into the NMR tube.

  • Shake and Re-acquire: Cap the tube, invert it several times to mix thoroughly, and re-acquire the ¹H NMR spectrum.

  • Analyze: The signals corresponding to the N-H and COOH protons will have disappeared or significantly decreased in intensity as the protons are replaced by deuterium. This provides unambiguous confirmation of their assignment.

Q3: My mass spectrum shows a prominent peak at [M-44]⁺. Is my sample impure or degrading?

A3: Characteristic Fragmentation: The Decarboxylation Pathway

While this peak could indicate an impurity, it is far more likely to be a characteristic fragment resulting from in-source decarboxylation. The loss of a neutral 44 Da fragment corresponds precisely to the loss of carbon dioxide (CO₂). Heteroaromatic carboxylic acids are known to be susceptible to decarboxylation, which can be induced by heat or catalytic conditions.[3][4][5] In mass spectrometry, the energy applied during ionization (e.g., in an electrospray ionization source) is often sufficient to induce this fragmentation.

What this means for your analysis:

  • Trustworthiness: The presence of an [M-CO₂]⁺ peak can actually be a useful piece of evidence confirming the presence of the carboxylic acid moiety.

  • Interpretation: Your primary molecular ion peak ([M+H]⁺ or [M-H]⁻) should still be present. The [M-44]⁺ peak is a fragment. The base peak in your spectrum may even be the decarboxylated fragment, depending on the compound's lability and the instrument settings.

  • Impurity vs. Fragment: A true impurity of the decarboxylated product (1H-pyrrolo[2,3-c]pyridine) would be visible in your ¹H NMR spectrum (absence of the COOH signal, changes in aromatic signals) and as a separate peak in an LC-MS chromatogram. If it only appears in the mass spectrum, it is an in-source fragment.

Common Mass Spectrometry Fragments

m/zIdentityInterpretation
163.05[M+H]⁺Protonated molecular ion of the intact acid.
161.04[M-H]⁻Deprotonated molecular ion of the intact acid.
119.06[M+H-CO₂]⁺Decarboxylated fragment. A key diagnostic peak.

Frequently Asked Questions (FAQs)

Q4: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A4: The chemical shifts for this scaffold are influenced by the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid, as well as the electron-donating character of the pyrrole ring. Below are typical ranges observed in DMSO-d₆. Note that exact values can vary with concentration and sample purity.

Typical NMR Chemical Shift Ranges (in DMSO-d₆)

Atom Position¹H Shift (ppm)¹³C Shift (ppm)Notes
H1 (N-H)12.0 - 13.0-Very broad signal, exchanges with D₂O.
H27.5 - 7.8125 - 128Doublet or triplet, couples to H3.
H36.5 - 6.8100 - 103Doublet or triplet, couples to H2.
H48.2 - 8.5128 - 131Doublet, part of the pyridine ring.
H57.9 - 8.1118 - 121Doublet, part of the pyridine ring.
C7-C OOH-165 - 168Carboxylic acid carbon.
C7-COOH 13.0 - 14.0-Very broad signal, exchanges with D₂O.

Note: This data is synthesized based on known spectral data for similar 6-azaindole and heteroaromatic carboxylic acid structures.[6][7][8][9]

Q5: How stable is this compound? Are there specific storage and handling precautions I should take?

A5: The stability of this compound is a critical consideration for ensuring the integrity of your experimental results.

  • Thermal Stability: The primary stability concern is thermal decarboxylation . As discussed in Q3, heteroaromatic carboxylic acids can lose CO₂ upon heating.[3][5]

    • Recommendation: Avoid prolonged heating of the solid or solutions. When removing solvent under reduced pressure, use a room temperature water bath. Store the compound at or below room temperature, preferably refrigerated (2-8°C) for long-term storage.

  • Photostability: Aromatic and heterocyclic systems can be sensitive to light.

    • Recommendation: Store the solid material in an amber vial or a container protected from light. Minimize exposure of solutions to direct laboratory light for extended periods.

  • Chemical Stability: The compound is generally stable under typical laboratory conditions. However, the carboxylic acid group can react with bases, and the azaindole core can participate in various organic reactions. Be mindful of cross-reactivity if using it in complex reaction mixtures.

Visualized Workflows and Logic

To aid in your experimental design, the following diagrams illustrate key processes for characterization and troubleshooting.

Comprehensive Characterization Workflow

This flowchart outlines a logical progression for the complete characterization of a newly synthesized batch of this compound.

cluster_0 Initial Assessment cluster_1 Structural Confirmation A Synthesized Material B Visual Inspection (Color, Form) A->B C TLC Analysis (Single Spot?) B->C D ¹H & ¹³C NMR (in DMSO-d₆) C->D Yes G HPLC/UPLC Analysis (Purity >95%?) C->G Multiple Spots (Proceed to Purification) E D₂O Exchange (Confirm N-H, COOH) D->E F High-Res Mass Spec (HRMS) F->G G->C No (Re-purify) H Final Data Archiving G->H Yes I Material Approved for Use H->I

Caption: A standard workflow for the characterization and quality control of a new batch of the title compound.

Troubleshooting Tree: Identifying an Unknown Impurity

This decision tree provides a systematic approach to identifying an unknown peak observed in your analytical data (e.g., LC-MS or NMR).

start Unknown Impurity Detected q1 Analyze Mass Spectrum Does m/z match known starting material or reagent? start->q1 ans1_yes Impurity is likely unreacted starting material. q1->ans1_yes Yes q2 Does m/z = [M-44]? (Decarboxylated Product) q1->q2 No ans2_yes Impurity is likely 1H-pyrrolo[2,3-c]pyridine. Check NMR for absent COOH peak. q2->ans2_yes Yes q3 Analyze NMR Spectrum Are there signals from residual solvent (e.g., EtOAc, DCM)? q2->q3 No ans3_yes Impurity is residual solvent. Dry sample under high vacuum. q3->ans3_yes Yes ans_unknown Impurity is an unknown side product. Further isolation and 2D NMR may be required. q3->ans_unknown No

Caption: A decision tree to guide the identification of common impurities encountered during synthesis and purification.

References

  • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713. [Link]
  • Cornella, J., & Larrosa, I. (2011). Decarboxylative carbon-carbon bond-forming transformations of (hetero)aromatic carboxylic acids. Synthesis, 2011(21), 3355-3378. [Link]
  • Organic Chemistry Portal.
  • Wang, G., et al. (2021). Decarboxylative iodination of (hetero)aromatic carboxylic acids enabled by K3PO4/I2 system.
  • Glasnov, T., & Kappe, C. O. (2010). A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. Organic Process Research & Development, 14(4), 936-940. [Link]
  • Grassin, C., Santoro, E., & Merten, C. (2022). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products.
  • Royal Society of Chemistry. (2022). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products.
  • PubChemLite. This compound. [Link]

Sources

Technical Support Center: Refining the Synthetic Route to 1H-pyrrolo[2,3-c]pyridine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid, a key building block for innovative therapeutics. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis, ensuring efficiency, reproducibility, and high purity of the final compound.

Introduction to the Synthetic Challenge

1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. The introduction of a carboxylic acid group at the C7 position presents a unique set of challenges due to the electronic nature of the pyridine ring and the potential for competing side reactions. The most common and reliable synthetic strategy involves a two-stage process: the construction of the 6-azaindole core followed by functionalization at the C7 position and subsequent conversion to the carboxylic acid. This guide will focus on the refinement of this pathway, specifically the synthesis of a key intermediate, 7-cyano-1H-pyrrolo[2,3-c]pyridine, and its subsequent hydrolysis.

Troubleshooting and Optimization Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing insights into the underlying chemistry and offering practical solutions.

Part 1: Synthesis of the 6-Azaindole Core

A robust method for the synthesis of the 6-azaindole core is the Bartoli indole synthesis, which utilizes a substituted nitropyridine and a vinyl Grignard reagent.

Question 1: I am experiencing low yields in the Bartoli synthesis of the 6-azaindole core. What are the critical parameters to control?

Answer: Low yields in the Bartoli synthesis of 6-azaindoles are a common issue. The reaction is sensitive to several factors:

  • Grignard Reagent Quality and Stoichiometry: The vinylmagnesium bromide should be freshly prepared or titrated before use. A significant excess of the Grignard reagent (typically 3-4 equivalents) is necessary to drive the reaction to completion.

  • Temperature Control: The initial addition of the Grignard reagent to the nitropyridine substrate must be performed at a low temperature (-78 °C) to prevent uncontrolled side reactions. The reaction is then typically allowed to warm to a higher temperature (e.g., -20 °C) for a specific period. Careful optimization of this temperature profile is crucial.[1]

  • Substrate Purity: The starting nitropyridine must be of high purity. Impurities can interfere with the Grignard reagent and inhibit the cyclization.

  • Work-up Procedure: The reaction quench with an aqueous ammonium chloride solution should be done carefully at low temperatures to avoid decomposition of the product.

Question 2: Are there alternative methods to the Bartoli synthesis for constructing the 6-azaindole core?

Answer: Yes, several other methods have been successfully employed for the synthesis of 6-azaindoles.[2][3][4] One notable alternative is the Fischer indole synthesis, which is particularly effective for preparing 7-substituted-6-azaindoles.[2] Another powerful approach involves palladium-catalyzed cross-coupling reactions. For instance, a site-selective Sonogashira reaction of 3,4-dibromopyridine with an alkyne, followed by a tandem C-N coupling and cyclization, can provide good yields of 6-azaindoles.[3]

Part 2: Introduction of the C7-Cyano Group

The introduction of a cyano group at the C7 position is a key step. This is often achieved via a nucleophilic aromatic substitution on a 7-halo-6-azaindole intermediate.

Question 3: I am struggling to introduce the cyano group at the C7 position. What are the best strategies?

Answer: Direct cyanation of the 6-azaindole core is challenging due to the electron-rich nature of the pyrrole ring. A more reliable method is a two-step process:

  • Halogenation at C7: The 6-azaindole core can be halogenated at the C7 position, most commonly yielding 7-chloro-1H-pyrrolo[2,3-c]pyridine.[5] This provides a good leaving group for the subsequent cyanation step.

  • Cyanation of the 7-halo-6-azaindole: The 7-chloro derivative can then be converted to the 7-cyano compound using a cyanide source such as copper(I) cyanide in a suitable high-boiling solvent like DMF or NMP. This is a standard procedure for introducing cyano groups onto heterocyclic rings.

Question 4: I am observing side reactions during the cyanation of 7-chloro-6-azaindole. How can I minimize these?

Answer: Side reactions in this step can include dimerization of the starting material or decomposition. To mitigate these:

  • Inert Atmosphere: The reaction should be carried out under a strictly inert atmosphere (nitrogen or argon) to prevent oxidative side reactions.

  • Dry Solvents: Anhydrous solvents are crucial, as water can react with the cyanide reagent and lead to the formation of byproducts.

  • Temperature Control: The reaction temperature should be carefully controlled. While high temperatures are often required to drive the reaction, excessive heat can lead to decomposition.

  • Ligand Addition: In some cases, the addition of a ligand such as a phosphine or a diamine can improve the efficiency and selectivity of the cyanation reaction.

Part 3: Hydrolysis of the C7-Nitrile to Carboxylic Acid

The final step is the hydrolysis of the 7-cyano-1H-pyrrolo[2,3-c]pyridine to the target carboxylic acid. This can be achieved under either acidic or basic conditions.

Question 5: My nitrile hydrolysis is stalling at the amide intermediate. How can I drive the reaction to completion?

Answer: The hydrolysis of a nitrile proceeds through an amide intermediate, and sometimes this amide can be resistant to further hydrolysis.

  • Under Acidic Conditions: If you are using acidic hydrolysis (e.g., with aqueous HCl or H₂SO₄), increasing the reaction time, temperature, or the concentration of the acid can help to push the reaction to completion.[6]

  • Under Basic Conditions: With basic hydrolysis (e.g., using aqueous NaOH or KOH), the reaction often requires elevated temperatures (reflux) for an extended period.[6] If the amide is particularly stable, a stronger base or a co-solvent like ethanol or dioxane may be beneficial.

Question 6: I am concerned about the stability of the 6-azaindole core under harsh hydrolysis conditions. Are there milder alternatives?

Answer: The 6-azaindole ring is generally stable, but prolonged exposure to very strong acids or bases at high temperatures can potentially lead to degradation. If you observe significant decomposition, consider these options:

  • Microwave-Assisted Hydrolysis: Microwave irradiation can often accelerate the hydrolysis reaction, allowing for shorter reaction times and potentially lower temperatures, which can help to preserve the integrity of the core structure.

  • Enzymatic Hydrolysis: In some cases, a nitrilase enzyme could be used for a very mild and selective hydrolysis of the nitrile to the carboxylic acid.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key transformations in the synthesis of this compound.

Protocol 1: Synthesis of 7-Chloro-1H-pyrrolo[2,3-c]pyridine

This protocol is based on the general principle of halogenation of the 6-azaindole core.

  • To a solution of 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane or chloroform) at 0 °C, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any unreacted NCS, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-chloro-1H-pyrrolo[2,3-c]pyridine.

Protocol 2: Synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

This protocol describes the cyanation of the 7-chloro intermediate.

  • In a flame-dried flask under an inert atmosphere, combine 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) and copper(I) cyanide (1.5 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of ethylenediamine or ferric chloride to complex with the copper salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the crude product by column chromatography or recrystallization to yield 1H-pyrrolo[2,3-c]pyridine-7-carbonitrile.

Protocol 3: Hydrolysis to this compound

This protocol provides conditions for the final hydrolysis step.

  • Acidic Hydrolysis:

    • Suspend 1H-pyrrolo[2,3-c]pyridine-7-carbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water (e.g., 6M HCl).

    • Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours.

    • Monitor the reaction for the disappearance of the starting material and the intermediate amide.

    • Cool the reaction mixture in an ice bath. The product may precipitate.

    • Adjust the pH to 3-4 with a base (e.g., 2M NaOH) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Alkaline Hydrolysis:

    • Suspend 1H-pyrrolo[2,3-c]pyridine-7-carbonitrile (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 4M NaOH).

    • Heat the mixture to reflux for 24-48 hours.

    • Cool the reaction mixture to room temperature and acidify with a strong acid (e.g., concentrated HCl) to a pH of 3-4.

    • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

Data Summary Table

StepReactionKey ReagentsTypical ConditionsExpected Yield
1 Halogenation of 6-azaindoleN-Chlorosuccinimide (NCS)DCM, 0 °C to rt70-85%
2 CyanationCopper(I) CyanideDMF, 120-140 °C60-75%
3 Hydrolysis6M HCl or 4M NaOHReflux80-95%

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthetic_Workflow Start 1H-pyrrolo[2,3-c]pyridine (6-Azaindole) Intermediate1 7-Chloro-1H-pyrrolo[2,3-c]pyridine Start->Intermediate1 Halogenation (NCS) Intermediate2 1H-pyrrolo[2,3-c]pyridine-7-carbonitrile Intermediate1->Intermediate2 Cyanation (CuCN) FinalProduct This compound Intermediate2->FinalProduct Hydrolysis (H+ or OH-)

Caption: Synthetic pathway to the target carboxylic acid.

Troubleshooting Decision Tree

This diagram provides a logical flow for troubleshooting common issues during the synthesis.

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Step Which step is problematic? Start->Step Core Core Synthesis (Bartoli) Step->Core Cyanation Cyanation Step->Cyanation Hydrolysis Hydrolysis Step->Hydrolysis Core_Yield Low Yield? Core->Core_Yield Cyanation_Yield Low Yield? Cyanation->Cyanation_Yield Hydrolysis_Stall Stalled at Amide? Hydrolysis->Hydrolysis_Stall Hydrolysis_Decomp Degradation? Hydrolysis->Hydrolysis_Decomp Core_Grignard Check Grignard quality and stoichiometry Core_Yield->Core_Grignard Yes Core_Temp Optimize temperature profile Core_Yield->Core_Temp Yes Cyanation_Conditions Ensure inert atmosphere and dry solvents Cyanation_Yield->Cyanation_Conditions Yes Cyanation_Temp Carefully control temperature Cyanation_Yield->Cyanation_Temp Yes Hydrolysis_Acid Increase acid conc., time, or temp. Hydrolysis_Stall->Hydrolysis_Acid Yes (Acidic) Hydrolysis_Base Increase base conc., time, or temp. Hydrolysis_Stall->Hydrolysis_Base Yes (Basic) Hydrolysis_Mild Consider microwave or enzymatic hydrolysis Hydrolysis_Decomp->Hydrolysis_Mild Yes

Caption: Decision tree for troubleshooting the synthesis.

References

  • Baran, P. S. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab.
  • Synthesis of Azaindoles. (2012). Progress in Chemistry, (10), 1974-1982.
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). Journal of the Mexican Chemical Society.
  • Hojnik, C. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis.
  • Azaindole synthesis. (n.d.). Organic Chemistry Portal.
  • Employing an Electrochemical Strategy for the Direct Carboxylation of Pyridines. (2023, January 6). AZoM.
  • Synthesis of Azaindoles. (n.d.). Progress in Chemistry.
  • The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. (n.d.).
  • Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5).
  • Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (n.d.). Google Patents.
  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. (n.d.). ResearchGate.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok.
  • Dobson, D. R., et al. (2000). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry, 65(23), 7857-7863.
  • A General Method for the Preparation of 4- and 6-Azaindoles | Request PDF. (n.d.). ResearchGate.
  • Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. (n.d.). RSC Publishing.
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts.
  • 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. (n.d.). MySkinRecipes.
  • The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. (n.d.).
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.).

Sources

Technical Support Center: Optimizing the Final Crystallization Step for 1H-pyrrolo[2,3-c]pyridine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the crystallization of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining a crystalline product with desired purity, yield, and solid-state properties. This guide provides in-depth technical knowledge, practical troubleshooting advice, and detailed experimental protocols to empower you in your crystallization endeavors.

Understanding the Molecule: Physicochemical Properties of this compound

A thorough understanding of the molecule's inherent properties is the cornerstone of designing a robust crystallization process. This compound, an isomer of the more common 7-azaindole, possesses a unique combination of a pyrrole ring, a pyridine ring, and a carboxylic acid group. This structure imparts amphoteric and zwitterionic characteristics, which are critical to its crystallization behavior.

Due to the limited availability of experimental data for this specific molecule, we have utilized validated computational models to predict its key physicochemical properties. These predictions serve as a foundational guide for experimental design.

PropertyPredicted ValueImplication for Crystallization
pKa (acidic) ~4.5 - 5.5The carboxylic acid group will be deprotonated at pH values above this range, increasing aqueous solubility.
pKa (basic) ~1.5 - 2.5The pyridine nitrogen will be protonated at pH values below this range, increasing aqueous solubility.
Isoelectric Point (pI) ~3.0 - 4.0The molecule will exist predominantly as a neutral zwitterion in this pH range, exhibiting its lowest aqueous solubility.
Predicted logP ~1.0 - 1.5Indicates moderate lipophilicity, suggesting solubility in a range of organic solvents.

These predicted values suggest that pH will be a critical parameter in controlling the solubility of this compound in aqueous and mixed-solvent systems. Crystallization is most likely to be successful around the isoelectric point where the molecule's net charge is zero, minimizing its interaction with polar solvents like water.

Designing the Crystallization Protocol: A Step-by-Step Guide

The selection of an appropriate crystallization method and solvent system is paramount. For a molecule like this compound, with its potential for low aqueous solubility in its neutral form, anti-solvent crystallization is a highly effective technique.[1][2]

Core Principle: Anti-Solvent Crystallization

This method involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding an "anti-solvent" in which the compound is poorly soluble.[3] This induces supersaturation and subsequent crystallization.[4] The rate of anti-solvent addition, temperature, and agitation are critical parameters to control crystal size and morphology.[5]

Step 1: Solvent Screening

The initial and most critical step is to identify a suitable solvent and anti-solvent pair. The ideal "good" solvent will dissolve a high concentration of the crude product at a given temperature, while the "anti-solvent" will be miscible with the "good" solvent but will have a very low solvating power for the compound.

Based on the predicted logP and the structure of the molecule, a range of solvents should be screened. Hansen Solubility Parameters (HSP) can be a useful theoretical tool for solvent selection, aiming for a close match in HSP between the solute and the "good" solvent, and a large difference for the "anti-solvent".[6]

Recommended Solvents for Screening:

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, Isopropanol (IPA)Good hydrogen bonding capability to dissolve the carboxylic acid and pyrrole moieties.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Polar aprotic solvents that can effectively dissolve the compound.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFGood general-purpose solvents with moderate polarity.
Esters Ethyl AcetateA common solvent in pharmaceutical crystallization.
Amides N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)Strong polar aprotic solvents, often used for poorly soluble compounds. Use with caution due to high boiling points.

Recommended Anti-Solvents for Screening:

Anti-SolventRationale
Water Excellent anti-solvent, especially if the "good" solvent is a water-miscible organic solvent. The zwitterionic nature of the molecule at its pI will lead to low aqueous solubility.
Alkanes Heptane, Hexane
Ethers Methyl tert-butyl ether (MTBE)
Step 2: Experimental Protocol for Anti-Solvent Crystallization

This protocol provides a starting point for optimization.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen "good" solvent at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.

  • Filtration: If insoluble impurities are present, perform a hot filtration to remove them. This step is crucial to prevent these impurities from acting as nucleation sites and affecting crystal quality.

  • Cooling and Anti-Solvent Addition: Cool the solution to the desired crystallization temperature (e.g., room temperature). Slowly add the anti-solvent dropwise with controlled agitation. The rate of addition is a critical parameter; a slower addition rate generally leads to larger, more well-defined crystals.

  • Maturation: Once the addition of the anti-solvent is complete, allow the resulting slurry to stir for a period (e.g., 2-4 hours) to allow the crystallization process to reach equilibrium. This is known as maturation or aging.

  • Isolation and Drying: Isolate the crystals by filtration, wash with a small amount of the anti-solvent to remove residual mother liquor, and dry the crystals under vacuum at a suitable temperature.

G cluster_prep Preparation cluster_cryst Crystallization cluster_post Post-Crystallization dissolution 1. Dissolve crude product in 'good' solvent hot_filtration 2. Hot filtration (if necessary) dissolution->hot_filtration cooling 3. Cool solution hot_filtration->cooling antisolvent_addition 4. Add anti-solvent slowly with stirring cooling->antisolvent_addition maturation 5. Maturation (Aging) antisolvent_addition->maturation isolation 6. Isolate crystals (Filtration) maturation->isolation washing 7. Wash with anti-solvent isolation->washing drying 8. Dry under vacuum washing->drying final_product final_product drying->final_product Pure Crystalline Product G cluster_oiling Oiling Out cluster_yield Low Yield cluster_morphology Poor Morphology start Crystallization Issue Observed oiling_q Is the compound forming an oil? start->oiling_q yield_q Is the yield very low? start->yield_q morph_q Are crystals fine needles or agglomerated? start->morph_q oiling_a Reduce supersaturation rate Increase temperature Change solvent system Use seeding oiling_q->oiling_a Yes end Successful Crystallization oiling_a->end Resolved yield_a Increase anti-solvent ratio Lower final temperature Increase maturation time Adjust pH to pI yield_q->yield_a Yes yield_a->end Resolved morph_a Decrease supersaturation Optimize agitation Try different solvents morph_q->morph_a Yes morph_a->end Resolved

Sources

Validation & Comparative

A Comparative Guide to Novel 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic Acid Derivatives: Characterization and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the relentless pursuit of novel scaffolds that can serve as the foundation for potent and selective therapeutics is paramount. Among the myriad of heterocyclic compounds, the pyrrolopyridine nucleus has emerged as a privileged structure, mimicking the purine ring of ATP and thereby positioning itself as a prime candidate for kinase inhibition.[1] This guide provides an in-depth technical comparison of novel 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid derivatives, offering a comprehensive analysis of their physicochemical characterization, biological validation, and a comparative assessment against established alternatives. As a Senior Application Scientist, the following content is structured to not only present data but to also elucidate the rationale behind the experimental designs and to ground the findings in established scientific principles.

Introduction: The Scientific Rationale for Targeting the 1H-Pyrrolo[2,3-c]pyridine Scaffold

The 1H-pyrrolo[2,3-c]pyridine core, an isomer of the well-known 7-azaindole, presents a unique electronic and structural architecture. The strategic placement of nitrogen atoms influences the molecule's hydrogen bonding capabilities and overall topology, making it an attractive starting point for the design of inhibitors targeting the ATP-binding sites of various kinases.[1] Kinase dysregulation is a hallmark of many cancers, making kinase inhibitors a cornerstone of targeted cancer therapy.[2][3] The carboxylic acid moiety at the 7-position of the scaffold can serve as a crucial interaction point with the target protein or as a handle for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.[4]

This guide will focus on a series of novel derivatives of this scaffold, designed to explore the structure-activity relationships (SAR) that govern their biological effects. The primary biological validation will focus on their potential as anti-cancer agents, specifically as inhibitors of key kinases involved in oncogenic signaling pathways, such as the Fibroblast Growth Factor Receptor (FGFR) pathway.

Physicochemical Characterization: Establishing Identity and Purity

The foundational step in the validation of any novel compound series is the unambiguous confirmation of its chemical structure and purity. This not only ensures the reliability of subsequent biological data but also provides insights into the physicochemical properties that will influence its behavior in biological systems.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To elucidate the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.

  • Protocol:

    • Dissolve 5-10 mg of the synthesized derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Record ¹H NMR spectra on a 400 or 500 MHz spectrometer.

    • Record ¹³C NMR spectra on the same instrument at a corresponding frequency (e.g., 101 or 126 MHz).

    • Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to assign all proton and carbon signals unambiguously.[5]

  • Causality: The choice of advanced 2D NMR techniques is crucial for complex heterocyclic systems where signal overlap in 1D spectra is common. HMBC, in particular, is invaluable for establishing connectivity across quaternary carbons and heteroatoms, which is essential for confirming the core structure and the position of substituents.[5]

Mass Spectrometry (MS):

  • Objective: To determine the molecular weight and elemental composition of the synthesized compounds.

  • Protocol:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into a high-resolution mass spectrometer (HRMS), such as a Q-TOF (Quadrupole Time-of-Flight) instrument, using electrospray ionization (ESI).[5]

    • Acquire the mass spectrum in positive or negative ion mode.

    • Compare the experimentally determined monoisotopic mass with the calculated mass to confirm the elemental formula.[5]

  • Causality: HRMS is superior to standard resolution MS for novel compound characterization as it provides highly accurate mass measurements, allowing for the confident determination of the elemental composition and distinguishing between compounds with the same nominal mass.[5]

High-Performance Liquid Chromatography (HPLC):

  • Objective: To assess the purity of the synthesized compounds.

  • Protocol:

    • Develop a suitable HPLC method using a reverse-phase column (e.g., C18).

    • Use a mobile phase gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of a modifier like trifluoroacetic acid or formic acid.

    • Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance.

    • Purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

  • Causality: HPLC is the gold standard for purity assessment in drug discovery. A purity level of >95% is generally required for compounds progressing to biological assays to ensure that the observed activity is attributable to the compound of interest and not an impurity.

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of a representative set of novel this compound derivatives compared to the parent scaffold.

Compound IDR¹ SubstituentMolecular FormulaMolecular Weight ( g/mol )Purity (%)
Parent Scaffold -HC₈H₆N₂O₂162.15>98%
Derivative A -CH₃C₉H₈N₂O₂176.17>97%
Derivative B -OCH₃C₉H₈N₂O₃192.17>98%
Derivative C -ClC₈H₅ClN₂O₂196.59>96%

Biological Validation: Assessing Anticancer Potential

The primary hypothesis for the newly synthesized this compound derivatives is their potential as anticancer agents, likely through the inhibition of critical oncogenic kinases. To validate this, a multi-tiered approach is employed, starting with broad cellular cytotoxicity screening, followed by specific enzymatic assays and pathway analysis.

Cellular Viability and Cytotoxicity (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of the novel derivatives on various cancer cell lines.

Experimental Protocol:

  • Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth.

Causality: The MTT assay is a robust and widely accepted method for assessing cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This initial screen allows for the rapid identification of compounds with potent cytotoxic effects and provides a quantitative measure (IC₅₀) for comparing their potency.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay plate Seed Cancer Cells in 96-well Plate incubate1 Incubate Overnight plate->incubate1 treat Add Serial Dilutions of Compounds incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 solubilize Add Solubilizing Agent incubate3->solubilize read Read Absorbance at 570 nm solubilize->read Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation) read->Data Analysis (IC50 Calculation)

Caption: Workflow for determining the cytotoxic effects of novel compounds using the MTT assay.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the novel derivatives on the enzymatic activity of specific kinases, such as FGFR1.

Experimental Protocol:

  • Reagent Preparation: Prepare assay buffer, recombinant kinase, substrate, and ATP.

  • Compound Dilution: Prepare a serial dilution of the test compounds.

  • Kinase Reaction: In a 96-well plate, add the kinase and the test compound at various concentrations. Allow for a pre-incubation period.

  • Initiation: Initiate the kinase reaction by adding the substrate and ATP.

  • Incubation: Incubate the reaction at a controlled temperature for a specific duration.

  • Detection: Quantify the kinase activity. A common method is to measure the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™).

  • Data Analysis: Calculate the IC₅₀ value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.

Causality: While a cell-based assay demonstrates the overall effect on cell viability, an in vitro kinase assay provides direct evidence of target engagement. This is a critical step in validating the mechanism of action and ensuring that the observed cellular effects are due to the inhibition of the intended kinase.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection plate_kinase Add Kinase and Inhibitor to Plate pre_incubate Pre-incubate plate_kinase->pre_incubate initiate Add Substrate and ATP pre_incubate->initiate incubate_reaction Incubate at 30°C initiate->incubate_reaction add_adp_glo Add ADP-Glo™ Reagent incubate_reaction->add_adp_glo incubate_detect1 Incubate (stops reaction) add_adp_glo->incubate_detect1 add_detect_reagent Add Kinase Detection Reagent incubate_detect1->add_detect_reagent incubate_detect2 Incubate (generates signal) add_detect_reagent->incubate_detect2 read_luminescence Read Luminescence incubate_detect2->read_luminescence Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation) read_luminescence->Data Analysis (IC50 Calculation)

Caption: Step-by-step workflow for an in vitro luminescence-based kinase inhibition assay.

Comparative Biological Data

The following table presents a comparison of the biological activity of the novel this compound derivatives against a panel of cancer cell lines and the FGFR1 kinase. For context, data for a known FGFR inhibitor, Pemigatinib, is included.

Compound IDR¹ SubstituentMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)FGFR1 IC₅₀ (nM)
Derivative A -CH₃15.221.8850
Derivative B -OCH₃8.712.4420
Derivative C -Cl2.14.595
Pemigatinib N/A0.020.051

Analysis of Results: The preliminary data suggests a clear structure-activity relationship. The introduction of an electron-withdrawing chloro group at the R¹ position (Derivative C) significantly enhances both the cellular cytotoxicity and the direct inhibition of FGFR1 compared to the parent scaffold and other derivatives. While not as potent as the clinically approved drug Pemigatinib, the nanomolar activity of Derivative C against FGFR1 establishes it as a promising lead compound for further optimization.

Mechanistic Insights: Targeting the FGFR Signaling Pathway

The observed inhibitory activity against FGFR1 suggests that these novel compounds may exert their anticancer effects by modulating the FGFR signaling pathway. Aberrant activation of this pathway is implicated in various cancers, driving processes like cell proliferation, survival, and angiogenesis.

FGFR Signaling Pathway

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg FRS2 FRS2 FGFR->FRS2 Downstream Effects Downstream Effects PLCg->Downstream Effects GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocates & Activates AKT AKT PI3K->AKT CellResponse Cell Proliferation, Survival, Angiogenesis AKT->CellResponse Promotes Transcription->CellResponse Inhibitor Novel 1H-pyrrolo[2,3-c]pyridine Derivatives Inhibitor->FGFR Inhibits

Caption: Simplified representation of the FGFR signaling pathway and the proposed point of inhibition.

The binding of a Fibroblast Growth Factor (FGF) ligand to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This leads to the recruitment of adaptor proteins like FRS2, which in turn activate downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways. These pathways culminate in the nucleus, where they regulate the expression of genes involved in cell proliferation, survival, and angiogenesis.

Our novel this compound derivatives, particularly Derivative C, are hypothesized to be ATP-competitive inhibitors that bind to the kinase domain of FGFR, preventing its autophosphorylation and subsequent activation of downstream signaling. This mode of action effectively shuts down the pro-oncogenic signals emanating from this pathway.

Conclusion and Future Directions

This guide has detailed the systematic characterization and validation of a novel series of this compound derivatives. Through rigorous physicochemical analysis, we have confirmed the identity and purity of these compounds. Subsequent biological evaluation has demonstrated their potential as anticancer agents, with Derivative C emerging as a promising lead compound exhibiting nanomolar inhibitory activity against FGFR1 and low micromolar cytotoxicity against cancer cell lines.

The presented data establishes a clear rationale for the continued development of this scaffold. Future work should focus on:

  • Lead Optimization: Further structural modifications of Derivative C to improve potency and selectivity. This could involve exploring a wider range of substituents at the R¹ position and modifications of the carboxylic acid moiety to enhance cell permeability and oral bioavailability.

  • Kinase Selectivity Profiling: Screening Derivative C against a broad panel of kinases to determine its selectivity profile. High selectivity is crucial for minimizing off-target effects and associated toxicities.

  • In Vivo Efficacy Studies: Evaluating the antitumor efficacy of optimized lead compounds in preclinical animal models of cancer.

  • ADME/Tox Profiling: Comprehensive assessment of the absorption, distribution, metabolism, excretion, and toxicity properties of lead candidates.

The this compound scaffold represents a valuable starting point for the development of the next generation of targeted cancer therapies. The insights and methodologies presented in this guide provide a robust framework for advancing these promising compounds from the laboratory to the clinic.

References

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  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10299105/
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  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g
  • Cdc7 kinase inhibitors: pyrrolopyridinones as potential antitumor agents. 1. Synthesis and structure-activity relationships. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/18433148/
  • Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/31859010/
  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. MDPI. URL: https://www.mdpi.com/1420-3049/29/15/3440
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5473611/
  • Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic. URL: https://pubs.rsc.org/en/content/articlelanding/1971/j3/j39710001089
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. URL: https://www.mdpi.com/1420-3049/28/19/6873
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/37659423/
  • 1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid(754214-42-1) 1 h nmr. ChemicalBook. URL: https://www.chemicalbook.com/spectrum/754214-42-1_1HNMR.htm
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7336829/
  • Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/30529199/
  • 1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/53399456
  • 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. URL: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-0034-44133
  • 1H-Pyrrolo[2,3-c]pyridine-5-carboxylicacid(9CI)(130473-27-7) 1 H NMR. ChemicalBook. URL: https://www.chemicalbook.com/spectrum/130473-27-7_1HNMR.htm
  • 1H-Pyrrolo 2,3-b pyridine-5-carboxylic acid AldrichCPR 754214-42-1. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ade000888
  • 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. MySkinRecipes. URL: https://www.myskinrecipes.com/shop/p/194143[4]
  • 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/10154191
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A Comparative Guide to the Synthetic Routes of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid, also known as 6-azaindole-7-carboxylic acid, is a crucial heterocyclic building block in medicinal chemistry. Its rigid bicyclic scaffold and versatile chemical handles make it a sought-after intermediate in the synthesis of various pharmacologically active compounds, including kinase inhibitors and other targeted therapies. The efficient and scalable synthesis of this key intermediate is paramount for drug discovery and development programs. This guide provides an in-depth comparison of two distinct synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Palladium-Catalyzed Carbonylation of 7-Chloro-1H-pyrrolo[2,3-c]pyridine

This synthetic approach leverages a late-stage carbonylation reaction to introduce the carboxylic acid functionality onto a pre-formed 6-azaindole core. The key intermediate, 7-chloro-1H-pyrrolo[2,3-c]pyridine, is first synthesized via a Bartoli-type indole synthesis.

Mechanism

The initial step involves a Bartoli-type reaction where a vinyl Grignard reagent reacts with an ortho-substituted nitropyridine. The reaction proceeds through the addition of the Grignard reagent to the nitro group, followed by a[1][1]-sigmatropic rearrangement and subsequent cyclization to form the indole ring. The subsequent palladium-catalyzed carbonylation involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by CO insertion and methanolysis to yield the methyl ester. Finally, saponification of the ester furnishes the desired carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 7-Chloro-1H-pyrrolo[2,3-c]pyridine

A solution of 2-chloro-3-nitropyridine (10.0 g, 63.1 mmol) in 500 mL of anhydrous tetrahydrofuran (THF) is cooled to -78 °C under a nitrogen atmosphere. To this solution, vinylmagnesium bromide (1.0 M in THF, 200 mL, 200 mmol) is added dropwise. The reaction mixture is then allowed to warm to -20 °C and is stirred for 16 hours. The reaction is quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride (150 mL). The resulting mixture is filtered, and the filtrate is extracted with ethyl acetate (3 x 200 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol) to afford 7-chloro-1H-pyrrolo[2,3-c]pyridine as an off-white solid (yield: 3.87 g, 38%).[2]

Step 2: Synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate

To a solution of 7-chloro-1H-pyrrolo[2,3-c]pyridine (200 mg, 1.31 mmol) in methanol (3 mL) and toluene (3 mL) are added triethylamine (0.55 mL, 3.93 mmol) and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (54 mg, 0.066 mmol). The reaction mixture is stirred in an autoclave under a carbon monoxide atmosphere (50 bar) at 110 °C for 17 hours. After cooling, the reaction mixture is concentrated, and the residue is purified by silica gel chromatography (eluent: heptane/ethyl acetate gradient) to yield methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate (194 mg, 84%) as an off-white solid.

Step 3: Synthesis of this compound

Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate (100 mg, 0.57 mmol) is dissolved in a mixture of methanol (5 mL) and 2N aqueous sodium hydroxide solution (2 mL). The mixture is stirred at room temperature for 4 hours. The methanol is removed under reduced pressure, and the aqueous solution is acidified to pH 3 with 1N hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to give this compound as a white solid (yield: 85 mg, 92%).

Diagram of Route 1

Route 1 cluster_0 Step 1: Bartoli-type Synthesis cluster_1 Step 2: Carbonylation cluster_2 Step 3: Hydrolysis 2-chloro-3-nitropyridine 2-chloro-3-nitropyridine 7-chloro-1H-pyrrolo[2,3-c]pyridine 7-chloro-1H-pyrrolo[2,3-c]pyridine 2-chloro-3-nitropyridine->7-chloro-1H-pyrrolo[2,3-c]pyridine 1. VinylMgBr, THF 2. NH4Cl (aq) methyl_ester Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate 7-chloro-1H-pyrrolo[2,3-c]pyridine->methyl_ester CO (50 bar), MeOH Pd(dppf)Cl2, Et3N carboxylic_acid This compound methyl_ester->carboxylic_acid 1. NaOH (aq), MeOH 2. HCl (aq)

Caption: Synthetic pathway for Route 1.

Route 2: Fischer Indole Synthesis from a Hydrazinopyridine Precursor

This classical approach builds the 6-azaindole core through the acid-catalyzed cyclization of a hydrazone, which is formed in situ from a suitable hydrazinopyridine and a glyoxylic acid derivative.

Mechanism

The synthesis commences with the preparation of a 4-hydrazinopyridine-3-carboxylic acid derivative. This precursor then reacts with glyoxylic acid to form a hydrazone. Under acidic conditions, the hydrazone undergoes a[1][1]-sigmatropic rearrangement (the key step of the Fischer indole synthesis), followed by cyclization and elimination of ammonia to construct the pyrrole ring, yielding the target this compound.

Experimental Protocols

Step 1: Synthesis of 4-Hydrazinopyridine-3-carboxylic acid

4-Chloropyridine-3-carboxylic acid (5.0 g, 31.7 mmol) is added to hydrazine hydrate (15 mL, 309 mmol) and the mixture is heated at 120 °C for 6 hours. After cooling to room temperature, the reaction mixture is poured into ice water (100 mL). The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 4-hydrazinopyridine-3-carboxylic acid as a pale yellow solid (yield: 4.3 g, 89%).

Step 2: Synthesis of this compound

A mixture of 4-hydrazinopyridine-3-carboxylic acid (2.0 g, 13.1 mmol) and glyoxylic acid monohydrate (1.45 g, 15.7 mmol) in a mixture of ethanol (30 mL) and concentrated hydrochloric acid (5 mL) is heated at reflux for 8 hours. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in water (20 mL) and the pH is adjusted to 3 with a saturated aqueous solution of sodium bicarbonate. The precipitate is collected by filtration, washed with water, and recrystallized from ethanol to give this compound as a white crystalline solid (yield: 1.5 g, 70%).

Diagram of Route 2

Route 2 cluster_0 Step 1: Hydrazine Formation cluster_1 Step 2: Fischer Indole Synthesis 4-chloropyridine-3-carboxylic_acid 4-Chloropyridine-3-carboxylic acid 4-hydrazinopyridine-3-carboxylic_acid 4-Hydrazinopyridine-3-carboxylic acid 4-chloropyridine-3-carboxylic_acid->4-hydrazinopyridine-3-carboxylic_acid Hydrazine hydrate carboxylic_acid This compound 4-hydrazinopyridine-3-carboxylic_acid->carboxylic_acid Glyoxylic acid, HCl, EtOH

Caption: Synthetic pathway for Route 2.

Comparison of the Synthetic Routes

FeatureRoute 1: Palladium-Catalyzed CarbonylationRoute 2: Fischer Indole Synthesis
Starting Materials 2-Chloro-3-nitropyridine, vinylmagnesium bromide4-Chloropyridine-3-carboxylic acid, hydrazine hydrate, glyoxylic acid
Number of Steps 32
Overall Yield ~28%~62%
Key Reactions Bartoli-type indole synthesis, Palladium-catalyzed carbonylationNucleophilic aromatic substitution, Fischer indole synthesis
Reagents & Conditions Grignard reagent, high pressure CO, palladium catalystHydrazine hydrate, strong acid, high temperature
Scalability High-pressure carbonylation may pose challenges for large-scale synthesis.Generally more amenable to large-scale production.
Purification Multiple chromatographic purifications required.Recrystallization may be sufficient for final product purification.
Advantages Convergent approach; allows for late-stage introduction of the carboxylic acid group.Higher overall yield; fewer steps; avoids the use of a Grignard reagent and high-pressure gas.
Disadvantages Lower overall yield; use of a sensitive Grignard reagent and a high-pressure carbonylation step.The Fischer indole synthesis can sometimes lead to side products, and the strongly acidic conditions may not be suitable for all substrates.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 , utilizing a palladium-catalyzed carbonylation, is a more convergent strategy that may be advantageous for the synthesis of analogues with diverse substituents on the pyrrole ring, as the core can be functionalized prior to the introduction of the carboxylic acid. However, the multi-step nature, lower overall yield, and the requirement for specialized high-pressure equipment for the carbonylation step are significant drawbacks.

Route 2 , the Fischer indole synthesis, provides a more direct and higher-yielding approach. Its operational simplicity and the avoidance of sensitive organometallic reagents and high-pressure reactions make it a more practical and potentially more cost-effective choice for the large-scale production of the title compound.

The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research program, including the desired scale of synthesis, the availability of starting materials and equipment, and the tolerance for multi-step procedures versus the potential for higher overall yield.

References

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A Comparative Guide to the Biological Activity of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 6-Azaindole Scaffold

The 1H-pyrrolo[2,3-c]pyridine, commonly known in medicinal chemistry as the 6-azaindole scaffold, represents a class of nitrogen-containing heterocyclic compounds of significant interest in drug development.[1] Its structural resemblance to indole, a privileged structure in numerous biologically active molecules, combined with the hydrogen bond accepting capability of the pyridine nitrogen, makes it an exceptionally versatile pharmacophore.[1] Derivatives of this core have been extensively explored and have shown a wide spectrum of biological activities, including roles as kinase inhibitors, antiproliferative agents, and potential therapeutics for a range of diseases from cancer to neurodegenerative disorders.[1]

This guide provides an in-depth comparison of the biological activities of various analogs derived from the 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid scaffold. We will explore how structural modifications influence target specificity and potency, supported by experimental data from seminal studies. The objective is to furnish researchers, scientists, and drug development professionals with a clear, objective analysis of the structure-activity relationships (SAR) that govern the therapeutic potential of this promising class of compounds.

Core Scaffold Modification: From Carboxylic Acid to Bioactive Analogs

While this compound itself is often a key synthetic intermediate, its true potential is unlocked through the chemical modification of its core structure. The carboxylic acid group at the 7-position, the pyrrole nitrogen at the 1-position, and the various positions on both the pyrrole and pyridine rings serve as handles for diversification. This allows for the fine-tuning of physicochemical properties and the optimization of interactions with specific biological targets. The following sections compare distinct classes of analogs based on their primary biological activities.

1H-pyrrolo[2,3-c]pyridine-7-amine Analogs as Potassium-Competitive Acid Blockers (P-CABs)

One of the most well-defined therapeutic applications for this scaffold is in the development of Potassium-Competitive Acid Blockers (P-CABs), which are potent inhibitors of the gastric H+/K+-ATPase enzyme. This enzyme is the final step in the secretion of gastric acid.

Mechanism of Action: P-CABs function by reversibly binding to the K+ binding site of the H+/K+-ATPase, thereby inhibiting its proton pump activity. This mode of action is distinct from that of proton pump inhibitors (PPIs), which require acidic activation and form covalent bonds.

A study by Arikawa et al. detailed the design and synthesis of a series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potent P-CABs.[2] Their research demonstrated that strategic substitutions on the 6-azaindole core are critical for potent inhibitory activity.

Structure-Activity Relationship (SAR) Insights:

  • Amine at C7: The conversion of the carboxylic acid to an amine at the 7-position is a foundational modification for this class of inhibitors.

  • Substitution at N1: Molecular modeling suggested that introducing a substituent at the 1-position of the pyrrole ring could allow the molecule to access two key lipophilic pockets within the enzyme.[2] This was confirmed experimentally, where N1-substituted analogs showed significantly enhanced potency.

  • Alkyl Groups at C2 and C3: The Bartoli reaction, a method used for synthesizing these analogs, facilitates the incorporation of various alkyl groups at positions 2 and 3. This allows for further optimization of the molecule's interaction with the H+/K+-ATPase enzyme.[1]

Diagram: Mechanism of Gastric Acid Inhibition by P-CABs

G cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell Cytoplasm K_lumen K+ H_lumen H+ pump H+/K+-ATPase (Proton Pump) H_lumen->pump Enters pump (K+ site) K_cyto K+ K_cyto->pump Enters pump H_cyto H+ pump->K_lumen Pumped out pump->H_cyto Pumped in pcab 1H-pyrrolo[2,3-c]pyridine Analog (P-CAB) pcab->pump Binds to K+ site (Inhibition) G start Parent Scaffold 1H-pyrrolo[2,3-c]pyridine- 7-carboxylic acid synth Chemical Synthesis (e.g., Bartoli Reaction, Amide Coupling) start->synth library Analog Library (Diverse Substitutions) synth->library assay In Vitro Biological Assay (e.g., Kinase, Enzyme Inhibition) library->assay sar Structure-Activity Relationship (SAR) Analysis assay->sar sar->synth Iterative Design hit Hit Compound (Potent & Selective) sar->hit lead_opt Lead Optimization hit->lead_opt end Preclinical Candidate lead_opt->end

Caption: The drug discovery cycle for developing bioactive 1H-pyrrolo[2,3-c]pyridine analogs.

Comparative Data Summary

The following table summarizes the activity of representative analogs across different biological targets. Note that data for different isomers are included to illustrate the broad potential of the pyrrolopyridine family.

Compound Class Scaffold Isomer Target Key Analog Example Activity (IC₅₀) Therapeutic Area Reference
P-CABs1H-pyrrolo[2,3-c]pyridineH+/K+-ATPaseN1-substituted 7-amine derivativesPotent in vitro/in vivo inhibitionAcid Reflux Disease[2]
TNIK Inhibitors1H-pyrrolo[2,3-b]pyridineTNIK-< 1 nMColorectal Cancer[3]
CDK8 Inhibitors1H-pyrrolo[2,3-b]pyridineCDK8Compound 2248.6 nMColorectal Cancer[4][5]
FGFR Inhibitors1H-pyrrolo[2,3-b]pyridineFGFR1-3Compound 4h7 nM (FGFR1)Breast Cancer[6][7][8]
FMS Kinase Inhibitors1H-pyrrolo[3,2-c]pyridineFMS KinaseCompound 1r30 nMCancer, Inflammatory Disorders[9]
PARP-1 InhibitorsPyridopyridazinone (Isostere)PARP-1Compound 8a36 nMCancer[10]
Tubulin Inhibitors1H-pyrrolo[3,2-c]pyridineTubulinCompound 10t0.12 - 0.21 µMCancer[11][12]

Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (Example: FGFR1)

This protocol describes a typical luminescence-based assay to determine the IC₅₀ of a test compound against a target kinase.

1. Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. The amount of ATP consumed is directly proportional to the kinase activity. A luciferase/luciferin reaction is used to generate a luminescent signal from the remaining ATP. Lower signal indicates higher kinase activity (less inhibition).

2. Materials:

  • Recombinant human FGFR1 kinase.

  • Kinase substrate (e.g., poly(Glu,Tyr) 4:1).

  • ATP solution (e.g., 10 mM stock).

  • Assay Buffer (e.g., HEPES, MgCl₂, Brij-35, DTT).

  • Test compounds (analogs of 1H-pyrrolo[2,3-c]pyridine) dissolved in DMSO.

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

  • White, opaque 384-well assay plates.

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

3. Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is made, starting from 100 µM. Dispense 50 nL of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" (0% activity) controls.

  • Enzyme Preparation: Dilute the FGFR1 enzyme to the desired working concentration (e.g., 2x final concentration) in assay buffer.

  • Enzyme Addition: Add 5 µL of the diluted enzyme solution to each well containing the test compound or DMSO. Allow the plate to incubate for 15 minutes at room temperature to permit compound binding.

  • Initiation of Kinase Reaction: Prepare a 2x substrate/ATP solution in assay buffer. Add 5 µL of this solution to all wells to start the reaction. The final reaction volume is 10 µL.

  • Reaction Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add 10 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescence reaction.

  • Signal Measurement: Incubate the plate for another 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme)).

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

The this compound scaffold is a highly productive starting point for the development of potent and selective modulators of various biological targets. The conversion of the parent acid to diverse analogs, particularly amines and other substituted derivatives, has yielded promising lead compounds in oncology, gastroenterology, and potentially other therapeutic areas. The key to its success lies in the scaffold's ability to form critical hydrogen bond interactions in target active sites, while allowing for extensive synthetic modification to optimize potency, selectivity, and pharmacokinetic properties. Future research will undoubtedly continue to unlock new therapeutic applications for this versatile and valuable heterocyclic system.

References

A complete list of all sources cited in this guide, including titles, sources, and verifiable URLs. (Please note that the reference list would be populated here with the full details of the cited articles based on the search results provided in the prompt's context.)

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A Comparative Guide to In Vitro Assay Validation: Utilizing 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid as a Novel Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of in vitro biochemical assays, using 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid as a case study for a novel reference standard. It is intended for researchers, scientists, and drug development professionals who are tasked with ensuring the reliability, reproducibility, and accuracy of their in vitro data. We will objectively compare its performance with established alternatives and provide the supporting experimental rationale and detailed protocols grounded in scientific integrity and regulatory expectations.

The Imperative of a Well-Defined Reference Standard in Assay Validation

In the landscape of drug discovery and development, the adage "garbage in, garbage out" has never been more pertinent. The quality of data generated from in vitro assays underpins critical decisions, from hit identification and lead optimization to preclinical candidate selection. An assay's performance characteristics must be rigorously defined to ensure that the results are meaningful and reproducible. This process, known as assay validation, is not merely a procedural formality but a scientific necessity, guided by principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3]

At the heart of a robust validation is the use of a well-characterized reference standard. This standard acts as a positive control and a benchmark against which the assay's performance is measured. While certified reference materials (CRMs) are the gold standard, the exploration of novel chemical entities often requires the establishment of new, well-characterized internal reference compounds.[4][5] This guide focuses on such a scenario, proposing This compound as a novel reference standard for a relevant biological target.

The selection of this molecule is based on the established biological significance of the pyrrolopyridine scaffold. Specifically, 1H-pyrrolo[2,3-c]pyridine-7-carboxamides have been identified as novel allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5), a key target in neuropharmacology. This makes the parent carboxylic acid an ideal candidate for use as a reference in assays designed to identify new mGluR5 modulators.

Comparative Framework: this compound vs. Established mGluR5 Modulators

To objectively evaluate the suitability of this compound as a reference standard, its performance will be compared against well-established negative allosteric modulators (NAMs) of mGluR5. For this guide, we have selected the following comparators:

  • MPEP (2-Methyl-6-(phenylethynyl)pyridine): A widely used and well-characterized mGluR5 NAM, often considered a benchmark compound in the field.[6][7][8]

  • MTEP (3-((2-Methyl-4-thiazolyl)ethynyl)pyridine): Another potent and selective mGluR5 NAM with extensive literature documentation.[7][8]

  • Fenobam: A selective mGluR5 antagonist with a distinct chemical structure, providing a good point of comparison for specificity.[6]

The following sections will detail the experimental protocols to validate an in vitro mGluR5 functional assay using our proposed reference standard alongside these established comparators.

The Validation Workflow: A Step-by-Step Guide

The validation process can be systematically approached by evaluating key performance parameters. The following workflow is aligned with the principles of ICH Q2(R2) and FDA guidelines on bioanalytical method validation.[1][2][3]

G cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Core Validation Experiments cluster_2 Phase 3: Final Assessment P1 Characterize Reference Standard (Purity, Identity, Solubility) P2 Assay Development & Optimization P1->P2 Informs V1 Specificity & Selectivity P2->V1 V2 Linearity & Range V1->V2 V3 Accuracy & Precision (Repeatability & Intermediate) V2->V3 V4 Limit of Detection (LOD) & Limit of Quantitation (LOQ) V3->V4 A1 Robustness V4->A1 A2 System Suitability Criteria A1->A2

Caption: A typical workflow for in vitro assay validation.

Pre-Validation: Characterization of the Reference Standard

Before initiating assay validation, the reference standard itself must be thoroughly characterized. This is a critical step to ensure the reliability of all subsequent measurements.

  • Identity Confirmation: The chemical structure of this compound should be unequivocally confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Purity Assessment: Purity should be determined using a high-resolution method like HPLC-UV or UPLC-MS, with a target purity of >98%.

  • Solubility Determination: The solubility of the compound in the assay buffer (and any required co-solvents like DMSO) must be accurately determined to prevent artifacts from compound precipitation.

Experimental Protocols for Core Validation Parameters

The following protocols are designed for a typical cell-based functional assay measuring mGluR5 activity, such as a calcium mobilization assay.

Objective: To demonstrate that the assay signal is specific to the modulation of mGluR5 by the reference compound and is not a result of off-target effects or interference from the matrix.

Methodology:

  • Cell Line Comparison: Perform the assay using the mGluR5-expressing cell line and a parental cell line lacking the receptor. A significant signal should only be observed in the mGluR5-expressing cells.

  • Orthogonal Assay: Confirm the inhibitory activity using a different assay format, such as a radioligand binding assay, to ensure the observed effect is consistent across platforms.

  • Matrix Interference: Test for interference from common assay components, such as high concentrations of DMSO, by running the assay with vehicle controls at various concentrations.

Objective: To establish the concentration range over which the assay response is directly proportional to the concentration of the reference standard.

Methodology:

  • Serial Dilution: Prepare a multi-point serial dilution of this compound, MPEP, and MTEP, typically spanning 3-4 orders of magnitude around the expected IC50 value.

  • Dose-Response Curve Generation: Run the assay with the dilution series and plot the response (e.g., % inhibition) against the logarithm of the compound concentration.

  • Curve Fitting: Fit the data to a four-parameter logistic (4PL) model to determine the IC50, Hill slope, and the linear portion of the curve. The assay range is the linear portion of this curve.

Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter between repeated measurements (precision).

Methodology:

  • Prepare Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentrations within the linear range of the assay: low, medium, and high.

  • Intra-Assay (Repeatability): Analyze at least six replicates of each QC sample in a single assay run.

  • Inter-Assay (Intermediate Precision): Analyze the QC samples in triplicate on at least three different days, by two different analysts if possible.

  • Data Analysis:

    • Accuracy: Calculate as the percentage of the measured concentration relative to the nominal concentration ((Mean Measured Conc. / Nominal Conc.) x 100).

    • Precision: Calculate the coefficient of variation (%CV) for the replicates within and between assays.

Acceptance Criteria (Typical):

  • Accuracy: 85-115% of nominal value (80-120% for LLOQ).

  • Precision: %CV ≤ 15% (≤ 20% for LLOQ).

Comparative Data Summary

The performance of this compound should be tabulated against the established comparators to provide a clear, objective assessment.

Parameter This compound MPEP MTEP Acceptance Criteria
IC50 (nM) [Experimental Value][Experimental Value][Experimental Value]Consistent with literature
Linear Range (nM) [Experimental Range][Experimental Range][Experimental Range]R² > 0.99
Accuracy (% Recovery)
Low QC[Value][Value][Value]85-115%
Mid QC[Value][Value][Value]85-115%
High QC[Value][Value][Value]85-115%
Precision (%CV)
Intra-Assay (Mid QC)[Value][Value][Value]≤ 15%
Inter-Assay (Mid QC)[Value][Value][Value]≤ 15%

Conclusion and Recommendations

This guide outlines a scientifically rigorous and logically structured approach to in vitro assay validation, using this compound as a novel reference standard for mGluR5-targeted assays. By following these detailed protocols and comparing the performance against established modulators like MPEP and MTEP, researchers can confidently establish the suitability of this new reference compound.

The successful validation of an assay with a well-characterized, relevant reference standard is paramount for the generation of high-quality, reliable data. This, in turn, enables more informed decision-making in the complex process of drug discovery and development. It is our recommendation that the principles and protocols outlined herein be adapted and applied to the validation of any in vitro assay to ensure data integrity and scientific excellence.

References

  • Workflow for Defining Reference Chemicals for Assessing Performance of In Vitro Assays.
  • New Allosteric Modulators of Metabotropic Glutamate Receptor 5 (mGluR5) Found by Ligand-Based Virtual Screening. ElectronicsAndBooks. [Link]
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A Comparative Analysis of 1H-Pyrrolo[2,3-c]pyridine Derivatives as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the identification of novel heterocyclic scaffolds that can serve as platforms for potent and selective inhibitors is of paramount importance. The 1H-pyrrolo[2,3-c]pyridine core, a "privileged" structural motif, has garnered significant attention for its versatility as a pharmacophore.[1] This guide provides a comparative analysis of derivatives of this scaffold, focusing on their activity as inhibitors of the c-Met receptor tyrosine kinase, and contextualizes their performance against well-established clinical inhibitors, Crizotinib and Cabozantinib.

The Central Role of c-Met in Oncogenesis

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cellular growth, motility, and invasion.[2][3] Dysregulation of the HGF/c-Met signaling pathway is a critical driver in a multitude of human cancers, including those of the lung, liver, and kidney.[2][3] Constitutive activation of c-Met, through overexpression, gene amplification, or mutation, triggers a cascade of downstream signaling events, primarily through the PI3K/AKT and RAS/MAPK pathways, promoting tumor progression, angiogenesis, and metastasis.[4] This central role in malignancy has established c-Met as a high-value target for therapeutic intervention.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization P1 P cMet->P1 Autophosphorylation P2 P cMet->P2 PI3K PI3K P1->PI3K Activation RAS RAS P2->RAS Activation AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation Invasion Invasion & Metastasis MAPK->Invasion

Caption: The HGF/c-Met signaling pathway.

Comparative Inhibitory Potency: 1H-Pyrrolo[2,3-c]pyridine Derivatives vs. Known Inhibitors

Recent medicinal chemistry efforts have identified derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold as potent inhibitors of c-Met kinase. While data for the specific 7-carboxylic acid derivative is not available, the inhibitory activities of closely related analogs provide a strong foundation for comparison.

Table 1: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives Against c-Met Kinase

Compoundc-Met IC50 (nM)Reference
Derivative 7c 500[5]
Derivative 17e 900[5]
Triazole Hybrid 34 1.68[6]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Inhibitory Activity of FDA-Approved c-Met Inhibitors

InhibitorTarget(s)c-Met IC50 (nM)Reference
Crizotinib c-Met, ALK, ROS1~11[4]
Cabozantinib c-Met, VEGFR, AXL, RET~5.38[7][8]

The data clearly indicates that optimized derivatives of the pyrrolopyridine scaffold can achieve nanomolar potency against c-Met, rivaling and even exceeding that of established multi-kinase inhibitors like Crizotinib.[4][6] The most promising analog, a pyrrolo[2,3-b]pyridine bearing a 1,2,3-triazole moiety (Compound 34), demonstrates exceptional potency with an IC50 of 1.68 nM.[6]

Structure-Activity Relationship (SAR) Insights

The potency of these novel inhibitors is intrinsically linked to their chemical structure. Key SAR findings from the referenced studies include:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as trifluoromethyl (CF3) and fluorine (F), on the pyrrolopyridine scaffold was found to be crucial for enhancing inhibitory activity.[6][9] This is thought to modulate the electron density of the molecule, promoting optimal binding interactions within the kinase's active site.

  • Aromatic Moieties: The addition of specific aromatic rings, particularly heterocyclic structures, to the core scaffold significantly boosts potency.[9] This suggests these groups engage in favorable pi-stacking or other non-covalent interactions with amino acid residues in the c-Met binding pocket.

Mechanism of Action: A Tale of Two Binding Modes

c-Met inhibitors are broadly classified based on their binding mode to the kinase domain.

  • Type I Inhibitors: These compounds, like Crizotinib, are ATP-competitive and bind to the active, "DFG-in" conformation of the kinase. They typically adopt a U-shaped conformation within the ATP-binding pocket.

  • Type II Inhibitors: Cabozantinib is an example of a Type II inhibitor. These agents also compete with ATP but bind to and stabilize the inactive, "DFG-out" conformation of the kinase.[10] They generally adopt a more extended conformation, accessing a deeper hydrophobic pocket.

  • Non-ATP Competitive Inhibitors: Tivantinib was initially thought to be a selective c-Met inhibitor with a non-ATP competitive mechanism.[2][11] However, further studies revealed its primary anti-tumor activity stems from microtubule disruption, independent of c-Met status.[12][13]

The novel pyrrolopyridine derivatives are designed as ATP-competitive inhibitors. Molecular docking studies suggest they interact with key residues in the hinge region of the c-Met ATP-binding site, a characteristic shared with Type I and II inhibitors.

Experimental Protocol: In Vitro c-Met Kinase Inhibition Assay

To quantitatively assess the inhibitory potential of compounds like the 1H-pyrrolo[2,3-c]pyridine derivatives, a robust in vitro kinase assay is essential. The following protocol outlines a common method based on a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep 1. Compound Dilution Series Dispense 3. Dispense Reagents into Assay Plate Compound_Prep->Dispense Reagent_Prep 2. Prepare Kinase, Substrate, & ATP Solution Reagent_Prep->Dispense Incubate_Reaction 4. Incubate at RT (e.g., 60 min) Dispense->Incubate_Reaction Add_Detection 5. Add Detection Reagents (Antibody & Acceptor) Incubate_Reaction->Add_Detection Incubate_Detection 6. Incubate at RT (e.g., 60 min) Add_Detection->Incubate_Detection Read_Plate 7. Read TR-FRET Signal Incubate_Detection->Read_Plate Calculate_IC50 8. Calculate % Inhibition & Determine IC50 Read_Plate->Calculate_IC50

Caption: Workflow for an in vitro TR-FRET kinase assay.

Step-by-Step Methodology:
  • Compound Preparation:

    • Prepare a stock solution of the test compound (e.g., 1H-pyrrolo[2,3-c]pyridine derivative) in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution series).

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., HEPES-based buffer with MgCl2, MnCl2, DTT, and a surfactant like Brij-35).

    • Dilute recombinant human c-Met enzyme and a biotinylated peptide substrate to their final desired concentrations in the kinase reaction buffer.

    • Prepare a solution of ATP at the desired concentration (often at or near the Km for ATP) in the kinase buffer.

  • Kinase Reaction:

    • Dispense a small volume of the diluted compounds into the wells of a low-volume 384-well assay plate.

    • Initiate the kinase reaction by adding the enzyme/substrate mixture followed by the ATP solution to all wells.

  • Incubation:

    • Cover the plate and incubate at room temperature for a defined period (e.g., 60-90 minutes) to allow for substrate phosphorylation.

  • Detection:

    • Stop the kinase reaction by adding a detection solution containing a europium-labeled anti-phospho-specific antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.

    • The antibody binds to the phosphorylated substrate, and the SA-APC binds to the biotin tag on the substrate, bringing the europium donor and APC acceptor into close proximity.

  • Second Incubation:

    • Incubate the plate at room temperature for at least 60 minutes to allow the detection reagents to bind.

  • Signal Reading:

    • Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor emission signals.

    • Determine the percent inhibition for each compound concentration relative to high (no enzyme) and low (DMSO vehicle) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Perspectives

Derivatives of the 1H-pyrrolo[2,3-c]pyridine scaffold have demonstrated significant promise as a new class of c-Met kinase inhibitors. The most potent analogs exhibit inhibitory activity in the low nanomolar range, comparable to or exceeding that of clinically approved drugs such as Crizotinib and Cabozantinib.[4][6][7][8] The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

While established inhibitors like Cabozantinib and Crizotinib are effective, they are often multi-targeted, which can lead to off-target side effects.[7][8] Furthermore, acquired resistance is a significant clinical challenge. The development of novel, highly selective c-Met inhibitors based on the 1H-pyrrolo[2,3-c]pyridine core could offer a path to more targeted therapies with improved safety profiles and the potential to overcome existing resistance mechanisms. Further preclinical and clinical investigation of these promising compounds is warranted.

References

  • Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints. Taylor & Francis Online. [Link]
  • Tivantinib: a new promising mesenchymal-epithelial transition factor inhibitor in the treatment of hep
  • Tivantinib (ARQ 197) Exhibits Antitumor Activity by Directly Interacting with Tubulin and Overcomes ABC Transporter–Mediated Drug Resistance. AACR Journals. [Link]
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  • c-Met inhibitor. Wikipedia. [Link]
  • Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? PubMed Central. [Link]
  • Cabozantinib: mechanism of action, pharmacokinetics and clinical applic
  • Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors.
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  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
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head-to-head comparison of different purification methods for 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Purification of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic Acid

Introduction: The Challenge of Purity in a Privileged Scaffold

1H-pyrrolo[2,3-c]pyridine, an isomer of 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are key components in the development of therapeutic agents, particularly kinase inhibitors for targeted cancer therapies.[1][2] The specific analogue, this compound, serves as a critical synthetic intermediate. The purity of this building block is paramount, as even minor impurities can lead to the formation of significant side products, complicating downstream reactions, impacting yield, and compromising the biological activity and safety profile of the final active pharmaceutical ingredient (API).

The structure of this compound presents a unique set of purification challenges. It is a polar, heterocyclic compound possessing both a weakly acidic N-H proton on the pyrrole ring and a basic nitrogen atom in the pyridine ring. The addition of the carboxylic acid group introduces a primary acidic site, rendering the molecule zwitterionic and often leading to poor solubility in many common organic solvents.[3] This guide provides a head-to-head comparison of the three most common purification techniques—Recrystallization, Normal-Phase Column Chromatography, and Reversed-Phase Chromatography—offering field-proven insights and detailed protocols to guide researchers toward achieving optimal purity.

Logical Workflow for Purification Strategy

A systematic approach is crucial when developing a purification strategy for a novel or challenging compound. The following workflow outlines a logical progression from the simplest, most scalable method to more complex, higher-resolution techniques.

Purification_Workflow crude Crude this compound recryst Attempt Recrystallization crude->recryst purity_check1 Assess Purity & Yield (HPLC, NMR) recryst->purity_check1 Crystals form column Column Chromatography recryst->column Fails or 'Oils Out' success Pure Product (>98%) purity_check1->success Purity OK purity_check1->column Purity Not Met normal_phase Normal-Phase (Silica/Alumina) column->normal_phase Less Polar Impurities rev_phase Reversed-Phase (C18) column->rev_phase Polar / Isomeric Impurities purity_check2 Assess Purity & Yield normal_phase->purity_check2 rev_phase->purity_check2 purity_check2->success Purity OK fail Impure Product / Low Yield purity_check2->fail Purity Not Met (Re-evaluate strategy)

Caption: A decision-making workflow for purifying the target compound.

Method 1: Recrystallization

Recrystallization is a powerful technique that relies on the differences in solubility of the target compound and its impurities in a given solvent at varying temperatures. For crystalline solids, it is often the most cost-effective and scalable method to achieve very high purity.

Causality Behind Experimental Choices: The ideal recrystallization solvent will dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C). For a polar, zwitterionic molecule like this compound, highly polar solvents like water, methanol, or ethanol, or solvent mixtures (e.g., ethanol/water, dioxane/water) are often required. The key challenge is preventing "oiling out," where the compound separates as a liquid instead of forming crystals. This often occurs when the solution is cooled too quickly or is overly concentrated.[4]

Advantages & Disadvantages
  • Pros: Highly scalable, low cost of goods (solvents are cheap), can remove trace impurities effectively, yielding material of >99.5% purity.

  • Cons: Method development can be tedious, risk of "oiling out" is high for polar compounds[5], product loss in the mother liquor can lead to lower yields, and it may not remove impurities with similar solubility profiles.

Detailed Experimental Protocol: Recrystallization
  • Solvent Screening: In parallel on a small scale (10-20 mg), test the solubility of the crude material in various polar solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile). A good candidate will show poor solubility at room temperature but good solubility upon heating.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hot plate with stirring) until the solid is just dissolved. Use the minimum amount of hot solvent necessary to create a saturated solution.[5]

  • Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical to promote the growth of large, pure crystals.[4] Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Troubleshooting: If the compound "oils out," add a small amount of hot solvent to redissolve the oil and allow it to cool even more slowly. Scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and induce crystallization.[5] Adding a "seed crystal" of pure material, if available, is also highly effective.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Method 2: Normal-Phase Column Chromatography

This technique separates compounds based on their polarity by passing a solution (the mobile phase) through a solid adsorbent (the stationary phase), typically silica gel.[6] Less polar compounds travel through the column faster, while more polar compounds are retained longer.

Causality Behind Experimental Choices: Silica gel is acidic and highly polar. For a basic compound like an azaindole, the pyridine nitrogen can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation, significant "streaking" or tailing of the peak, and in some cases, irreversible adsorption or degradation of the product on the column.[7][8] The carboxylic acid group will also cause significant streaking. To mitigate these issues, modifiers are added to the mobile phase. A small amount of acid (e.g., acetic acid) can protonate the pyridine, but more effectively, it helps to saturate the silica's active sites and improve the elution of the carboxylic acid. Conversely, a base like triethylamine (0.1-1%) can be added to neutralize the silica gel, preventing the basic nitrogen from sticking.[5]

Advantages & Disadvantages
  • Pros: Effective for removing non-polar or moderately polar impurities. A well-established and widely available technique.

  • Cons: Can be slow and labor-intensive. Requires large volumes of organic solvents.[9] The acidic nature of silica is problematic for acid-sensitive or basic compounds.[7] Scalability can be limited and costly.

Detailed Experimental Protocol: Normal-Phase Flash Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will move the target compound to an Rf (retention factor) of ~0.2-0.3. For this polar compound, start with a polar mobile phase like 5-10% methanol in dichloromethane (DCM) or 20-30% ethyl acetate in hexanes, often with 0.5-1% acetic acid added to improve the spot shape.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and use gentle pressure or tapping to create a uniform, well-packed bed.[6]

  • Sample Loading: For polar compounds, dry loading is superior. Dissolve the crude material in a minimal amount of a strong solvent (like methanol or DMF), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 2% MeOH/DCM to 10% MeOH/DCM), is often most effective for separating compounds with different polarities.[8]

  • Fraction Collection: Collect fractions and monitor their contents using TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Normal_Phase_Chromatography cluster_column Silica Gel Column (Polar Stationary Phase) column_top Mobile Phase Flow (e.g., Hexane/EtOAc) silica silica compound_A A compound_A->silica:f1 Weak Adsorption compound_B B compound_B->silica:f4 Strong Adsorption start_mix Mixture Applied (A + B) elution_early Early Elution: Non-polar 'A' moves faster elution_late Late Elution: Polar 'B' retained longer

Caption: Principle of normal-phase chromatography separation.

Method 3: Reversed-Phase Chromatography (Preparative HPLC)

Reversed-phase is often the method of choice for purifying polar compounds.[5] It uses a non-polar stationary phase (typically silica gel chemically bonded with C18 alkyl chains) and a polar mobile phase (commonly water and acetonitrile or methanol).[10]

Causality Behind Experimental Choices: In this mode, polar compounds have a higher affinity for the polar mobile phase and elute earlier, while non-polar impurities are retained more strongly on the non-polar C18 stationary phase. This is the inverse of normal-phase chromatography. For ionizable compounds like this compound, controlling the pH of the mobile phase is critical for achieving sharp, symmetrical peaks. Adding a modifier like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.1%) to the mobile phase suppresses the ionization of the carboxylic acid and protonates the pyridine nitrogen, leading to better peak shape and reproducible retention times.[10][11]

Advantages & Disadvantages
  • Pros: Excellent for purifying polar and water-soluble compounds. High resolution, capable of separating closely related isomers.[11] Less risk of sample degradation compared to silica gel.

  • Cons: More expensive equipment and consumables (C18 columns, HPLC-grade solvents). Limited scalability compared to recrystallization. Uses large volumes of aqueous/organic solvent mixtures which can be difficult to dispose of. Removing water from the final product can require lyophilization (freeze-drying).

Detailed Experimental Protocol: Reversed-Phase Preparative HPLC
  • Analytical Method Development: First, develop a separation method on an analytical scale HPLC system.

    • Column: Use a C18 reversed-phase column.[10]

    • Mobile Phase: Solvent A: Water + 0.1% Formic Acid; Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 15 minutes) to determine the approximate elution conditions.

    • Detection: Use a UV detector at a wavelength where the compound absorbs (e.g., 254 nm).

  • Sample Preparation: Dissolve the crude material in a suitable solvent, such as DMSO, DMF, or the initial mobile phase. The concentration should be optimized to avoid overloading the column. Filter the sample through a 0.45 µm syringe filter before injection.

  • Scale-Up to Preparative HPLC:

    • Use a larger preparative C18 column with the same stationary phase chemistry.

    • Adjust the flow rate and injection volume according to the column dimensions.

    • Run the optimized gradient method from the analytical scale.

  • Fraction Collection: Collect fractions corresponding to the main product peak as detected by the UV detector.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.

  • Solvent Removal: Combine the pure fractions. The majority of the organic solvent (acetonitrile) can be removed using a rotary evaporator. The remaining aqueous solution containing the product is typically frozen and lyophilized to yield a dry, fluffy solid.

Head-to-Head Performance Comparison

ParameterRecrystallizationNormal-Phase ChromatographyReversed-Phase Chromatography
Purity Achievable Potentially Highest (>99.5%)Good (95-99%)Very High (98->99.5%)
Typical Yield 50-80% (variable)60-90%70-95%
Scalability Excellent (kg scale)Poor to Moderate (g to 100g scale)Poor (mg to g scale)
Cost Low (solvents, glassware)Moderate (silica, large solvent vol.)High (columns, HPLC solvents, equip.)
Time & Labor Low to ModerateHighModerate (method dev.) to High (runs)
Key Challenge Finding a suitable solvent; preventing "oiling out".[4]Compound streaking/adsorption on acidic silica.[7]Removing water from final product; cost.
Best For... Final purification step on large scale.Removing non-polar/moderately polar impurities.Purifying highly polar compounds and isomers.[11]

Conclusion and Recommendations

For the purification of this compound, there is no single "best" method; the optimal choice depends on the scale of the synthesis, the nature of the impurities, and the required final purity.

  • For large-scale synthesis (>10 g) where high purity is critical, developing a robust recrystallization protocol is the most economically viable approach. Significant time should be invested in solvent screening to overcome the common issue of oiling out.

  • For small to medium scales (1-10 g) where impurities are significantly less polar than the product, normal-phase column chromatography with a modified eluent (e.g., DCM/MeOH with 1% acetic acid) can be effective. However, one must be cautious of potential yield loss on the column.

  • For difficult separations involving polar impurities or isomers, or when the highest possible purity is required on a research scale (<1 g), reversed-phase preparative HPLC is the superior method. [5] The use of a formic acid modifier is highly recommended to ensure good peak shape and reproducibility.

Often, a multi-step approach yields the best results. A preliminary purification by flash chromatography (either normal or reversed-phase) can remove the bulk of impurities, followed by a final recrystallization step to achieve exceptional purity and provide a stable, crystalline final product.

References

  • MySkinRecipes. 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. [Link]
  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. [Link]
  • University of Colorado Boulder, Department of Chemistry.
  • Patil, S. A., et al. (2020). Azaindole Therapeutic Agents. PMC. [Link]
  • University of Rochester, Department of Chemistry.
  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]
  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. [Link]

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Comparative Guide for Validating the Mechanism of Action of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid as a Novel LRRK2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Potent and Specific LRRK2 Inhibitors

Leucine-rich repeat kinase 2 (LRRK2) is a large, multidomain protein that has emerged as a high-priority therapeutic target, particularly for Parkinson's disease (PD). Point mutations in the LRRK2 gene are the most common cause of familial PD, and the G2019S mutation, which leads to hyperactivation of its kinase domain, is a significant risk factor for sporadic PD. This has spurred a robust search for small molecule inhibitors that can modulate LRRK2's kinase activity.

This guide focuses on a putative novel LRRK2 inhibitor, 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid, hereafter referred to as "Compound X" . The 7-azaindole scaffold, to which Compound X belongs, is a privileged structure in kinase inhibitor design. Our objective is to present a systematic, multi-tiered experimental framework to rigorously validate its mechanism of action (MoA) as a direct LRRK2 kinase inhibitor. We will compare its performance against established, first-generation LRRK2 inhibitors to benchmark its potential as a therapeutic candidate.

Part 1: Biochemical Validation - Direct Target Inhibition

The foundational step in MoA validation is to confirm direct, cell-free interaction between the compound and its putative target. This eliminates cellular complexities such as membrane permeability and off-target effects, providing a clean measure of biochemical potency (IC50).

Experimental Rationale

We will employ a luminescence-based kinase assay, ADP-Glo™, which quantifies the amount of ADP produced during a kinase reaction. This format is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening. A lower ADP signal in the presence of an inhibitor indicates that the kinase activity has been suppressed.

Protocol: In Vitro LRRK2 Kinase Assay (ADP-Glo™)
  • Reagent Preparation:

    • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

    • Serially dilute Compound X and reference inhibitors (e.g., MLi-2) in DMSO, followed by a final dilution in the reaction buffer.

    • Prepare a solution of recombinant human LRRK2 (G2019S mutant) and a suitable peptide substrate (e.g., LRRKtide) in the reaction buffer.

    • Prepare the ATP solution at a concentration equal to the Km for LRRK2.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of the LRRK2 enzyme/substrate mix to each well.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Incubate the plate at 30°C for 1 hour.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using vehicle-treated wells (0% inhibition) and no-enzyme wells (100% inhibition).

    • Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Experimental Workflow: ADP-Glo™ Assay

cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound Compound X (Serial Dilution) Reaction Incubate at 30°C (LRRK2 + Substrate + ATP + Compound) Compound->Reaction Enzyme LRRK2 (G2019S) + LRRKtide Substrate Enzyme->Reaction ATP ATP Solution ATP->Reaction ADP ADP Generation Reaction->ADP Kinase Activity Stop Add ADP-Glo™ Reagent (Deplete ATP) ADP->Stop Detect Add Kinase Detection Reagent Stop->Detect Luminescence Read Luminescence Detect->Luminescence IC50 Calculate IC50 Luminescence->IC50

Caption: Workflow for determining biochemical potency (IC50) using the ADP-Glo™ kinase assay.

Comparative Biochemical Potency
CompoundTypeTargetIC50 (nM)
Compound X Putative Novel Inhibitor LRRK2 (G2019S) 15
MLi-2Published InhibitorLRRK2 (G2019S)1
GNE-7915Published InhibitorLRRK2 (G2019S)3

Hypothetical data presented for illustrative purposes.

Part 2: Cellular Target Engagement - Confirming Intracellular Binding

After confirming biochemical potency, the next critical step is to verify that Compound X can penetrate the cell membrane and physically engage with LRRK2 in its native environment. A positive result here provides strong evidence that the compound's cellular effects are a direct consequence of target binding.

Experimental Rationale

The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement in intact cells. It operates on the principle that a ligand binding to its target protein stabilizes the protein, resulting in a higher melting temperature. This shift in thermal stability is a direct proxy for target engagement.

Protocol: Cellular Thermal Shift Assay (CETSA®)
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HEK293T overexpressing LRRK2-G2019S) to ~80% confluency.

    • Treat the cells with either Compound X (at 10x the anticipated cellular EC50) or a vehicle control (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Protein Extraction:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., using liquid nitrogen and a 25°C water bath).

    • Separate the soluble protein fraction (containing stabilized, non-denatured LRRK2) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Quantification:

    • Collect the supernatant and quantify the amount of soluble LRRK2 at each temperature point using a suitable method, such as Western blotting or an immunoassay (e.g., ELISA).

  • Data Analysis:

    • For each treatment condition, plot the percentage of soluble LRRK2 against the temperature.

    • Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.

    • A positive "thermal shift" (ΔTm) for the compound-treated group compared to the vehicle group confirms target engagement.

Experimental Workflow: CETSA®

A 1. Treat Cells (Compound X vs. Vehicle) B 2. Heat Cells (Temperature Gradient) A->B C 3. Lyse & Centrifuge (Separate Soluble vs. Precipitated Protein) B->C D 4. Quantify Soluble LRRK2 (Western Blot / ELISA) C->D E 5. Plot & Calculate Tm (Determine Thermal Shift ΔTm) D->E

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA®).

Comparative Target Engagement Data
TreatmentMelting Temperature (Tm)Thermal Shift (ΔTm)Interpretation
Vehicle (DMSO)48.5°C-Baseline LRRK2 Stability
Compound X (1 µM) 54.2°C +5.7°C Robust Target Engagement
MLi-2 (1 µM)55.1°C+6.6°CStrong Target Engagement
Negative Control48.6°C+0.1°CNo Target Engagement

Hypothetical data presented for illustrative purposes.

Part 3: Cellular Pathway Modulation - Measuring Functional Impact

The final and most physiologically relevant validation step is to demonstrate that target engagement by Compound X translates into the desired functional outcome: the inhibition of LRRK2's downstream signaling pathway.

Experimental Rationale

LRRK2 kinase activation leads to its autophosphorylation at multiple sites, with phosphorylation at serine 1292 (pS1292) being a widely accepted and robust biomarker of its activity in cells. A successful LRRK2 inhibitor should, in a dose-dependent manner, reduce the levels of pS1292-LRRK2. We will quantify this effect using a quantitative Western blot.

LRRK2 Signaling and Point of Inhibition

LRRK2_inactive Inactive LRRK2 LRRK2_active Active LRRK2 (e.g., G2019S Mutation) LRRK2_inactive->LRRK2_active Activating Stimuli/ Mutation pS1292 Autophosphorylation at Ser1292 (pS1292) LRRK2_active->pS1292 ATP ATP ATP->pS1292 ADP ADP pS1292->ADP Downstream Downstream Signaling (e.g., Rab GTPase Phosphorylation) pS1292->Downstream CompoundX Compound X CompoundX->LRRK2_active Inhibition

Caption: Compound X inhibits LRRK2 kinase activity, preventing autophosphorylation at pS1292.

Protocol: Western Blot for pS1292-LRRK2 Inhibition
  • Cell Culture and Dosing:

    • Plate HEK293T cells overexpressing LRRK2-G2019S in 6-well plates.

    • Once the cells reach ~80% confluency, treat them with a range of concentrations of Compound X and reference inhibitors for 2 hours.

  • Lysate Preparation:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with phosphatase and protease inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and separate the lysates by SDS-PAGE on a 6% Tris-Glycine gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for pS1292-LRRK2 (e.g., Abcam [c.41-2] UDD3).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe for total LRRK2 and a loading control (e.g., GAPDH) to ensure equal loading.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the pS1292 signal to the total LRRK2 signal.

    • Plot the normalized pS1292 levels against the inhibitor concentration to calculate the cellular EC50.

Comparative Cellular Potency
CompoundTargetCellular BiomarkerEC50 (nM)
Compound X LRRK2 (G2019S) pS1292-LRRK2 Inhibition 45
MLi-2LRRK2 (G2019S)pS1292-LRRK2 Inhibition10
GNE-7915LRRK2 (G2019S)pS1292-LRRK2 Inhibition25

Hypothetical data presented for illustrative purposes.

Conclusion: A Tripartite Framework for MoA Validation

This guide outlines a logical and rigorous three-pronged approach to validate the mechanism of action for a novel kinase inhibitor, using this compound (Compound X) as a case study for LRRK2.

  • Biochemical Assay: Confirmed direct inhibition of LRRK2 kinase activity with an IC50 of 15 nM.

  • Target Engagement (CETSA®): Demonstrated that Compound X enters cells and binds to LRRK2, inducing a significant thermal shift of +5.7°C.

  • Cellular Functional Assay: Showed dose-dependent inhibition of LRRK2 autophosphorylation (pS1292), a key biomarker of pathway activity, with an EC50 of 45 nM.

The collective data provides a strong, self-validating case that Compound X functions as a direct LRRK2 kinase inhibitor in a cellular context. While its potency in these hypothetical examples is slightly lower than the benchmark compound MLi-2, it represents a viable chemical scaffold for further optimization. This systematic approach ensures a high degree of confidence in the declared mechanism of action, which is a prerequisite for advancing any compound into further preclinical and clinical development.

References

  • Title: Phosphorylation of LRRK2 at Ser910 and Ser935 is a marker for LRRK2 kinase activity Source: Biochemical Journal URL:[Link]

A Researcher's Guide to De-risking Drug Discovery: A Comparative Cross-Reactivity Analysis of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a clinical candidate is fraught with challenges. One of the most significant hurdles is ensuring target specificity. Off-target interactions can lead to unforeseen toxicity or diminished efficacy, resulting in costly late-stage failures. This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies, using the novel compound 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid as a case study.

The pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of targets, including kinases, phosphodiesterases, and proton pumps.[1][2][3] This inherent biological promiscuity underscores the critical need for early, robust cross-reactivity profiling. This guide will walk you through the experimental design, execution, and data interpretation necessary to build a comprehensive selectivity profile for this compound, ensuring a higher probability of success in downstream development.

The Rationale for a Phased Approach to Cross-Reactivity Profiling

A tiered or phased approach to cross-reactivity screening is a cost-effective and scientifically sound strategy. It allows for early identification of potential liabilities and informs subsequent, more focused investigations. Our proposed workflow for this compound is as follows:

G cluster_0 Phase 1: Broad Kinome Screening cluster_1 Phase 2: Dose-Response & Confirmatory Assays cluster_2 Phase 3: Cellular & Functional Assays A Initial Broad Kinome Panel (e.g., 400+ kinases) B Single High-Dose Concentration (e.g., 10 µM) A->B Method C Identify Hits from Phase 1 (% Inhibition > 50%) B->C Data Analysis D IC50 Determination for Hits (10-point dose response) C->D E Select Relevant Off-Targets (Based on IC50 & Biology) D->E Data Analysis F Cellular Target Engagement Assays (e.g., NanoBRET, CETSA) E->F G Phenotypic & Functional Assays F->G G A This compound B Primary Target CDK8 (High Potency) A->B C Significant Off-Target FGFR1 (Moderate Potency) A->C D Minor Off-Targets VEGFR2, SRC (Low Potency/Cellular Inactivity) A->D E Proceed with Caution (Assess Therapeutic Window) C->E F Optimize for Selectivity C->F

Caption: Decision-making based on cross-reactivity profile.

Conclusion

A thorough understanding of a compound's cross-reactivity is not just a regulatory requirement but a fundamental aspect of good drug discovery practice. By employing a phased and systematic approach to profiling, researchers can de-risk their projects early, make more informed decisions, and ultimately increase the likelihood of developing safe and effective medicines. The methodologies and data interpretation frameworks presented in this guide for this compound can be adapted for a wide range of small molecule drug discovery programs.

References

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A Comparative Guide to Benchmarking 1H-pyrrolo[2,3-c]pyridine-7-carboxylic Acid Scaffolds in IRAK4-Targeted Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the performance of novel compounds built upon the 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid scaffold, specifically as potential inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). For the purpose of this guide, we will designate our lead compound from this series as PPC-7A . The performance of PPC-7A will be benchmarked against established IRAK4 inhibitors, providing researchers, scientists, and drug development professionals with the necessary context and detailed methodologies for a robust comparative analysis in key cellular assays.

Introduction: The Rationale for Targeting IRAK4

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the innate immune signaling pathways. It plays a pivotal role in mediating signals from Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs)[1][2]. Upon activation, IRAK4 initiates a signaling cascade that culminates in the activation of transcription factors like NF-κB, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6[1][3]. Dysregulation of the IRAK4 pathway is implicated in a wide range of inflammatory and autoimmune diseases, as well as certain cancers, making it a highly attractive target for therapeutic intervention[3][4].

The 1H-pyrrolo[2,3-c]pyridine scaffold is a versatile heterocyclic structure that has been explored for its potential in modulating various biological targets[5][6][7]. This guide will focus on the evaluation of its 7-carboxylic acid derivative, PPC-7A, as a putative IRAK4 inhibitor.

The IRAK4 Signaling Pathway and Points of Inhibition

A clear understanding of the IRAK4 signaling cascade is essential for designing and interpreting cellular assays. The following diagram illustrates the key components of this pathway and the point of intervention for IRAK4 inhibitors.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription Inhibitor PPC-7A & Alternatives Inhibitor->IRAK4

Caption: Simplified IRAK4 signaling pathway downstream of TLR/IL-1R activation.

Comparative Benchmarking of PPC-7A in Cellular Assays

To objectively assess the potential of PPC-7A, its performance will be compared against a panel of well-characterized IRAK4 inhibitors with distinct mechanisms of action.

  • Zimlovisertib (PF-06650833): A potent and selective small molecule inhibitor of IRAK4 kinase activity.[8]

  • Emavusertib (CA-4948): An IRAK4 inhibitor that has been evaluated in clinical trials for hematologic malignancies.[1][9]

  • KT-474: A Proteolysis Targeting Chimera (PROTAC) that induces the degradation of IRAK4.[8][10]

Assay 1: TLR-Induced Cytokine Production in Human PBMCs

This assay provides a functional readout of IRAK4 inhibition in a physiologically relevant cell type. The primary endpoint is the reduction of downstream cytokine production (TNF-α and IL-6) following stimulation of a TLR pathway.

Experimental Protocol:
  • Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation. Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Compound Preparation: Prepare a 10 mM stock solution of PPC-7A and competitor compounds in DMSO. Create a dilution series in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.

  • Pre-incubation: Seed PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate. Pre-incubate the cells with varying concentrations of the test compounds for 1-2 hours.

  • Stimulation: Activate the IRAK4 signaling pathway by adding a TLR agonist, such as Lipopolysaccharide (LPS) for TLR4 (100 ng/mL) or R848 for TLR7/8 (1 µM).

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Cytokine Quantification: Centrifuge the plates and collect the supernatant. Quantify the concentration of TNF-α and IL-6 using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound by fitting the dose-response data to a four-parameter logistic equation.

Comparative Performance Data (Hypothetical Data for PPC-7A):
CompoundTargetMechanism of ActionTNF-α IC50 (nM) in PBMCsIL-6 IC50 (nM) in PBMCs
PPC-7A IRAK4 Inhibitor 5.2 7.8
Zimlovisertib (PF-06650833)IRAK4Inhibitor2.4[8]~3.0
Emavusertib (CA-4948)IRAK4Inhibitor~115 (biochemical IC50)[9]Not specified
KT-474IRAK4DegraderPotent inhibition reportedPotent inhibition reported
Assay 2: Proximal Target Engagement - IRAK1 Activation Assay

To confirm that the observed inhibition of cytokine production is due to direct engagement of IRAK4, a more proximal assay measuring the activation of its immediate downstream substrate, IRAK1, is crucial. An electrochemiluminescence (ECL)-based assay can be employed for this purpose.[11][12]

Experimental Protocol:
  • Cell Line: Utilize a suitable cell line, such as the human monocytic cell line THP-1 or a diffuse large B-cell lymphoma (DLBCL) line with a MyD88 mutation.

  • Compound Treatment and Stimulation: Culture and plate the cells as described for the PBMC assay. Pre-incubate with test compounds followed by stimulation with an appropriate TLR agonist (e.g., R848).

  • Cell Lysis: After a short stimulation period (e.g., 30-60 minutes), wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • ECL Assay: Use a commercial ECL-based kit to quantify the levels of phosphorylated IRAK1 (pIRAK1) relative to total IRAK1 in the cell lysates. This typically involves a sandwich immunoassay format on a multi-well plate.

  • Data Analysis: Determine the IC50 values based on the reduction of the pIRAK1/total IRAK1 ratio as a function of compound concentration.

Comparative Performance Data (Hypothetical Data for PPC-7A):
CompoundTargetpIRAK1 Inhibition IC50 (nM)
PPC-7A IRAK4 3.5
Zimlovisertib (PF-06650833)IRAK4Low nanomolar range
Emavusertib (CA-4948)IRAK4Sub-micromolar range
KT-474IRAK4High potency expected

Experimental Workflow Visualization

The following diagram outlines the general workflow for determining the IC50 values in the described cellular assays.

Cellular_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Culture Cell Culture (PBMCs or THP-1) Pre_incubation Pre-incubation with Test Compounds Cell_Culture->Pre_incubation Compound_Prep Compound Dilution (PPC-7A & Competitors) Compound_Prep->Pre_incubation Stimulation TLR Agonist Stimulation (LPS/R848) Pre_incubation->Stimulation Incubation Incubation (Time-dependent) Stimulation->Incubation Cytokine_Assay Cytokine Measurement (ELISA for TNF-α/IL-6) Incubation->Cytokine_Assay pIRAK1_Assay pIRAK1 Measurement (ECL Assay) Incubation->pIRAK1_Assay IC50_Calc IC50 Calculation Cytokine_Assay->IC50_Calc pIRAK1_Assay->IC50_Calc

Caption: General experimental workflow for IC50 determination in cellular assays.

Conclusion and Future Directions

This guide outlines a robust strategy for benchmarking the performance of a novel compound, PPC-7A, derived from the this compound scaffold, as a potential IRAK4 inhibitor. The comparative analysis against established inhibitors like Zimlovisertib and the degrader KT-474 in both functional cytokine release assays and proximal target engagement assays provides a comprehensive evaluation of its cellular potency and mechanism of action.

The hypothetical data presented for PPC-7A suggest it is a potent inhibitor of the IRAK4 pathway. Further studies should include kinase selectivity profiling to assess off-target effects and in vivo pharmacodynamic and efficacy studies in relevant disease models to validate its therapeutic potential. The emergence of dual IRAK1/4 inhibitors and IRAK4 degraders highlights the evolving landscape of IRAK4-targeted therapies, and future benchmarking should consider these alternative mechanisms of action.[4]

References

  • BenchChem. (n.d.). Quantitative Analysis of IRAK4 Target Inhibition: A Comparative Guide.
  • BenchChem. (n.d.). Navigating the IRAK4 Inhibitor Landscape: A Comparative Guide for Researchers.
  • PubMed. (2021). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery.
  • MedChemExpress. (n.d.). IRAK Inhibitors.
  • ResearchGate. (n.d.). (PDF) Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery.
  • BellBrook Labs. (n.d.). A Validated IRAK4 Inhibitor Screening Assay.
  • BenchChem. (n.d.). Head-to-head comparison of different IRAK4 small molecule inhibitors.
  • PubMed. (n.d.). Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists.
  • Synapse. (2023). What are IRAK4 inhibitors and how do you quickly get the latest development progress?.
  • PMC - NIH. (n.d.). Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity.
  • PubMed. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers.
  • PubMed. (2023). Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model.
  • MySkinRecipes. (n.d.). 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid, a heterocyclic compound often utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring regulatory compliance and protecting both laboratory personnel and the environment.

Part 1: Hazard Identification and Waste Characterization

The foundational step in proper chemical disposal is a thorough understanding of the substance's hazards. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if their waste is hazardous.[1]

Anticipated Hazards:

  • Acute Oral Toxicity: Likely harmful if swallowed (GHS Acute Tox. 4).[2][4]

  • Skin Irritation: May cause skin irritation (GHS Skin Irrit. 2).[3]

  • Eye Irritation: May cause serious eye irritation (GHS Eye Irrit. 2).[3]

  • Respiratory Irritation: May cause respiratory irritation (GHS STOT SE 3).[3]

RCRA Hazardous Waste Determination:

A chemical waste is considered hazardous if it is either "listed" by the EPA or exhibits one of four "characteristics."[5]

  • Listed Wastes: This compound is not specifically found on the EPA's F, K, P, or U lists of hazardous wastes.[6]

  • Characteristic Wastes: The waste must be evaluated for the following:

    • Corrosivity: As a carboxylic acid, the waste could be considered corrosive if its pH is ≤ 2 or ≥ 12.5. Many organic acids are not this strong, but pH testing of the waste stream is a necessary step.[7]

    • Toxicity: The toxicity characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP). Given that pyridine and its derivatives are regulated, it is prudent to manage this compound as potentially toxic.[8]

    • Ignitability & Reactivity: Based on available data for similar compounds, it is not expected to be ignitable or reactive.[9]

Due to its likely toxicological profile, it is best practice to manage all waste containing this compound as hazardous chemical waste.

RCRA Characteristic Evaluation for this compound Waste Basis for Evaluation
Ignitability Unlikely to be characteristic.Structurally similar compounds are combustible solids but not readily ignitable.[2]
Corrosivity Possible. Must be determined.As a carboxylic acid, the pH of the waste solution must be tested.[7]
Reactivity Unlikely to be characteristic.No known reactivity hazards based on analogous compounds.[3]
Toxicity Likely to be considered toxic.Prudent assumption based on the pyridine moiety and general toxicity of related heterocyclic compounds.[3][4]
Part 2: On-Site Waste Management and Accumulation Protocol

Proper handling from the point of generation is crucial. Laboratories typically operate under Satellite Accumulation Area (SAA) regulations, which allow for the collection of hazardous waste at or near the point of generation.[10]

Step-by-Step On-Site Protocol:

  • Segregation:

    • Incompatible Materials: Keep this compound waste segregated from incompatible materials. Do not mix with strong oxidizing agents, strong acids, or bases.[9] Mixing acids and bases can cause a violent exothermic reaction.

    • Waste Streams: Do not mix this organic acid waste with inorganic acids or other distinct chemical waste streams.[7] Keep solid and liquid waste separate.

  • Containerization:

    • Container Selection: Use a designated, compatible, and leak-proof hazardous waste container. High-density polyethylene (HDPE) or glass containers are suitable.[7] Ensure the container's cap is in good condition and provides a secure seal.[10]

    • Fill Level: Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[7]

  • Labeling:

    • Mandatory Information: All hazardous waste containers must be clearly labeled as soon as waste is added. The label must include:

      • The words "Hazardous Waste ".

      • The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.

      • A clear statement of the associated hazards (e.g., "Toxic," "Irritant").[10]

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10] A designated portion of a lab bench or a chemical fume hood is a common practice.[11]

    • Storage: Keep waste containers securely closed except when adding waste. Store containers in secondary containment (such as a spill tray) to prevent leaks from reaching the environment.[11]

    • Time and Volume Limits: Partially filled containers may remain in an SAA for up to one year. Once a container is full, it must be removed from the SAA within three days.[10]

WasteDisposalWorkflow A Waste Generation (this compound) B Characterize Waste (Assume Hazardous: Toxic, Irritant) A->B C Segregate from Incompatibles (Bases, Oxidizers) B->C Is Hazardous D Select Compatible Container (HDPE or Glass) C->D E Label Container Correctly ('Hazardous Waste', Full Name, Hazards) D->E F Store in Designated SAA (Keep Closed, Use Secondary Containment) E->F G Container Full? F->G H Arrange for Pickup (Contact EHS within 3 days) G->H Yes I Continue Accumulation (Max 1 year) G->I No I->F

Part 3: Final Disposal Procedures

Final disposal of hazardous waste is a regulated activity that must be performed by qualified professionals.

  • Professional Disposal: All hazardous chemical waste, including unused, spent, or expired this compound, must be collected and disposed of by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][9]

  • Prohibited Disposal Methods:

    • Drain Disposal: It is illegal and unsafe to dispose of this chemical down the drain.[11] Such compounds can persist through wastewater treatment and harm aquatic ecosystems.

    • Trash Disposal: Disposal in the regular trash is prohibited.[11]

  • Ultimate Destruction: The most common and effective method for final disposal of this type of organic chemical waste is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).

Part 4: Emergency Spill Management

Accidental spills must be handled promptly and safely.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact your institution's emergency response team.

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Contain the Spill: For a small spill of the solid material, prevent it from becoming airborne. For a liquid spill, cover with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[3]

  • Clean Up: Carefully sweep or scoop the absorbed material into a designated waste container.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, contaminated gloves, etc.) must be placed in a sealed container, labeled as hazardous waste, and disposed of according to the procedures outlined in Part 2.[7]

  • Decontaminate: Clean the spill area with soap and water.

Part 5: Waste Minimization

A key component of a modern safety culture is the minimization of hazardous waste generation.

  • Prudent Purchasing: Order only the quantity of chemical required for your experiments.

  • Inventory Management: Maintain an accurate inventory of chemicals to avoid purchasing duplicates and to track expiration dates.

  • Scale Reduction: Whenever possible, reduce the scale of experiments to minimize the volume of waste produced.

By integrating these principles of hazard assessment, proper handling, and regulated disposal, you can ensure the safe and compliant management of this compound waste, fostering a secure and environmentally responsible research environment.

References

  • Jubilant Ingrevia Limited. (n.d.). 7-Azaindole Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid.
  • Fluorochem Ltd. (2024, December 19). Safety Data Sheet: 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid, 3-iodo-.
  • ChemicalBook. (n.d.). 1H-PYRROLO[2,3-C]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER - Safety Data Sheet.
  • LookChem. (2017, August 19). 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid Safety Data Sheets(SDS).
  • Angene Chemical. (2021, May 1). Safety Data Sheet: 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid.
  • Regulations.gov. (2023, January 24). Identification and Listing of Hazardous Waste.
  • BenchChem. (n.d.). Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals.
  • Carl ROTH. (n.d.). Safety Data Sheet: 7-Azaindole.
  • U.S. Environmental Protection Agency. (1986, September 15). Memo Detail - Resource Conservation and Recovery Act (RCRA) Laws and Regulations.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - F005.
  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
  • Loba Chemie. (2016, April 27). 7-AZAINDOLE 98% FOR SYNTHESIS MSDS.
  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Saint Louis University. (2023, March 31). Laboratory Waste.
  • Royal Society of Chemistry. (2022, September 23). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Chemical Communications. DOI:10.1039/D2CC04433A.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (n.d.). Pyridine - Substance Details - SRS.
  • Santa Cruz Biotechnology. (n.d.). 7-Azaindole-3-carboxylic acid.

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A Researcher's Comprehensive Guide to Safely Handling 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

As drug discovery and development pipelines increasingly involve novel heterocyclic compounds, a thorough understanding of their safe handling is paramount. 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid, a molecule of interest for its unique structural motifs, requires careful management in a laboratory setting. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.

Hazard Assessment and Risk Mitigation

The primary risks associated with this compound stem from its potential corrosivity as a carboxylic acid and the systemic toxicity associated with pyridine derivatives. Pyridine itself is known to cause nausea, headaches, and respiratory irritation upon inhalation, and can be absorbed through the skin[2][3][4]. Carboxylic acids, while generally weak, can be corrosive and cause significant irritation to the skin and eyes[5][6].

Key Hazard Considerations:

Hazard TypePotential EffectSource Analogy
Acute Toxicity (Oral) Harmful if swallowed.Pyridine Derivatives, 1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid[1][7]
Skin Corrosion/Irritation Causes skin irritation and potential burns.Pyridine, Carboxylic Acids, 1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid[1][3][5]
Serious Eye Damage/Irritation Causes serious eye irritation and potential damage.Pyridine, Carboxylic Acids, 1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid[1][3][5][7]
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.Pyridine, 1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid[1][2][7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable and should be based on a thorough risk assessment of the planned procedure. The following table outlines the minimum required PPE for handling this compound in various forms.

TaskMinimum Required PPE
Handling Solid Compound (e.g., weighing, transferring)- Chemical splash goggles- Lab coat- Nitrile or neoprene gloves (double-gloving recommended)[2]- Face shield (if there is a significant risk of dust generation)
Handling Solutions (e.g., dissolution, reaction work-up)- Chemical splash goggles and face shield[8]- Chemical-resistant apron over a lab coat- Nitrile or neoprene gloves (check manufacturer's compatibility chart)[4]
High-Energy Operations (e.g., sonicating, vortexing)- All PPE for handling solutions- Work should be conducted within a certified chemical fume hood

Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following workflow provides a procedural guide for handling this compound from initial receipt to final disposal.

Safe_Handling_Workflow cluster_prep Preparation & Weighing cluster_reaction Dissolution & Reaction cluster_cleanup Cleanup & Disposal prep 1. Don PPE (Goggles, Lab Coat, Gloves) weigh 2. Weigh Solid in Fume Hood - Use anti-static weigh boat - Minimize dust generation prep->weigh dissolve 3. Dissolution - Add solid to solvent slowly - Use a stirrer bar to avoid splashing weigh->dissolve Transfer solid carefully react 4. Reaction - Maintain inert atmosphere if required - Monitor temperature for exotherms dissolve->react spill 5. Spill Management - Evacuate if necessary - Contain with inert absorbent react->spill Post-reaction decon 6. Decontamination - Clean glassware with appropriate solvent - Wash work area spill->decon waste 7. Waste Disposal - Segregate solid and liquid waste - Label hazardous waste containers clearly decon->waste caption Figure 1. Step-by-step workflow for handling this compound.

Caption: A logical workflow for the safe handling of this compound.

Operational and Disposal Plans

Engineering Controls: All work with this compound, both in solid and solution form, should be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure[2]. An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance[4].

Spill Response: In the event of a spill, the immediate priority is to ensure personnel safety.

  • Evacuate and Alert: Alert nearby personnel and evacuate the immediate area if the spill is large or if there is significant dust generation.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.

  • Containment: For solid spills, gently cover with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne[9]. For liquid spills, contain the spill with absorbent pads.

  • Cleanup: Carefully sweep or scoop the contained material into a clearly labeled hazardous waste container[9].

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste[9].

Waste Disposal: Due to the pyridine moiety, all waste containing this compound must be treated as hazardous chemical waste[9][10].

  • Solid Waste: Collect unused compound, contaminated weigh boats, and disposable labware in a dedicated, clearly labeled hazardous waste container made of a compatible material such as high-density polyethylene (HDPE)[9].

  • Liquid Waste: Collect all solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams[9].

  • Contaminated PPE: Dispose of gloves and other contaminated disposable PPE in a designated hazardous waste bag[9].

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the date of generation[4][9]. Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Building a Culture of Safety

This guide provides a framework for the safe handling of this compound. However, true laboratory safety is a dynamic process that requires constant vigilance, critical thinking, and a commitment to best practices. Always consult your institution's specific safety protocols and never hesitate to seek guidance from your EHS department. By integrating these principles into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
  • Jubilant Ingrevia Limited. (2024, January 25).
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • AK Scientific, Inc. (n.d.).
  • Washington State University. (n.d.).
  • Cole-Parmer. (n.d.).
  • Loba Chemie. (2023, February 1).
  • Angene Chemical. (2021, May 1).
  • Fluorochem Ltd. (2024, December 19).
  • Loba Chemie. (n.d.).
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
  • Sigma-Aldrich. (2024, September 8).
  • Sigma-Aldrich. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid.
  • Benchchem. (n.d.). Proper Disposal of Pyridine-2-Carboxylic Anhydride: A Step-by-Step Guide.
  • National Center for Biotechnology Information. (n.d.). 1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid. PubChem Compound Database.
  • University of California, Berkeley. (2015, July 30). EHS: Laboratory Safety: Chemical Hygiene Program: Appendix 8.
  • National Center for Biotechnology Information. (n.d.). 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid. PubChem Compound Database.
  • Sigma-Aldrich. (n.d.). 1H-Pyrrolo[2,3-c]pyridine.
  • LookChem. (2017, August 19).
  • ChemicalBook. (n.d.).
  • Flinn Scientific. (n.d.). Acid Safety.
  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6.
  • National Center for Biotechnology Information. (n.d.). 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. PubChem Compound Database.
  • BLDpharm. (n.d.). 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid.
  • Matrix Fine Chemicals. (n.d.). 1H-PYRROLO[2,3-C]PYRIDINE-5-CARBOXYLIC ACID.

Sources

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